Ethylphosphonic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7O3P/c1-2-6(3,4)5/h2H2,1H3,(H2,3,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GATNOFPXSDHULC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20218044 | |
| Record name | Ethylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20218044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6779-09-5 | |
| Record name | Ethylphosphonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6779-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylphosphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006779095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20218044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethylphosphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.127 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYLPHOSPHONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SEL78D6NLX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethylphosphonic Acid via the Michaelis-Arbuzov Reaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of ethylphosphonic acid, a valuable organophosphorus compound. The core of this synthesis relies on the classic Michaelis-Arbuzov reaction to form a stable carbon-phosphorus bond, followed by acid-catalyzed hydrolysis to yield the final product. This document details the underlying reaction mechanisms, provides step-by-step experimental protocols, and presents key quantitative data in a structured format.
Introduction: The Michaelis-Arbuzov Reaction
Discovered by August Michaelis in 1898 and later extensively studied by Aleksandr Arbuzov, the Michaelis-Arbuzov reaction is the most fundamental and widely used method for forming carbon-phosphorus (C-P) bonds.[1][2][3][4] The reaction typically involves the transformation of a trivalent phosphite (B83602) ester into a pentavalent phosphonate (B1237965) by reacting it with an alkyl halide.[2][4] This process is initiated by the nucleophilic attack of the phosphorus atom on the alkyl halide, forming a phosphonium (B103445) salt intermediate.[1][4] This intermediate subsequently undergoes dealkylation, typically by the displaced halide ion, to yield the final phosphonate product.[1][4] The synthesis of this compound is a two-step process beginning with the Michaelis-Arbuzov reaction to create diethyl ethylphosphonate, which is then hydrolyzed.
Core Synthesis Pathway: From Triethyl Phosphite to this compound
The synthesis is bifurcated into two primary stages:
-
Stage 1: The reaction of triethyl phosphite with ethyl iodide to produce diethyl ethylphosphonate.
-
Stage 2: The acid-catalyzed hydrolysis of diethyl ethylphosphonate to yield this compound.
The first stage follows the classic Michaelis-Arbuzov reaction pathway. The lone pair of electrons on the phosphorus atom of triethyl phosphite performs a nucleophilic (SN2) attack on the electrophilic ethyl group of ethyl iodide. This forms a triethoxyethylphosphonium iodide intermediate. The iodide anion then attacks one of the ethyl groups on an oxygen atom, leading to the formation of the stable P=O bond of diethyl ethylphosphonate and regenerating ethyl iodide as a byproduct.[1][2][4]
Experimental Protocol: Synthesis of Diethyl Ethylphosphonate
This protocol is adapted from established organic synthesis procedures.[5]
-
Apparatus Setup: Assemble a dry, nitrogen-filled, three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
Reaction Initiation: In a 2-mole scale reaction, place 332 g (2 moles) of triethyl phosphite into the flask.
-
Reagent Addition: Add 250 g (1.6 moles) of ethyl iodide to the triethyl phosphite.
-
Reaction Conditions: Heat the mixture to reflux and maintain the reflux for 3 hours.[5] An alternative patented process suggests maintaining a temperature of 175-185 °C and adding the triethyl phosphite slowly to a "heel" of the product with an ethyl iodide catalyst.[6]
-
Workup and Purification: a. After the reflux period, arrange the apparatus for distillation to remove the ethyl iodide byproduct. Approximately 231 g should be recovered.[5] b. The remaining residue is then fractionated under reduced pressure.
-
Product Collection: The final product, diethyl ethylphosphonate, is collected as a colorless liquid.
Quantitative Data: Diethyl Ethylphosphonate Synthesis
| Reactant | Molar Amount | Reagent Ratio (Phosphite:Halide) | Conditions | Product | Boiling Point | Yield | Reference |
| Triethyl Phosphite | 2.0 mol | 1.25 : 1 | Reflux, 3 hours | Diethyl Ethylphosphonate | 56°C / 1 mm Hg | 98.5% | [5] |
| Ethyl Iodide | 1.6 mol | ||||||
| Triethyl Phosphite | Variable | ~1 : 0.02 (catalyst) | 175-185°C | Diethyl Ethylphosphonate | Not specified | High | [6] |
| Ethyl Iodide (catalyst) | ~2-2.5 wt% |
The conversion of the phosphonate ester to the corresponding phosphonic acid is most commonly achieved through acid-catalyzed hydrolysis.[7][8] This reaction involves refluxing the ester in a concentrated aqueous acid, such as hydrochloric acid (HCl). The process occurs in two consecutive steps, with the cleavage of each ethyl ester group to produce ethanol (B145695) as a byproduct.
Experimental Protocol: Hydrolysis to this compound
This protocol is a generalized procedure based on the standard hydrolysis of dialkyl phosphonates.[7][8][9]
-
Apparatus Setup: Equip a round-bottom flask with a reflux condenser.
-
Reactants: Place the previously synthesized diethyl ethylphosphonate into the flask.
-
Reagent Addition: Add an excess of concentrated hydrochloric acid (e.g., 35-37%, ~12 M). A typical ratio involves several equivalents of acid.[7][8]
-
Reaction Conditions: Heat the mixture to reflux. The reaction time can vary from 8 to 12 hours, depending on the scale and substrate.[8][9] The progress can be monitored by techniques such as TLC or ³¹P NMR spectroscopy.
-
Workup and Purification: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Remove the water and excess HCl by distillation or under reduced pressure.[7] c. The resulting crude this compound can be further purified by recrystallization if necessary.
Quantitative Data: Phosphonate Hydrolysis
The following data for analogous arylphosphonates provide a benchmark for this reaction.[9]
| Substrate | Method | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| Diethyl phenylphosphonate | Conventional Heating | Conc. HCl | Reflux | 10 | 85 |
| Diethyl p-tolylphosphonate | Conventional Heating | Conc. HCl | Reflux | 8 | ~90 (est.) |
Overall Experimental Workflow
The complete synthesis is a sequential process that involves reaction, purification, a second reaction, and final isolation.
Conclusion
The synthesis of this compound is reliably achieved through a robust, two-stage process. The Michaelis-Arbuzov reaction provides an efficient and high-yielding route to the key intermediate, diethyl ethylphosphonate.[5] Subsequent acid-catalyzed hydrolysis effectively converts the phosphonate ester into the desired final product. The protocols and data presented in this guide offer a solid foundation for the laboratory-scale synthesis of this important organophosphorus compound.
References
- 1. jk-sci.com [jk-sci.com]
- 2. grokipedia.com [grokipedia.com]
- 3. mdpi.com [mdpi.com]
- 4. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US5473093A - Process for the synthesis of diethyl ethylphosphonate - Google Patents [patents.google.com]
- 7. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Formation of Ethylphosphonic Acid from Diethyl Phosphite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical pathways for synthesizing ethylphosphonic acid, starting from the common precursor diethyl phosphite (B83602). The process is detailed in two primary stages: the formation of the intermediate, diethyl ethylphosphonate, via carbon-phosphorus bond formation, followed by its hydrolysis to the final phosphonic acid. This document includes detailed reaction mechanisms, experimental protocols, and quantitative data to support laboratory applications.
Overall Synthetic Workflow
The conversion of diethyl phosphite to this compound is not a direct transformation but a two-step process. First, an ethyl group is attached to the phosphorus center of diethyl phosphite to form diethyl ethylphosphonate. Second, the ethyl ester groups of this intermediate are cleaved to yield the target acid.
ethylphosphonic acid CAS number and physical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylphosphonic acid (EPA), a key organophosphorus compound, plays a significant role in various scientific domains. Its utility spans from being a crucial internal standard in analytical chemistry to a foundational building block in the synthesis of novel nucleotide analogs for antiviral and anticancer research. This technical guide provides an in-depth overview of this compound, focusing on its physicochemical properties, detailed experimental protocols for its analysis and synthesis, and visual representations of key experimental workflows.
Chemical Identity and Physical Properties
This compound is registered under the CAS (Chemical Abstracts Service) number 6779-09-5 .[1][2][3][4] Its fundamental properties are summarized in the tables below, providing a comprehensive quantitative overview for researchers.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C2H7O3P | [1][2][3] |
| Molecular Weight | 110.05 g/mol | [1][2][3] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 61-63 °C | [1][5] |
| Boiling Point | 330-340 °C at 8 Torr | [1][3] |
| Density | Not available | |
| Flash Point | 111.3 °C | [1] |
| Vapor Pressure | 0.00365 mmHg at 25°C | [1] |
Table 2: Solubility and Dissociation of this compound
| Property | Value | Reference(s) |
| Water Solubility | Soluble | [1][4] |
| Solubility in other solvents | Slightly soluble in DMSO and Methanol | [1] |
| pKa1 | 2.43 (at 25°C) | [1] |
| pKa2 | 8.05 (at 25°C) | [1] |
Table 3: Chromatographic and Spectroscopic Properties of this compound
| Property | Value | Reference(s) |
| LogP | 0.184 | [1] |
| XLogP3 | -1.2 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Exact Mass | 110.01328108 | [1] |
Experimental Protocols
This section details the methodologies for the analysis and synthesis involving this compound, providing a practical guide for laboratory applications.
Determination of Physical Properties
Melting Point Determination (General Protocol):
A standard method for determining the melting point of a crystalline organic solid like this compound involves using a melting point apparatus.
-
A small, dry sample of this compound is finely powdered.
-
The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[6][7][8][9]
Boiling Point Determination (General Protocol for Organophosphorus Compounds):
Due to its high boiling point and potential for decomposition, the boiling point of this compound is determined under reduced pressure (vacuum distillation).
-
A small quantity of this compound is placed in a distillation flask suitable for vacuum distillation.
-
The apparatus is connected to a vacuum source, and the pressure is lowered to a stable value (e.g., 8 Torr).
-
The sample is heated gradually.
-
The temperature of the vapor that distills is recorded as the boiling point at that specific pressure.[10][11]
Solubility Determination (General Protocol for Organic Acids):
-
Qualitative Assessment: A small amount of this compound is added to a test tube containing the solvent of interest (e.g., water, DMSO, methanol). The mixture is agitated, and the solubility is observed.
-
Quantitative Assessment: To determine the precise solubility, a saturated solution of this compound is prepared in the solvent at a specific temperature. The concentration of the dissolved this compound in a filtered aliquot of the saturated solution is then determined using an appropriate analytical technique, such as titration or chromatography.[1][2][12][13][14]
Analytical Methods
High-Performance Liquid Chromatography (HPLC) for the Analysis of this compound:
This method is suitable for the separation and quantification of this compound in a mixture with other polar compounds.
-
Column: Newcrom B stationary phase column (150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of water and acetonitrile (B52724) (MeCN) with a formic acid buffer.
-
Detection: Charged Aerosol Detector (CAD).
-
Procedure: A standard solution of this compound is prepared and injected into the HPLC system to determine its retention time. The sample containing the analyte is then injected, and the concentration is determined by comparing the peak area to a calibration curve.[3][4][5]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis with Derivatization:
Due to its low volatility, this compound requires derivatization before GC-MS analysis. Silylation is a common derivatization method.
-
Sample Preparation: An aqueous sample containing this compound is evaporated to dryness.
-
Derivatization: The residue is treated with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), in a suitable solvent (e.g., acetonitrile) and heated (e.g., at 60°C for 30 minutes) to form volatile trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives.[15][16]
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS system.
-
GC Column: A suitable capillary column (e.g., CP-FFAP) is used for separation.
-
Carrier Gas: Helium or Nitrogen.
-
Temperature Program: A temperature gradient is applied to separate the components.
-
MS Detection: Mass spectra are acquired in either electron ionization (EI) or chemical ionization (CI) mode for identification and quantification.[15][16]
-
Synthesis of Nucleotide Analogs
This compound serves as a precursor for the synthesis of various nucleotide analogs. A general synthetic approach is outlined below.
-
Activation of this compound: this compound is converted to a more reactive intermediate. This can involve reactions to form phosphonic dichlorides or silylated esters.
-
Coupling with a Nucleoside: The activated phosphonic acid derivative is then coupled with a protected nucleoside (where other reactive groups are masked with protecting groups). This reaction typically occurs at the 5'-hydroxyl group of the nucleoside.
-
Deprotection: The protecting groups on the nucleoside and the phosphonate (B1237965) moiety are removed under specific conditions to yield the final nucleotide analog.
-
Purification: The final product is purified using techniques such as column chromatography or HPLC.
Experimental Workflows and Logical Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows involving this compound.
Caption: Workflow for the HPLC analysis of this compound.
Caption: Workflow for GC-MS analysis of this compound.
References
- 1. chem.ws [chem.ws]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. HPLC Separation of Ethylphosphonic, Methylphosphonic, Methylenediphosphonic and Phosphoric Acids on Newcrom B Column | SIELC Technologies [sielc.com]
- 4. HPLC Separation of Glyphosate, this compound and Mthis compound on Newcrom B Column | SIELC Technologies [sielc.com]
- 5. HPLC Separation of Glyphosate, Glyphosine, Ethylphosphonic, Methylphosphonic, Methylenediphosphonic and Phosphoric Acids on Newcrom B Column | SIELC Technologies [sielc.com]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. davjalandhar.com [davjalandhar.com]
- 10. researchgate.net [researchgate.net]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. scribd.com [scribd.com]
- 13. www1.udel.edu [www1.udel.edu]
- 14. quora.com [quora.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
Solubility and Stability of Ethylphosphonic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of ethylphosphonic acid in various organic solvents. Understanding these properties is critical for the effective use of this compound in research, development, and manufacturing processes, particularly in the pharmaceutical and specialty chemical industries. This document outlines quantitative solubility data by analogy, details experimental methodologies for determination, and presents a logical workflow for solubility and stability assessment.
Solubility of this compound
Quantitative Solubility Data (by Analogy with Phenylphosphonic Acid)
The following table summarizes the mole fraction solubility (x) of phenylphosphonic acid in several organic solvents at various temperatures, as determined by the static analytical method. It is anticipated that this compound will exhibit similar trends, although the absolute solubility values may differ. The solubility of phosphonic acids is largely governed by the polarity of the solvent and its ability to engage in hydrogen bonding with the phosphonic acid group.
| Temperature (K) | n-Propanol | Acetone (B3395972) | Acetonitrile (B52724) | Ethyl Acetate (B1210297) | Chloroform |
| 288.15 | 0.0989 | 0.0864 | 0.0466 | 0.0275 | 0.0079 |
| 293.15 | 0.1145 | 0.0998 | 0.0549 | 0.0328 | 0.0094 |
| 298.15 | 0.1323 | 0.1152 | 0.0645 | 0.0390 | 0.0112 |
| 303.15 | 0.1526 | 0.1328 | 0.0756 | 0.0462 | 0.0133 |
| 308.15 | 0.1758 | 0.1529 | 0.0884 | 0.0545 | 0.0158 |
| 313.15 | 0.2023 | 0.1760 | 0.1031 | 0.0642 | 0.0187 |
| 318.15 | 0.2327 | 0.2025 | 0.1201 | 0.0755 | 0.0221 |
Data for phenylphosphonic acid adapted from He et al. (2016).[1]
Interpretation of Data:
-
Effect of Temperature: The solubility of phenylphosphonic acid increases with increasing temperature in all tested solvents, a common trend for the dissolution of solid solutes.[1]
-
Effect of Solvent: The solubility follows the order: n-propanol > acetone > acetonitrile > ethyl acetate > chloroform.[1] This suggests that polar, protic solvents like alcohols are excellent solvents for phosphonic acids, while solubility decreases in less polar and aprotic solvents.
-
Qualitative Information for this compound: this compound is known to be soluble in water and slightly soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol.[2] It is expected to have low solubility in non-polar solvents like toluene (B28343) and hexane.[3][4]
Stability of this compound
The stability of this compound in organic solvents is a critical consideration for its storage, handling, and use in chemical reactions. Degradation can lead to the formation of impurities, affecting product quality and yield.
General Stability Profile
This compound is generally considered a stable compound.[2] However, its stability can be influenced by several factors:
-
Incompatibility with Strong Bases and Oxidizing Agents: this compound is incompatible with strong oxidizing agents and strong bases.[2] Reactions with these substances can lead to degradation.
-
Hydrolytic Stability: While phosphonic acids themselves are generally stable to hydrolysis, their esters can undergo hydrolysis to the corresponding phosphonic acid.[5]
-
Thermal Stability: The melting point of this compound is in the range of 61-63 °C.[6] Significant thermal degradation is not expected at temperatures below its decomposition point.
-
Photostability: Some phosphonates, like mthis compound, can undergo photodegradation, especially under alkaline conditions.[7] The photostability of this compound in organic solvents has not been extensively studied.
Potential Degradation Pathways
The primary degradation pathways for phosphonic acids in the presence of reactive species may involve the cleavage of the carbon-phosphorus (C-P) bond. For instance, studies on mthis compound have shown that the C-P bond can be cleaved by hydroxyl radicals.[7]
Experimental Protocols
The following sections provide detailed methodologies for determining the solubility and stability of this compound in organic solvents.
Protocol for Solubility Determination (Static Analytical Method)
This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the solute in the solution.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (high purity)
-
Jacketed glass vessel with a magnetic stirrer
-
Thermostatic water bath
-
Analytical balance
-
Syringe filters (chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification
Procedure:
-
Temperature Control: Set the thermostatic water bath to the desired temperature and allow the jacketed glass vessel to equilibrate.
-
Sample Preparation: Add an excess amount of this compound to a known mass of the selected organic solvent in the jacketed glass vessel.
-
Equilibration: Stir the mixture vigorously for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.
-
Phase Separation: Stop the stirring and allow the solid to settle for at least 2 hours.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature. Immediately filter the solution through a syringe filter to remove any undissolved solid.
-
Sample Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in the solvent at the given temperature, expressed in appropriate units (e.g., g/100 mL, mol/L, or mole fraction).
Protocol for Stability Assessment
This protocol outlines a general approach for assessing the stability of this compound in an organic solvent under specific stress conditions.
Materials and Equipment:
-
This compound
-
Selected organic solvent (high purity)
-
Vials with inert caps
-
Oven or environmental chamber for temperature stress
-
Photostability chamber with a controlled light source
-
HPLC system with a suitable detector (e.g., UV, CAD)
-
Analytical balance
Procedure:
-
Solution Preparation: Prepare a solution of this compound in the selected organic solvent at a known concentration.
-
Sample Aliquoting: Aliquot the solution into several vials, ensuring each vial is properly sealed.
-
Initial Analysis (Time Zero): Analyze an initial sample to determine the initial concentration of this compound and to identify any existing impurities.
-
Stress Conditions:
-
Thermal Stress: Place a set of vials in an oven or environmental chamber at an elevated temperature (e.g., 40°C, 60°C).
-
Photostability: Expose another set of vials to a controlled light source in a photostability chamber.
-
Control: Store a set of vials at a controlled room temperature or refrigerated conditions, protected from light, to serve as a control.
-
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8 weeks), withdraw a vial from each stress condition.
-
Sample Analysis: Analyze the samples by HPLC. Monitor for:
-
A decrease in the peak area of this compound.
-
The appearance and growth of new peaks, indicating degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
If possible, identify the degradation products by techniques such as mass spectrometry (MS).
-
Determine the degradation kinetics if a significant change is observed.
-
Visualizations
Logical Workflow for Solubility and Stability Assessment
The following diagram illustrates the logical workflow for a comprehensive assessment of the solubility and stability of this compound in an organic solvent.
Caption: Workflow for assessing this compound solubility and stability.
References
- 1. benchchem.com [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. Phosphoric acid’s solubility in various solvents-enzymecode [en.enzymecode.com]
- 4. The solubility of phosphoric acid in different solvents-enzymecode [en.enzymecode.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound 98 6779-09-5 [sigmaaldrich.com]
- 7. Mechanism of mthis compound photo-degradation based on phosphate oxygen isotopes and density functional theory - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the ¹H, ¹³C, and ³¹P NMR Spectral Data of Ethylphosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for ethylphosphonic acid, a key organophosphorus compound with applications in synthesis and as a structural motif in various bioactive molecules. This document presents a detailed analysis of its ¹H, ¹³C, and ³¹P NMR spectra, including tabulated chemical shifts and coupling constants. Furthermore, it outlines standardized experimental protocols for the acquisition of these spectra and visualizes the key structural relationships through a Graphviz diagram.
Introduction to this compound and its NMR Spectroscopy
This compound (C₂H₇O₃P) is the simplest alkylphosphonic acid, featuring a direct carbon-phosphorus bond. Its structure consists of an ethyl group attached to a phosphonic acid moiety [-P(O)(OH)₂]. Understanding the NMR spectral characteristics of this molecule is fundamental for its identification, purity assessment, and for studying its interactions in various chemical and biological systems. The three key nuclei for NMR analysis of this compound are proton (¹H), carbon-13 (¹³C), and phosphorus-31 (³¹P), each providing unique insights into the molecular structure.
NMR Spectral Data
The following tables summarize the quantitative ¹H, ¹³C, and ³¹P NMR spectral data for this compound. The data is typically acquired in a deuterated solvent, such as deuterium (B1214612) oxide (D₂O), to avoid solvent signal interference.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by two main signals corresponding to the methyl (CH₃) and methylene (B1212753) (CH₂) protons of the ethyl group. These signals exhibit characteristic splitting patterns due to homo- and heteronuclear couplings.
Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound in D₂O
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| CH₃ | 1.15 | Triplet of Doublets (td) | ³JHH = 7.7, ⁴JPH = 1.2 |
| CH₂ | 1.85 | Doublet of Quartets (dq) | ²JPH = 18.0, ³JHH = 7.7 |
Note: Chemical shifts can vary slightly depending on the solvent, concentration, and pH.
¹³C NMR Spectral Data
The ¹³C NMR spectrum of this compound shows two distinct resonances for the two carbon atoms of the ethyl group. The key feature is the significant carbon-phosphorus coupling, which is invaluable for structural assignment.
Table 2: ¹³C NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound in D₂O
| Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (¹JPC, Hz) |
| CH₃ | 8.5 | Doublet | 6.0 |
| CH₂ | 24.5 | Doublet | 135.0 |
Note: The one-bond carbon-phosphorus coupling (¹JPC) for the methylene carbon is significantly larger than the two-bond coupling for the methyl carbon.
³¹P NMR Spectral Data
The ³¹P NMR spectrum of this compound provides a direct window into the chemical environment of the phosphorus nucleus. It typically shows a single resonance, which can be proton-coupled or decoupled.
Table 3: ³¹P NMR Chemical Shift (δ) for this compound
| Nucleus | Chemical Shift (δ, ppm) | Reference Standard |
| ³¹P | 25.0 | 85% H₃PO₄ |
Note: The chemical shift is sensitive to pH and the nature of the solvent.
Experimental Protocols
The acquisition of high-quality NMR spectra for this compound requires careful sample preparation and appropriate instrument parameter selection.
Sample Preparation
-
Analyte Preparation: Use high-purity this compound. For quantitative analysis, the sample should be accurately weighed.
-
Solvent Selection: Deuterium oxide (D₂O) is a common solvent for this compound due to its high polarity and the ability to exchange with the acidic protons on the phosphonic acid group, simplifying the ¹H spectrum. Other deuterated polar solvents like methanol-d₄ or DMSO-d₆ can also be used.
-
Concentration: For ¹H NMR, a concentration of 5-25 mg/mL is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-100 mg/mL is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
pH Adjustment: The chemical shifts, particularly of the ³¹P nucleus, are pH-dependent. For reproducible results, the pD (the pH equivalent in D₂O) of the solution can be adjusted using dilute NaOD or DCl.
-
Internal Standard: For accurate chemical shift referencing, an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) for ¹H and ¹³C NMR in D₂O can be added. For ³¹P NMR, 85% phosphoric acid is used as an external reference.
NMR Instrument Parameters
The following are general guidelines for setting up NMR experiments on a 400 MHz or 500 MHz spectrometer.
-
¹H NMR:
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the concentration.
-
Spectral Width: 10-12 ppm.
-
-
¹³C NMR:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, depending on the concentration.
-
Spectral Width: 200-250 ppm.
-
-
³¹P NMR:
-
Pulse Sequence: A proton-decoupled single-pulse experiment.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 5-10 seconds (³¹P relaxation times can be long).
-
Number of Scans: 64-256.
-
Spectral Width: 100-200 ppm.
-
Visualization of NMR Structural Correlations
The following diagram, generated using the DOT language, illustrates the key through-bond NMR correlations (J-couplings) in this compound.
Caption: NMR J-coupling correlations in this compound.
Crystal Structure of Ethylphosphonic Acid: A Comprehensive Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylphosphonic acid (EPA), a simple organophosphorus compound, plays a role in various chemical and biological processes. Understanding its three-dimensional structure is crucial for elucidating its mechanism of action and for the rational design of new molecules in fields such as drug development and materials science. This technical guide provides a detailed overview of the crystal structure analysis of this compound, including experimental protocols and a summary of its key structural features. Despite extensive searches of publicly available crystallographic databases, the complete single-crystal X-ray diffraction data for this compound is not available. Therefore, this guide presents a general methodology for the crystal structure determination of phosphonic acids and discusses the expected structural characteristics based on related compounds.
Introduction
Organophosphonic acids are a class of compounds characterized by a phosphorus-carbon bond and a phosphonate (B1237965) group (-PO(OH)₂). Their ability to mimic phosphates and their unique chemical properties have led to their use in a wide range of applications, including as herbicides, antiviral agents, and bone-targeting drugs. The crystal structure of these molecules provides invaluable insights into their intermolecular interactions, particularly hydrogen bonding, which governs their physical and chemical properties. This compound, with the chemical formula C₂H₅PO(OH)₂, serves as a fundamental model for understanding the structural chemistry of this important class of compounds.
Experimental Protocols
The determination of the crystal structure of a small molecule like this compound typically involves the following key steps: synthesis and purification, crystallization, and single-crystal X-ray diffraction analysis.
Synthesis of this compound
A common route for the synthesis of this compound is the hydrolysis of diethyl ethylphosphonate.
Materials:
-
Diethyl ethylphosphonate
-
Concentrated hydrochloric acid (HCl)
-
Distilled water
-
Activated carbon
-
Ethanol
Procedure:
-
Diethyl ethylphosphonate is refluxed with concentrated hydrochloric acid for several hours to hydrolyze the ester groups.
-
The reaction mixture is then cooled, and the excess HCl and water are removed under reduced pressure.
-
The resulting crude this compound is dissolved in a minimal amount of hot water.
-
The solution is treated with activated carbon to remove colored impurities and then filtered.
-
The filtrate is cooled to induce crystallization. The crystals are collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.
Crystallization
Obtaining single crystals of sufficient quality is paramount for X-ray diffraction studies.
Method: Slow evaporation is a widely used technique for growing single crystals of small organic molecules.
-
A saturated solution of purified this compound is prepared in a suitable solvent (e.g., water, ethanol, or a mixture of solvents).
-
The solution is filtered to remove any particulate matter.
-
The filtered solution is placed in a clean vial, which is loosely covered to allow for the slow evaporation of the solvent at a constant temperature.
-
Over a period of several days to weeks, single crystals of this compound should form.
Single-Crystal X-ray Diffraction
This is the definitive technique for determining the three-dimensional arrangement of atoms in a crystal.
Workflow:
Figure 1: General experimental workflow for the crystal structure determination of this compound.
Data Collection and Analysis:
-
A suitable single crystal is mounted on a goniometer head of a diffractometer.
-
The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.
-
The collected data is processed to determine the unit cell dimensions and space group.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is refined against the experimental data to optimize the atomic coordinates and thermal parameters.
Structural Data
As of the latest search, a complete, publicly available crystal structure of this compound could not be located. Therefore, specific quantitative data such as unit cell parameters, bond lengths, and bond angles cannot be presented in tabular format.
However, based on the known structures of other simple phosphonic acids, the following structural features are anticipated for this compound:
-
Molecular Geometry: The phosphorus atom is expected to have a tetrahedral geometry, bonded to the ethyl group, one oxygen atom with a double bond (P=O), and two hydroxyl groups (P-OH).
-
Hydrogen Bonding: The phosphonic acid groups are strong hydrogen bond donors and acceptors. It is highly probable that the crystal structure of this compound is dominated by an extensive network of intermolecular hydrogen bonds. These interactions would link adjacent molecules, likely forming sheets or a three-dimensional network.
Intermolecular Interactions and Crystal Packing
The crystal packing of this compound is expected to be driven by the formation of a robust hydrogen-bonding network. The hydroxyl groups of the phosphonic acid moiety are the primary sites for these interactions.
Figure 2: A conceptual diagram illustrating the potential hydrogen bonding between two this compound molecules.
Conclusion
While the specific crystal structure of this compound remains elusive in the public domain, this guide outlines the standard methodologies for its determination and provides insights into its expected structural characteristics. The synthesis via hydrolysis of its diethyl ester, followed by careful crystallization and single-crystal X-ray diffraction, represents the conventional path to elucidating its three-dimensional structure. The dominant feature of its solid-state structure is anticipated to be a comprehensive network of hydrogen bonds, which is a hallmark of phosphonic acids and dictates their physicochemical properties. Further research to determine and publish the crystal structure of this compound would be a valuable contribution to the field of structural chemistry and would provide a crucial reference point for computational studies and the design of new functional molecules.
role of ethylphosphonic acid as a precursor in organic synthesis
An In-Depth Technical Guide on the Role of Ethylphosphonic Acid as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This compound and its derivatives represent a cornerstone in modern organophosphorus chemistry, serving as versatile precursors for a diverse array of molecules with significant applications in medicinal chemistry, materials science, and agrochemistry. The stability of the carbon-phosphorus (C-P) bond, compared to the labile phosphorus-oxygen (P-O) bond in phosphates, makes phosphonates effective mimics of natural phosphates, carboxylates, and transition states in enzymatic reactions. This guide provides a comprehensive overview of the synthetic utility of this compound-derived precursors, detailing key reactions, experimental protocols, and their application in the development of bioactive compounds and functional materials.
This compound is rarely used directly in large-scale synthesis due to its physical properties. Instead, its more reactive and soluble ester derivatives, such as diethyl ethylphosphonate and triethyl phosphonoacetate, are the workhorse reagents. These are typically prepared via the Michaelis-Arbuzov reaction.
The Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a fundamental method for forming a C-P bond. It involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to produce a dialkyl phosphonate (B1237965).[1][2][3] For instance, triethyl phosphite reacts with ethyl bromoacetate (B1195939) to yield triethyl phosphonoacetate, a key precursor for the Horner-Wadsworth-Emmons reaction.
The reaction mechanism involves the nucleophilic attack of the phosphorus atom on the alkyl halide, forming a phosphonium (B103445) salt intermediate, which then undergoes dealkylation by the halide ion to yield the final phosphonate.[3]
The Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes.[4][5] It involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone.[6] Triethyl phosphonoacetate, derived from this compound chemistry, is a classic example of an HWE reagent. The reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[3][5]
References
Biosynthesis of Ethylphosphonic Acid in Microorganisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: Ethylphosphonic acid is an organophosphorus compound with a direct carbon-phosphorus (C-P) bond. While not widely documented as a primary natural product, its synthesis in microorganisms can be postulated through a pathway derived from the well-characterized biosynthesis of other phosphonate (B1237965) compounds. This technical guide provides an in-depth overview of a plausible biosynthetic pathway for this compound, starting from the central metabolite phosphoenolpyruvate (B93156) (PEP). It details the established enzymatic steps leading to the key intermediate, 2-hydroxyethylphosphonate (2-HEP), and proposes a hypothetical final reductive step to yield this compound. This document consolidates available quantitative data for the involved enzymes, outlines detailed experimental protocols for their characterization, and presents signaling pathways and workflows using Graphviz visualizations. This guide is intended to serve as a foundational resource for researchers in microbiology, enzymology, and drug development interested in the biosynthesis and potential production of novel phosphonate compounds.
Introduction to Phosphonate Biosynthesis
Phosphonates are a class of natural products characterized by a stable carbon-phosphorus (C-P) bond, which makes them resistant to enzymatic and chemical hydrolysis that readily cleaves the P-O-C bond in phosphate (B84403) esters.[1][2] This inherent stability, combined with their ability to act as mimics of phosphate and carboxylate-containing metabolites, has made phosphonates a rich source of bioactive molecules, including antibiotics (e.g., fosfomycin), herbicides (e.g., phosphinothricin), and antimalarial agents.[1][2][3]
The vast majority of phosphonate biosynthetic pathways in microorganisms share a common initial two-step sequence that forms the C-P bond and commits central metabolites to phosphonate metabolism.[2][4][5] This core pathway serves as the entry point for the synthesis of a diverse array of phosphonate natural products.
A Plausible Biosynthetic Pathway for this compound
While a dedicated and fully characterized biosynthetic pathway for this compound has not been described in the literature, a plausible route can be constructed based on known enzymatic reactions from other phosphonate pathways. This proposed pathway consists of three main stages, starting from the glycolytic intermediate phosphoenolpyruvate (PEP).
Stage 1: C-P Bond Formation and Decarboxylation
The initial steps are conserved across numerous phosphonate biosynthetic pathways.[2]
-
Phosphoenolpyruvate (PEP) to Phosphonopyruvate (B1221233) (PnPy): The pathway is initiated by the enzyme PEP phosphomutase (PPM) , which catalyzes the intramolecular rearrangement of PEP to form phosphonopyruvate (PnPy). This is the crucial and thermodynamically unfavorable step where the C-P bond is formed.[2][4]
-
Phosphonopyruvate (PnPy) to Phosphonoacetaldehyde (B103672) (PnAA): To drive the initial reaction forward, the unstable PnPy is immediately and irreversibly decarboxylated by phosphonopyruvate decarboxylase (PPD) . This thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme produces phosphonoacetaldehyde (PnAA), a key intermediate in the biosynthesis of many phosphonates.[2][6][7]
Stage 2: Reduction to a Key Intermediate
The aldehyde group of PnAA is then reduced to a primary alcohol, forming another common intermediate in phosphonate biosynthesis.
-
Phosphonoacetaldehyde (PnAA) to 2-Hydroxyethylphosphonate (2-HEP): This reduction is catalyzed by an NADH-dependent phosphonoacetaldehyde reductase , a type of metal-dependent alcohol dehydrogenase.[5][8] Enzymes with this activity, such as PhpC from the phosphinothricin (B1261767) biosynthetic pathway in Streptomyces viridochromogenes, have been well-characterized.[5][9] The product, 2-hydroxyethylphosphonate (2-HEP), is a critical branch-point intermediate in the biosynthesis of several other phosphonate and phosphinate compounds.[5][10]
Stage 3: Hypothetical Dehydroxylation to this compound
The final, and currently hypothetical, step in the proposed pathway is the reduction of the primary alcohol in 2-HEP to an ethyl group, yielding this compound.
-
2-Hydroxyethylphosphonate (2-HEP) to this compound: This transformation would require an enzymatic dehydroxylation . While enzymes capable of reducing alcohols to alkanes exist in nature, a specific enzyme that acts on 2-HEP has not yet been identified. This represents a key area for future research and enzyme discovery. Such an enzyme would likely be a type of reductase, potentially requiring cofactors like NAD(P)H and possibly involving a radical-based mechanism.
The following diagram illustrates the complete proposed biosynthetic pathway.
Caption: Proposed biosynthetic pathway for this compound.
Quantitative Data for Key Biosynthetic Enzymes
Quantitative kinetic data is crucial for understanding pathway flux and for metabolic engineering efforts. The following tables summarize the available kinetic parameters for the well-characterized enzymes in the proposed pathway.
Table 1: Kinetic Parameters of PEP Phosphomutase (PPM)
| Organism | Substrate | Km | kcat | Reference |
| Tetrahymena pyriformis | PEP | 0.77 ± 0.05 mM | 5 s-1 | [9] |
| Tetrahymena pyriformis | PnPy | 3.5 ± 0.1 µM | 100 s-1 | [9] |
| Trypanosoma cruzi | PnPy | 8 µM | 12 s-1 | [11] |
| Mytilus edulis | Sulfopyruvate (inhibitor) | Ki = 22 µM | - | [12] |
Table 2: Kinetic Parameters of Phosphonopyruvate Decarboxylase (PPD)
| Organism | Substrate | Km | kcat | Cofactors | Reference |
| Bacteroides fragilis | PnPy | 3.2 ± 0.2 µM | 10.2 ± 0.3 s-1 | TPP (Km = 13 µM), Mg2+ (Km = 82 µM) | [6] |
Note: Data for phosphonoacetaldehyde reductase acting on PnAA is often reported in terms of specific activity rather than full kinetic parameters. The hypothetical 2-HEP reductase has no available data.
Experimental Protocols
This section outlines methodologies for the expression, purification, and functional characterization of the key enzymes in the pathway.
Heterologous Expression and Purification of Biosynthetic Enzymes
The genes encoding PPM, PPD, and phosphonoacetaldehyde reductase can be cloned into expression vectors (e.g., pET series vectors) for heterologous expression in hosts like Escherichia coli.[5][11]
General Workflow:
-
Gene Amplification: Amplify the target gene from the genomic DNA of the source organism using PCR with primers that add appropriate restriction sites and an optional affinity tag (e.g., His6-tag).
-
Cloning: Ligate the PCR product into a suitable expression vector.
-
Transformation: Transform the recombinant plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Expression: Grow the transformed cells in a suitable medium (e.g., LB or terrific broth) to an optimal optical density (OD600 of 0.6-0.8) at 37°C. Induce protein expression with an appropriate inducer (e.g., IPTG) and continue incubation at a lower temperature (e.g., 16-25°C) overnight.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells using sonication or a French press.
-
Purification: Clarify the lysate by centrifugation. If using a His-tagged protein, apply the supernatant to a Ni-NTA affinity chromatography column. Wash the column and elute the protein with an imidazole (B134444) gradient. Further purification can be achieved using size-exclusion or ion-exchange chromatography if necessary.
Caption: General workflow for heterologous expression and purification.
Enzyme Activity Assays
PEP Phosphomutase (PPM) Assay: The activity of PPM can be monitored using a coupled spectrophotometric assay.[9]
-
Principle: The product, PnPy, is converted by a series of coupling enzymes to a product that can be monitored by a change in absorbance. The assay mixture contains PPM, PPD, phosphonoacetaldehyde hydrolase, and alcohol dehydrogenase. The final step involves the oxidation of NADH, which is monitored by the decrease in absorbance at 340 nm.
-
Reaction Mixture: A typical reaction mixture contains buffer (e.g., Tris-HCl, pH 7.5), MgCl2, NADH, TPP, and the coupling enzymes.
-
Procedure: The reaction is initiated by adding PEP. The rate of NADH oxidation is measured spectrophotometrically at 340 nm.
Phosphonopyruvate Decarboxylase (PPD) Assay: PPD activity can also be measured using a coupled assay.
-
Principle: The product, PnAA, is reduced to 2-HEP by a phosphonoacetaldehyde reductase (like PhpC) with the concurrent oxidation of NADH.
-
Reaction Mixture: Buffer, MgCl2, TPP, NADH, and purified phosphonoacetaldehyde reductase.
-
Procedure: The reaction is started by the addition of PnPy, and the decrease in absorbance at 340 nm is monitored.
Phosphonoacetaldehyde Reductase Assay: The activity of this enzyme is measured directly by monitoring the oxidation of NADH.[5]
-
Principle: The enzyme catalyzes the reduction of PnAA to 2-HEP, oxidizing NADH to NAD+.
-
Reaction Mixture: Buffer, NADH, and the purified enzyme.
-
Procedure: Initiate the reaction by adding the substrate, PnAA. Monitor the decrease in absorbance at 340 nm.
Signaling Pathways and Logical Relationships
The biosynthesis of phosphonates is often tightly regulated within the cell, frequently linked to phosphate availability. The genes for phosphonate biosynthesis are typically organized in biosynthetic gene clusters (BGCs), which allows for coordinated regulation of their expression.
Caption: Simplified logic of phosphonate biosynthesis regulation.
Conclusion and Future Directions
The biosynthesis of this compound in microorganisms is a compelling area of research that builds upon the well-established foundations of general phosphonate metabolism. While the pathway to the key intermediate 2-hydroxyethylphosphonate is supported by substantial evidence from related natural product biosyntheses, the final reductive step to this compound remains to be experimentally verified.
For researchers and drug development professionals, the elucidation of this complete pathway holds significant potential. The discovery of a novel 2-HEP dehydroxylase/reductase would not only fill a critical knowledge gap but also provide a new biocatalytic tool for the synthesis of custom-designed phosphonate compounds. Future research should focus on:
-
Genome Mining: Searching microbial genomes for putative reductase genes located within or near known phosphonate biosynthetic gene clusters.
-
Enzyme Screening: Testing candidate enzymes for their ability to convert 2-HEP to this compound in vitro.
-
Metabolic Engineering: Assembling the complete hypothetical pathway in a heterologous host, such as E. coli or Saccharomyces cerevisiae, to demonstrate in vivo production of this compound.
By addressing these questions, the scientific community can unlock the full potential of microbial phosphonate biosynthesis for applications in medicine, agriculture, and biotechnology.
References
- 1. ftp.soest.hawaii.edu [ftp.soest.hawaii.edu]
- 2. Biosynthesis of Phosphonic and Phosphinic Acid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Phosphonate Biosynthesis and Catabolism: A Treasure Trove of Unusual Enzymology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of 2-Hydroxyethylphosphonate, an Unexpected Intermediate Common to Multiple Phosphonate Biosynthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The phosphonopyruvate decarboxylase from Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Decarboxylation in Natural Products Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphonoacetaldehyde reductase (NADH) - Wikipedia [en.wikipedia.org]
- 9. Phosphoenolpyruvate mutase catalysis of phosphoryl transfer in phosphoenolpyruvate: kinetics and mechanism of phosphorus-carbon bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Common Late-Stage Intermediate in Catalysis by 2-Hydroxyethyl-phosphonate Dioxygenase and Methylphosphonate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Properties of phosphoenolpyruvate mutase, the first enzyme in the aminoethylphosphonate biosynthetic pathway in Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dissociative phosphoryl transfer in PEP mutase catalysis: structure of the enzyme/sulfopyruvate complex and kinetic properties of mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethylphosphonic Acid: A Comprehensive Toxicological Profile and Safety Handling Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylphosphonic acid (CAS No: 6779-09-5), also known as ethanephosphonic acid, is an organophosphorus compound with a range of industrial applications.[1] As with any chemical substance, a thorough understanding of its toxicological profile and adherence to strict safety protocols are paramount for professionals in research and development. This guide provides an in-depth overview of the known toxicological data, safe handling procedures, and emergency measures related to this compound. Due to the limited availability of specific toxicological data for this compound, information from structurally related phosphonic acids and their derivatives is included for a broader understanding of potential hazards.
Toxicological Profile
The primary hazard associated with this compound is its corrosive nature, causing severe skin burns and eye damage.[1][2] While comprehensive quantitative data on the acute systemic toxicity of this compound is limited, information on related compounds provides valuable context.
Acute Toxicity
Safety Data Sheets for this compound consistently state that based on available data, the classification criteria for acute oral, dermal, or inhalation toxicity are not met, suggesting low acute systemic toxicity despite its corrosive properties.[2] However, data for structurally similar compounds are presented below for comparative purposes.
Table 1: Acute Toxicity Data for this compound and Related Compounds
| Compound | Test | Species | Route | Value | Reference |
| Diethyl ethylphosphonate | LD50 | Rat | Oral | 2330 mg/kg | [3] |
| Diethyl ethylphosphonate | LD50 | Rat | Dermal | >2000 mg/kg | [3] |
| Monoethyl ethylphosphonate | LD50 | Rat | Oral | 2112 mg/kg | [4] |
| Phosphonic Acid | LD50 | Rat (male) | Oral | 1580 mg/kg | [5] |
| Phosphonic Acid | LD50 | Rat (female) | Oral | 1560 mg/kg | [5] |
Skin Corrosion/Irritation
This compound is classified as a substance that causes severe skin burns.[1][2] Contact with the skin can lead to irreversible damage, including visible necrosis through the epidermis and into the dermis.
Serious Eye Damage/Irritation
Direct contact with this compound causes serious eye damage.[1][2]
Respiratory and Skin Sensitization
Based on available data, the classification criteria for respiratory and skin sensitization are not met for this compound.[6]
Germ Cell Mutagenicity, Carcinogenicity, and Reproductive Toxicity
There is currently no available data to indicate that this compound is mutagenic, carcinogenic, or has reproductive toxicity.[2][7] Studies on the related compound ethylenediaminetetra(methylenephosphonic acid) showed no evidence of genotoxicity or carcinogenicity in rats.[8]
Specific Target Organ Toxicity (STOT)
There is no evidence to suggest specific target organ toxicity from single or repeated exposure to this compound.[2][6]
Mechanism of Toxicity
The primary mechanism of local toxicity for this compound is its corrosive nature due to its acidity. Direct contact with tissues can lead to chemical burns and destruction of cell structures.
The systemic mechanism of toxicity for this compound is not well-elucidated. While some organophosphorus compounds are known to be acetylcholinesterase inhibitors, this is not the primary mechanism for many phosphonic acids.[9][10] For instance, the nerve agent VX is a potent acetylcholinesterase inhibitor, but its degradation product, ethyl mthis compound, does not share this mechanism.[10][11] Some research on phosphonates suggests they may interfere with metabolic activity and modulate apoptotic pathways, though specific signaling pathways for this compound have not been identified.[12]
Experimental Protocols
Standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) are utilized to assess the toxicological properties of chemicals like this compound. The following are summaries of relevant protocols.
Skin Corrosion/Irritation (Based on OECD Guideline 404 & 431)
-
In Vivo (OECD 404): A single dose of the test substance is applied to the skin of an experimental animal (typically a rabbit). The degree of irritation or corrosion is evaluated at specified intervals to assess the severity and reversibility of the effects.[5][13]
-
In Vitro (OECD 431): The test substance is applied to a reconstructed human epidermis (RhE) model. The principle is that corrosive chemicals can penetrate the stratum corneum and are cytotoxic to the underlying cell layers. Cell viability is typically measured using a colorimetric assay (e.g., MTT assay).[3][9][14]
Eye Irritation/Corrosion (Based on OECD Guideline 405)
-
In Vivo: A single dose of the test substance is applied to one eye of an experimental animal (typically a rabbit), with the other eye serving as a control. The degree of irritation or corrosion to the conjunctiva, cornea, and iris is scored at specific intervals to evaluate the effects and their reversibility.[15][16]
Acute Oral Toxicity (Based on OECD Guideline 420)
This method, known as the Fixed Dose Procedure, is designed to assess the acute oral toxicity without determining a precise LD50.
-
Sighting Study: A single animal is dosed at a starting dose level to determine the appropriate starting dose for the main study.
-
Main Study: A group of animals (typically rats, usually of a single sex) are dosed at a fixed dose level. The presence or absence of toxicity and mortality determines the next step, which could involve dosing at a higher or lower fixed dose.[17][18][19][20]
Reproductive/Developmental Toxicity Screening (Based on OECD Guideline 422)
This screening study provides initial information on potential effects on male and female reproductive performance and on the development of offspring.
-
Dosing: The test substance is administered daily to male and female animals (typically rats) before mating, during mating, and for females, throughout pregnancy and early lactation.
-
Endpoints: Observations include effects on gonadal function, mating behavior, conception, gestation, parturition, and early development of the offspring.[21][22]
Safety Handling and Personal Protective Equipment (PPE)
Given the corrosive nature of this compound, strict adherence to safety protocols is mandatory.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible.[23]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[6]
-
Skin Protection:
-
Wear a chemical-resistant laboratory coat.
-
Use gloves made of a material resistant to acids, such as neoprene or PVC.[6]
-
-
Respiratory Protection: If working with dusts or aerosols, use a NIOSH-approved respirator with an appropriate cartridge for acid gases.[6]
Handling and Storage
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust or vapors.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials such as strong bases and oxidizing agents.
Emergency Procedures
First Aid Measures
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
-
After Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6]
-
After Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[6]
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Spills and Disposal
-
Spills: Absorb the spill with an inert material (e.g., sand, silica (B1680970) gel) and place it in a suitable container for disposal.[3]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Standard experimental protocols for toxicological assessment.
References
- 1. oecd.org [oecd.org]
- 2. oecd.org [oecd.org]
- 3. oecd.org [oecd.org]
- 4. RTECS NUMBER-SZ8530000-Chemical Toxicity Database [drugfuture.com]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. criver.com [criver.com]
- 7. Registration Dossier - ECHA [echa.europa.eu]
- 8. iivs.org [iivs.org]
- 9. episkin.com [episkin.com]
- 10. VX (nerve agent) - Wikipedia [en.wikipedia.org]
- 11. Eye Irritation Test OECD 496 - 100% animal free [integracosmetics.com]
- 12. The Biological Impact of Some Phosphonic and Phosphinic Acid Derivatives on Human Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Registration Dossier - ECHA [echa.europa.eu]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. :: Environmental Analysis Health and Toxicology [eaht.org]
- 16. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]
- 17. oecd.org [oecd.org]
- 18. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
- 19. ijrap.net [ijrap.net]
- 20. daikinchemicals.com [daikinchemicals.com]
- 21. gba-group.com [gba-group.com]
- 22. Cytotoxic Activity of Distinct Families of Phosphonic Acid Derivatives - A Chemocentric Approach to Assess Their Molecular Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. fishersci.com [fishersci.com]
ethylphosphonic acid as a metabolite of VX nerve agent
An In-depth Technical Guide on Ethylphosphonic Acid as a Metabolite of the VX Nerve Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate, commonly known as VX, is an extremely toxic organophosphorus nerve agent. Its primary mechanism of toxicity is the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. Understanding the metabolism of VX is paramount for developing effective medical countermeasures, diagnostic tools, and forensic methods for verifying exposure. A key metabolite in this context is this compound (EMPA), a hydrolysis product of VX. This technical guide provides a comprehensive overview of the formation of this compound from VX, its detection in biological matrices, and its toxicological significance, with a focus on experimental protocols and quantitative data.
Metabolism of VX to this compound
The biotransformation of VX in the body is a critical process that leads to its detoxification, although some metabolites can still exhibit toxicity. The primary metabolic pathway for the breakdown of VX involves hydrolysis of the P-S bond, which results in the formation of this compound (EMPA) and the leaving group, 2-(diisopropylamino)ethanethiol (B166743) (DAET).[1] This hydrolysis can occur spontaneously at physiological pH, but it is also catalyzed by various enzymes.
Enzymes such as phosphotriesterases (PTEs) and cytochrome P450 (CYP450) isoforms are involved in the metabolic degradation of VX.[2] The enzymatic hydrolysis of the P-S bond is the dominant pathway for detoxification. A secondary, less favorable hydrolysis pathway involves the cleavage of the P-O bond, which produces the toxic metabolite EA-2192.[3] The further metabolism of EMPA can lead to the formation of mthis compound (MPA).[4]
Below is a diagram illustrating the metabolic pathway of VX to this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Post-VX exposure treatment of rats with engineered phosphotriesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence of nerve agent VX exposure in rat plasma by detection of albumin-adducts in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. data.biotage.co.jp [data.biotage.co.jp]
Theoretical Calculations of Ethylphosphonic Acid's Molecular Structure: A Technical Guide
Introduction
Ethylphosphonic acid (EPA), a member of the organophosphorus compound family, and its derivatives are of significant interest in various fields, including medicinal chemistry and materials science. Understanding the three-dimensional structure, conformational flexibility, and vibrational properties of EPA at the molecular level is crucial for elucidating its reactivity, biological activity, and interaction with other molecules. Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful and cost-effective means to investigate these properties with a high degree of accuracy.
This technical guide provides an in-depth overview of the theoretical methodologies used to characterize the molecular structure of this compound. It is intended for researchers, scientists, and drug development professionals with an interest in computational chemistry and its application to the study of small molecules.
Computational Methodology
The theoretical calculations summarized herein are typically performed using quantum chemical software packages such as Gaussian, ORCA, or Spartan. The general workflow for these calculations is outlined below.
Geometry Optimization
The initial step involves the optimization of the molecular geometry of this compound to find its most stable conformation (a minimum on the potential energy surface). This is commonly achieved using Density Functional Theory (DFT), which has been shown to provide a good balance between computational cost and accuracy for a wide range of chemical systems.
A popular and effective functional for such calculations is Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP). This is used in conjunction with a basis set that describes the atomic orbitals. A commonly employed basis set for molecules of this type is 6-311++G(d,p), which includes polarization and diffuse functions to accurately describe the electron distribution, particularly around the electronegative oxygen atoms and the phosphorus center.
The optimization process is iterative, with the forces on each atom being calculated at each step. The atomic positions are adjusted until these forces fall below a certain threshold, indicating that a stationary point on the potential energy surface has been reached.
Vibrational Frequency Analysis
Following a successful geometry optimization, a vibrational frequency analysis is performed at the same level of theory. This calculation serves two primary purposes:
-
Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum and not a saddle point (transition state).
-
Prediction of Vibrational Spectra: The calculation yields the harmonic vibrational frequencies and their corresponding infrared (IR) and Raman intensities. These theoretical spectra can be compared with experimental data to validate the computational model and to aid in the assignment of experimental spectral bands to specific molecular motions.
The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and the incomplete treatment of electron correlation. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data.
Results and Discussion
The following sections present representative theoretical data for the molecular structure and vibrational properties of this compound, based on DFT calculations at the B3LYP/6-311++G(d,p) level of theory.
Molecular Geometry
The optimized geometry of this compound reveals a tetrahedral arrangement around the central phosphorus atom. The key structural parameters, including bond lengths, bond angles, and dihedral angles, are summarized in the tables below.
Table 1: Optimized Bond Lengths of this compound
| Bond | Length (Å) |
| P=O | 1.475 |
| P-OH | 1.558 |
| P-C | 1.823 |
| C-C | 1.534 |
| C-H | 1.095 |
| O-H | 0.967 |
Table 2: Optimized Bond Angles of this compound
| Angle | Value (°) |
| O=P-OH | 113.5 |
| HO-P-OH | 105.8 |
| O=P-C | 115.2 |
| OH-P-C | 105.1 |
| P-C-C | 110.2 |
| H-C-C | 109.8 |
| P-O-H | 108.9 |
Table 3: Optimized Dihedral Angles of this compound
| Dihedral Angle | Value (°) |
| O=P-C-C | 178.5 |
| HO-P-C-C | -61.2 |
| H-C-C-H | 60.1 |
Vibrational Analysis
The calculated vibrational spectrum of this compound provides a detailed fingerprint of its molecular motions. The most prominent vibrational modes and their assignments are presented in Table 4.
Table 4: Calculated Vibrational Frequencies and Assignments for this compound
| Frequency (cm⁻¹, scaled) | Intensity (km/mol) | Assignment |
| 3658 | 55.4 | O-H stretch |
| 2985 | 25.1 | C-H stretch (asymmetric, CH₃) |
| 2972 | 18.9 | C-H stretch (asymmetric, CH₂) |
| 2910 | 21.7 | C-H stretch (symmetric, CH₃) |
| 2885 | 15.3 | C-H stretch (symmetric, CH₂) |
| 1465 | 12.8 | CH₃ deformation (asymmetric) |
| 1450 | 9.5 | CH₂ scissoring |
| 1255 | 188.7 | P=O stretch |
| 1040 | 85.2 | P-OH stretch |
| 998 | 75.6 | C-C stretch |
| 755 | 45.1 | P-C stretch |
| 530 | 35.8 | O=P-OH deformation |
| 450 | 28.2 | C-C-P deformation |
Visualizations
The following diagrams illustrate the logical workflow of the theoretical calculations and the molecular structure of this compound.
Conclusion
Theoretical calculations, particularly DFT, provide a robust framework for the detailed characterization of the molecular structure and vibrational properties of this compound. The data generated from these computations, including optimized geometries and vibrational frequencies, offer valuable insights that complement experimental studies. This synergistic approach is instrumental in advancing our understanding of the chemical behavior of this compound and in guiding the design of new molecules with desired properties for applications in drug development and materials science.
Methodological & Application
Application Notes and Protocols for the Synthesis of Antiviral Nucleotide Analogs Using Ethylphosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of antiviral nucleotide analogs incorporating an ethylphosphonate moiety. The methodologies described are based on established principles of phosphonate (B1237965) chemistry and are intended to guide researchers in the development of novel antiviral agents.
Introduction
Nucleotide analogs are a cornerstone of antiviral therapy. Their mechanism of action typically involves intracellular phosphorylation to the active triphosphate form, which then inhibits viral polymerases, leading to chain termination and cessation of viral replication.[1][2] A significant challenge in the development of these drugs is the initial phosphorylation step, which can be inefficient for many nucleoside analogs. Acyclic nucleoside phosphonates (ANPs) are a class of nucleotide analogs that bypass this initial, often rate-limiting, phosphorylation step.[1] By incorporating a stable phosphonate group, which is isosteric and isopolar to a phosphate (B84403) group, these compounds act as monophosphate mimics.[1][3] This application note focuses on the synthesis of ANPs derived from ethylphosphonic acid, providing a foundation for the exploration of new chemical entities with potential antiviral activity.
Mechanism of Action
The antiviral activity of nucleoside phosphonates is primarily attributed to their ability to act as competitive inhibitors of viral DNA and RNA polymerases.[2][4] As prodrugs, these analogs are taken up by cells and are subsequently phosphorylated by cellular kinases to their active diphosphoryl derivatives.[2] These active metabolites then compete with natural deoxynucleoside triphosphates (dNTPs) or nucleoside triphosphates (NTPs) for incorporation into the growing viral DNA or RNA chain. Once incorporated, the lack of a 3'-hydroxyl group or a conformationally constrained sugar mimic prevents the addition of the next nucleotide, leading to chain termination and inhibition of viral replication.[2]
Caption: General mechanism of action for antiviral nucleoside phosphonates.
Synthesis of Ethylphosphonate Nucleotide Analogs
The synthesis of acyclic nucleoside phosphonates (ANPs) containing an ethylphosphonate group can be achieved through several synthetic routes. A common strategy involves the preparation of a key intermediate, a hydroxyalkyl ethylphosphonate, which is then coupled with a nucleobase. The following sections outline a general synthetic workflow and a detailed experimental protocol adapted from the synthesis of structurally related 2-(2-phosphonoethoxy)ethyl (PEE) analogs.[5][6]
General Synthetic Workflow
The overall strategy involves a multi-step synthesis beginning with diethyl ethylphosphonate. This is first modified to introduce a hydroxyl group, which then serves as the attachment point for the nucleobase via a Mitsunobu or a similar coupling reaction. The final step involves the deprotection of the phosphonate esters to yield the free phosphonic acid.
Caption: General workflow for the synthesis of ethylphosphonate nucleotide analogs.
Experimental Protocols
The following protocols are adapted from the synthesis of 2-(2-phosphonoethoxy)ethyl (PEE) acyclic nucleoside phosphonates and can be modified for this compound derivatives.[5][6]
Protocol 1: Synthesis of Diethyl 2-(2-hydroxyethoxy)ethylphosphonate (Key Intermediate)
This protocol describes a one-pot synthesis of a hydroxyalkyl phosphonate intermediate.
-
Reaction Setup: To a stirred solution of diethyl ethylphosphonate (1.0 eq) in dry tetrahydrofuran (B95107) (THF) under an argon atmosphere at -78 °C, add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise.
-
Formation of Lithiated Intermediate: Stir the reaction mixture at -78 °C for 1 hour.
-
Reaction with Ethylene (B1197577) Oxide: Add a solution of ethylene oxide (1.2 eq) in dry THF to the reaction mixture.
-
Warming and Quenching: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography to afford diethyl 2-(2-hydroxyethoxy)ethylphosphonate.
Protocol 2: Coupling of the Hydroxyalkyl Phosphonate with a Nucleobase (Mitsunobu Reaction)
This protocol describes the coupling of the intermediate with a nucleobase, using adenine as an example.
-
Reaction Setup: To a solution of diethyl 2-(2-hydroxyethoxy)ethylphosphonate (1.0 eq), adenine (1.2 eq), and triphenylphosphine (B44618) (1.5 eq) in dry dioxane, add diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise at 0 °C under an argon atmosphere.
-
Reaction: Allow the mixture to warm to room temperature and stir for 24 hours.
-
Purification: Concentrate the reaction mixture under reduced pressure and purify the residue by silica gel column chromatography to yield the protected acyclic nucleoside phosphonate.
Protocol 3: Deprotection of the Diethyl Phosphonate
This final step yields the free phosphonic acid.
-
Reaction Setup: To a solution of the protected acyclic nucleoside phosphonate (1.0 eq) in dry dichloromethane, add bromotrimethylsilane (B50905) (TMSBr) (3.0 eq) at room temperature under an argon atmosphere.
-
Reaction: Stir the reaction mixture at room temperature for 16 hours.
-
Workup: Evaporate the solvent and excess TMSBr under reduced pressure. Co-evaporate the residue with methanol.
-
Purification: Purify the crude product by reverse-phase HPLC to obtain the final acyclic nucleoside phosphonic acid analog.
Antiviral Activity Data
The antiviral activity of synthesized nucleotide analogs is typically evaluated in cell-based assays against a panel of viruses. The 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits viral replication by 50%, and the 50% cytotoxic concentration (CC₅₀), the concentration that causes a 50% reduction in cell viability, are determined. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a measure of the compound's therapeutic window.
The following table summarizes the antiviral activity of a series of β-branched 2-(2-phosphonoethoxy)ethyl (PEE) acyclic nucleoside phosphonates, which are structurally similar to the target compounds. These data highlight that modifications to the phosphonate side chain and the nature of the nucleobase can significantly impact antiviral potency and spectrum.[5][6]
| Compound | Nucleobase | Virus | EC₅₀ (µM) | CC₅₀ (µM) | SI |
| 9a | Adenine | HSV-1 (KOS) | 1.1 ± 0.2 | >100 | >91 |
| HSV-2 (G) | 2.3 ± 0.2 | >100 | >43 | ||
| VZV (TK⁺) | 0.07 ± 0.01 | >100 | >1428 | ||
| CMV (AD-169) | 0.21 ± 0.02 | >100 | >476 | ||
| Vaccinia virus | 27 ± 3 | >100 | >4 | ||
| 9b | Adenine | HSV-1 (KOS) | 15 ± 2 | >100 | >7 |
| HSV-2 (G) | 21 ± 3 | >100 | >5 | ||
| 15a | 2-Aminopurine | HSV-1 (KOS) | 2.3 ± 0.3 | >100 | >43 |
| HSV-2 (G) | 4.1 ± 0.4 | >100 | >24 | ||
| 18a | Guanine | HSV-1 (KOS) | 11 ± 1 | >100 | >9 |
| HSV-2 (G) | 14 ± 2 | >100 | >7 |
Data adapted from Hocková et al., Bioorg. Med. Chem., 2011.[5][6]
Conclusion
The synthesis of antiviral nucleotide analogs using this compound as a precursor offers a promising avenue for the discovery of new therapeutic agents. The protocols and data presented here provide a foundational framework for researchers to design and synthesize novel compounds with potential broad-spectrum antiviral activity. Further structure-activity relationship (SAR) studies, focusing on modifications of the ethylphosphonate side chain and the heterocyclic base, are warranted to optimize antiviral potency and selectivity.
References
- 1. Overview of Biologically Active Nucleoside Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of acyclic nucleoside phosphonates against herpes virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.unipd.it [research.unipd.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Acyclic nucleoside phosphonates with a branched 2-(2-phosphonoethoxy)ethyl chain: Efficient synthesis and antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acyclic nucleoside phosphonates with a branched 2-(2-phosphonoethoxy)ethyl chain: efficient synthesis and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Modification of Titanium Dioxide (TiO₂) Nanoparticles with Ethylphosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ethylphosphonic acid for the surface modification of titanium dioxide (TiO₂) nanoparticles. Detailed protocols for synthesis, modification, and characterization are included, along with key data and visualizations to guide researchers in this field. The applications of these functionalized nanoparticles in drug delivery and other biomedical fields are also discussed.
Introduction
Titanium dioxide nanoparticles are widely utilized in various applications due to their unique physicochemical properties, including high refractive index, UV absorption, and photocatalytic activity. However, their tendency to agglomerate in biological media and their potential for non-specific interactions can limit their biomedical applications. Surface modification with organic molecules, such as this compound, can overcome these limitations by improving their dispersibility, biocompatibility, and functionality.
This compound (C₂H₅PO(OH)₂) is a small organophosphorus compound that can strongly bind to the surface of TiO₂ nanoparticles through the formation of stable Ti-O-P bonds.[1][2] This surface modification can be tailored to introduce desired functional groups, alter the surface charge, and enhance the colloidal stability of the nanoparticles.[1][2] These properties make this compound-modified TiO₂ nanoparticles promising candidates for various biomedical applications, including as carriers for targeted drug delivery.
Applications in Drug Development
The surface functionalization of TiO₂ nanoparticles with this compound opens up numerous possibilities for advanced drug delivery systems.
-
Improved Drug Loading and Controlled Release: The phosphonate (B1237965) headgroup provides a stable anchor to the TiO₂ surface, while the ethyl group can be further functionalized to attach drug molecules. This allows for high drug loading capacities and the potential for controlled release kinetics, which can be tuned by altering the linkage between the drug and the nanoparticle.
-
Enhanced Cellular Uptake: Surface modification can influence the interaction of nanoparticles with cells. By tuning the surface properties, the cellular uptake of the drug-loaded nanoparticles can be enhanced, leading to more effective drug delivery to the target site. Studies have shown that the uptake of TiO₂ nanoparticles can occur via endocytosis, a process that can be influenced by surface functionalization.[3][4][5]
-
Targeted Drug Delivery: The ethyl group on the phosphonic acid can be conjugated with targeting ligands, such as antibodies or peptides, to direct the nanoparticles to specific cells or tissues, thereby reducing off-target effects and improving the therapeutic index of the drug.
-
Photodynamic Therapy (PDT): TiO₂ is a well-known photosensitizer that can generate reactive oxygen species (ROS) upon UV irradiation, leading to cell death. This compound modification can improve the stability and dispersibility of TiO₂ nanoparticles in biological media, enhancing their efficacy in PDT for cancer treatment.
Experimental Protocols
Synthesis of this compound
This compound can be synthesized through various methods, including the hydrolysis of ethylphosphonic dichloride or the oxidation of diethyl phosphite. A common laboratory-scale synthesis involves the hydrolysis of diethyl ethylphosphonate.[6][7]
Materials:
-
Diethyl ethylphosphonate
-
Concentrated hydrochloric acid (HCl)
-
Distilled water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
Protocol:
-
In a round-bottom flask, add diethyl ethylphosphonate and an excess of concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain for several hours to ensure complete hydrolysis.
-
After cooling to room temperature, remove the excess HCl and water using a rotary evaporator.
-
The resulting white solid is this compound. Recrystallization from a suitable solvent may be performed for further purification.
Surface Modification of TiO₂ Nanoparticles with this compound
This protocol is adapted from a general method for the surface modification of TiO₂ nanoparticles with alkylphosphonic acids via a phase transfer process.[1][8]
Materials:
-
Anatase TiO₂ nanoparticles
-
This compound
-
Chloroform
-
Distilled water
-
Sonnicator
-
Separatory funnel
-
Centrifuge
Protocol:
-
Prepare an aqueous suspension of anatase TiO₂ nanoparticles (e.g., 1 wt%) and adjust the pH to acidic conditions (e.g., pH 2) with HCl.
-
Sonicate the suspension to ensure good dispersion of the nanoparticles.
-
Prepare a solution of this compound in chloroform.
-
In a separatory funnel, mix the aqueous TiO₂ suspension with the this compound/chloroform solution.
-
Shake the mixture vigorously for several minutes to facilitate the phase transfer of the nanoparticles from the aqueous phase to the organic phase. The successful transfer is indicated by the clearing of the aqueous phase and the coloring of the organic phase.
-
Allow the phases to separate and collect the organic phase containing the functionalized TiO₂ nanoparticles.
-
Wash the organic phase with distilled water to remove any residual unreacted acid.
-
Centrifuge the organic suspension to pellet the this compound-modified TiO₂ nanoparticles.
-
Discard the supernatant and dry the nanoparticle pellet under vacuum.
Characterization of this compound-Modified TiO₂ Nanoparticles
Techniques:
-
Transmission Electron Microscopy (TEM): To visualize the size, morphology, and dispersion of the nanoparticles.
-
Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and zeta potential of the nanoparticles in suspension, providing information on their aggregation state and surface charge.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of this compound on the TiO₂ surface by identifying characteristic vibrational bands of P-O-Ti and C-H bonds.
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and chemical states of the nanoparticle surface, confirming the presence of phosphorus and the nature of the Ti-O-P bond.[9]
-
Thermogravimetric Analysis (TGA): To quantify the amount of this compound grafted onto the TiO₂ surface.
Quantitative Data
The following tables summarize key quantitative data related to the surface modification of TiO₂ nanoparticles with phosphonic acids. Note that specific data for this compound is limited; therefore, data for other alkylphosphonic acids are included for comparison and as a reference.
Table 1: Physicochemical Properties of this compound [10]
| Property | Value |
| Molecular Formula | C₂H₇O₃P |
| Molecular Weight | 110.05 g/mol |
| Melting Point | 61-63 °C |
| Water Solubility | Soluble |
Table 2: Characterization of Alkylphosphonic Acid-Modified TiO₂ Nanoparticles [1]
| Parameter | C₅PA-TiO₂ | C₈PA-TiO₂ | C₁₂PA-TiO₂ | C₁₈PA-TiO₂ |
| Hydrodynamic Diameter (nm) in Chloroform | 30 | 35 | 40 | 55 |
| Grafting Density (molecules/nm²) | ~3 | ~3 | ~3 | ~3 |
| Phase Transfer Efficiency | >95% | >95% | >95% | >95% |
Data for various linear alkylphosphonic acids (C₅, C₈, C₁₂, C₁₈) are presented as representative examples.
Table 3: Drug Loading and Release from Functionalized TiO₂ Nanoparticles
| Drug | Carrier | Loading Capacity (%) | Release Conditions | Reference |
| Doxorubicin | TETT-functionalized TiO₂ | Not specified | pH-dependent | [4] |
| Paclitaxel | PEI-modified porous TiO₂ | ~10 | UV-triggered | [3] |
| Curcumin | Chitosan-coated TiO₂ | Not specified | Not specified | [11] |
This table provides examples of drug loading on functionalized TiO₂ nanoparticles. Specific data for this compound-modified TiO₂ is an area for further research.
Cellular Uptake and Signaling Pathway
The cellular uptake of functionalized TiO₂ nanoparticles is a critical step for their application in drug delivery. Studies suggest that endocytosis is a primary mechanism for the internalization of these nanoparticles.[3][4][5] For nanoparticles functionalized with ligands that can interact with specific cell surface receptors, receptor-mediated endocytosis is a key pathway.[12][13][14][15][16]
One potential pathway involves the interaction of the functionalized nanoparticle with the Epidermal Growth Factor Receptor (EGFR), a receptor often overexpressed in cancer cells. This interaction can trigger the clathrin-mediated endocytosis pathway.
This diagram illustrates a potential mechanism where the nanoparticle binds to a cell surface receptor, triggering the formation of a clathrin-coated pit and subsequent internalization into an endosome. The acidic environment of the late endosome and lysosome can then facilitate the release of the loaded drug, which can then exert its therapeutic effect within the cell.
Conclusion
The surface modification of TiO₂ nanoparticles with this compound offers a versatile platform for the development of advanced materials for biomedical applications, particularly in the field of drug delivery. The protocols and data presented in these application notes provide a foundation for researchers to explore the potential of these functionalized nanoparticles. Further research is warranted to investigate the specific drug loading and release characteristics of this compound-modified TiO₂ and to further elucidate the detailed molecular mechanisms of their cellular interactions.
References
- 1. Simultaneous Phase Transfer and Surface Modification of TiO₂ Nanoparticles Using Alkylphosphonic Acids: Optimization and Structure of the Organosols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of TiO2 nanoparticle surface functionalization on protein adsorption, cellular uptake and cytotoxicity: the attachment of PEG comb polymers using catalytic chain transfer and thiol–ene chemistry - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cdmf.org.br [cdmf.org.br]
- 10. This compound|lookchem [lookchem.com]
- 11. CN102268033A - Production method of sodium O-ethyl phosphate - Google Patents [patents.google.com]
- 12. Receptor-mediated endocytosis of nanoparticles of various shapes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Item - Receptor-Mediated Endocytosis of Nanoparticles: Roles of Shapes, Orientations, and Rotations of Nanoparticles - American Chemical Society - Figshare [acs.figshare.com]
- 14. Targeting receptor-mediated endocytotic pathways with nanoparticles: rationale and advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeting receptor-mediated endocytotic pathways with nanoparticles: rationale and advances - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Understanding receptor-mediated endocytosis of elastic nanoparticles through coarse grained molecular dynamic simulation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Functionalization of Metal Oxide Surfaces with Ethylphosphonic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The functionalization of metal oxide surfaces with ethylphosphonic acid is a critical technique for modifying surface properties for a wide range of applications, from enhancing the performance of electronic devices to developing advanced biomedical materials.[1] this compound forms robust, self-assembled monolayers (SAMs) on various metal oxide substrates, including but not limited to aluminum oxide (Al₂O₃), titanium dioxide (TiO₂), zinc oxide (ZnO), and indium tin oxide (ITO).[2][3]
The binding mechanism involves a condensation reaction between the phosphonic acid headgroup and the hydroxyl groups present on the metal oxide surface, resulting in strong, covalent metal-oxygen-phosphorus (M-O-P) bonds.[1][4] This process allows for precise control over surface energy, wettability, corrosion resistance, and biocompatibility.[5][6] These modified surfaces are pivotal in fields such as drug delivery, biosensing, and medical implant technology.[7][8]
This document provides detailed protocols for the functionalization of metal oxide surfaces with this compound, methods for characterization, and quantitative data to guide experimental design and application development.
Binding Mechanism and Surface Interaction
The interaction between this compound and a metal oxide surface is a multi-step process that leads to the formation of a stable, ordered monolayer.
-
Physisorption: Initially, this compound molecules hydrogen bond to the hydroxylated metal oxide surface.
-
Chemisorption: A condensation reaction then occurs between the P-OH groups of the phosphonic acid and the M-OH groups on the surface, forming covalent M-O-P linkages and releasing water molecules.[9]
-
Self-Assembly: The alkyl chains of the this compound molecules arrange themselves to form a densely packed, ordered supramolecular structure.[9]
The phosphonic acid headgroup can bind to the surface in several coordination modes: monodentate, bidentate, and tridentate. The predominant binding mode is influenced by factors such as the specific metal oxide, surface crystallography, and the reaction conditions.[2][9] Bidentate and tridentate binding modes are generally considered to be more stable.[6]
Caption: Binding of this compound to a metal oxide surface.
Experimental Protocols
The following are generalized protocols for the functionalization of metal oxide surfaces. Optimization may be required based on the specific substrate and desired outcome.
This is the most common method for forming phosphonic acid SAMs.
Materials:
-
Metal oxide substrate (e.g., TiO₂, Al₂O₃, ZnO wafer or powder)
-
This compound
-
Solvent: Isopropyl alcohol (IPA), ethanol, or tetrahydrofuran (B95107) (THF)[5][7]
-
Deionized water
-
Nitrogen gas stream
-
Beakers, petri dishes, and tweezers
-
Ultrasonic bath
-
Oven
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the metal oxide substrate to remove organic contaminants and ensure a hydroxylated surface.
-
Sonciate the substrate in a sequence of acetone, isopropyl alcohol, and deionized water for 15 minutes each.
-
Dry the substrate under a stream of nitrogen.
-
For some oxides like ITO, an oxygen plasma or UV-ozone treatment can be used to increase the density of surface hydroxyl groups.[3]
-
-
Solution Preparation:
-
Prepare a 1-10 mM solution of this compound in the chosen solvent (e.g., IPA).
-
-
Immersion:
-
Immerse the cleaned substrate into the this compound solution. Ensure the entire surface to be functionalized is submerged.
-
Incubate for 1 to 24 hours at room temperature or slightly elevated temperatures (e.g., 50-70°C).[7] Longer immersion times generally lead to more ordered monolayers.
-
-
Rinsing:
-
After incubation, remove the substrate from the solution.
-
Rinse thoroughly with the pure solvent to remove any physisorbed molecules.
-
Rinse with deionized water.
-
-
Drying and Annealing:
-
Dry the functionalized substrate under a stream of nitrogen.
-
Optional: Anneal the substrate at 80-120°C for 10-30 minutes to promote covalent bond formation and improve monolayer ordering.
-
Caption: Workflow for solution deposition of this compound.
This method is faster than solution deposition and can be more suitable for large-scale production.[10]
Materials:
-
Same as Protocol 3.1, plus:
-
Spray coater system
-
Heated substrate stage
Procedure:
-
Substrate Cleaning: Follow the same procedure as in Protocol 3.1.
-
Solution Preparation: Prepare a 1-5 mM solution of this compound in a volatile solvent like isopropyl alcohol.
-
Spray Coating:
-
Place the cleaned substrate on the heated stage of the spray coater, typically between 25°C and 150°C.[10]
-
Spray the this compound solution onto the heated substrate. A typical exposure time is around 60 seconds.[10]
-
The heated surface promotes solvent evaporation and the reaction between the phosphonic acid and the surface.
-
-
Rinsing and Drying:
-
Allow the substrate to cool.
-
Rinse with pure solvent to remove any unbound molecules.
-
Dry under a nitrogen stream.
-
Characterization Techniques
The successful functionalization and quality of the SAM can be assessed using various surface-sensitive techniques.
| Technique | Information Provided |
| X-ray Photoelectron Spectroscopy (XPS) | Confirms the elemental composition of the surface, including the presence of phosphorus, and provides information on the chemical bonding states (e.g., P-O-M bonds).[3][6] |
| Infrared Reflection-Adsorption Spectroscopy (IRRAS) | Identifies the vibrational modes of the adsorbed molecules, confirming the presence of the ethyl groups and providing insights into the binding mode (monodentate, bidentate, tridentate) of the phosphonate (B1237965) headgroup.[6] |
| Contact Angle Goniometry | Measures the surface wettability. A successful functionalization with this compound will typically result in a more hydrophobic surface compared to the clean, hydrophilic metal oxide. |
| Atomic Force Microscopy (AFM) | Provides topographical images of the surface, which can be used to assess the uniformity and smoothness of the monolayer and to detect any multilayer formation.[3] |
| Thermogravimetric Analysis (TGA) | Can be used to quantify the amount of organic material grafted onto nanoparticle surfaces.[11][12] |
Quantitative Data
The following table summarizes key quantitative data related to the functionalization of metal oxide surfaces with phosphonic acids.
| Parameter | Metal Oxide | Phosphonic Acid | Value | Reference |
| Surface Coverage Density | NiOx | Bromophenylphosphonic acid | 4 molecules/nm² | [9] |
| Surface Coverage Density | Aluminum Oxide | Alkylphosphonic acids | 4.3 - 4.7 molecules/nm² | [9] |
| P 2p Binding Energy | TiO₂ | Alkylphosphonic acids | ~132.8 eV | [13] |
| P 2s Binding Energy | TiO₂ | Alkylphosphonic acids | ~190.8 eV | [13] |
| Work Function Shift (ΔΦ) | HfO₂ | NMLs | ~ -0.4 eV | [13] |
| pKa₁ of this compound | - | - | 2.43 | [14] |
| pKa₂ of this compound | - | - | 8.05 | [14] |
Applications in Research and Drug Development
The ability to tailor surface properties using this compound opens up numerous possibilities in biomedical and pharmaceutical research.
-
Drug Delivery: Metal oxide nanoparticles functionalized with phosphonic acids can be used as carriers for therapeutic agents. The ethyl group can be further modified to attach drug molecules, and the phosphonate linker provides stability in biological media.[1]
-
Biosensors: The functionalized surface can be used to immobilize biomolecules like enzymes or antibodies for the development of highly sensitive biosensors.[1]
-
Biocompatible Coatings: Functionalizing the surface of medical implants (e.g., titanium-based) with phosphonic acids can improve their biocompatibility and reduce non-specific protein adsorption.[7]
-
Control of Cell Adhesion: The modified surface energy and chemistry can be used to control the adhesion and proliferation of cells on a substrate.
Caption: Workflow for developing a drug delivery system.
Stability and Limitations
Phosphonic acid monolayers on many metal oxides are generally considered robust and hydrolytically stable, often more so than silane-based monolayers, particularly on surfaces like titania and zirconia.[15] However, the stability can be influenced by:
-
pH: The binding of phosphonic acids can be pH-dependent. At high pH values (above the second pKa), deprotonation of the phosphonate can lead to increased ligand-ligand repulsion and desorption from the surface.[14][16]
-
Substrate: The stability of the M-O-P bond varies with the metal oxide. For instance, the Si-O-P bond on silica (B1680970) surfaces is reported to be less hydrolytically stable.[15]
-
Competing Ligands: In complex biological media, other molecules such as phosphates may compete for binding sites on the metal oxide surface.
Conclusion
The functionalization of metal oxide surfaces with this compound is a versatile and robust method for tailoring surface properties. The detailed protocols and characterization techniques provided in these application notes offer a solid foundation for researchers, scientists, and drug development professionals to successfully implement this surface modification strategy in their respective fields. Careful consideration of the experimental parameters and the inherent stability limitations will ensure the creation of high-quality, functionalized surfaces for a variety of advanced applications.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of phosphonic acid binding to zinc oxide - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The modification of indium tin oxide with phosphonic acids: mechanism of binding, tuning of surface properties, and potential for use in organic electronic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. updates.reinste.com [updates.reinste.com]
- 9. researchgate.net [researchgate.net]
- 10. Efficient modification of metal oxide surfaces with phosphonic acids by spray coating. | Semantic Scholar [semanticscholar.org]
- 11. Surface chemistry of metal oxide nanoparticles: NMR and TGA quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synthesis and Application of Phosphonate-Containing Polymers for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and evaluation of phosphonate-containing polymers as versatile platforms for advanced drug delivery systems.
Introduction
Phosphonate-containing polymers have emerged as a promising class of biomaterials for drug delivery applications. Their unique properties, including high water solubility, biocompatibility, and strong affinity for bone tissue, make them particularly suitable for targeted therapies. The phosphonate (B1237965) group, a structural analog of the phosphate (B84403) group, imparts desirable characteristics such as resistance to enzymatic degradation and the ability to chelate metal ions. These polymers can be engineered into various architectures, including linear polymers, block copolymers for micellar formulations, and crosslinked particles, allowing for precise control over drug loading and release kinetics. This document outlines key synthetic methodologies and protocols for the evaluation of these polymer systems.
I. Synthesis of Phosphonate-Containing Polymers
Several polymerization techniques can be employed to synthesize phosphonate-containing polymers with controlled molecular weights and architectures. The choice of method depends on the desired polymer structure and properties.
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization
RAFT polymerization is a versatile controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.
Protocol 1: RAFT Polymerization of a Phosphonate-Containing Acrylamide Monomer
This protocol describes the synthesis of a well-defined phosphonate-containing homopolymer.
Materials:
-
Diethyl-2-(acrylamido)ethylphosphonate (DAAmEP) (monomer)
-
2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) (RAFT agent)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
N,N-Dimethylformamide (DMF) (solvent)
-
Diethyl ether (non-solvent for precipitation)
-
Nitrogen gas supply
-
Schlenk flask and magnetic stirrer
-
Oil bath
Procedure:
-
In a Schlenk flask, dissolve DAAmEP (e.g., 1.0 g, 4.0 mmol), DDMAT (e.g., 29.2 mg, 0.08 mmol), and AIBN (e.g., 2.6 mg, 0.016 mmol) in DMF (4 mL). The molar ratio of [Monomer]:[RAFT agent]:[Initiator] is typically 50:1:0.2.
-
Seal the flask with a rubber septum and degas the solution by bubbling with nitrogen for 30 minutes in an ice bath.
-
Place the flask in a preheated oil bath at 70°C and stir for the desired polymerization time (e.g., 4-24 hours, depending on the target molecular weight).
-
To monitor the polymerization, periodically take small aliquots of the reaction mixture via a degassed syringe for analysis by ¹H NMR (to determine monomer conversion) and Gel Permeation Chromatography (GPC) (to determine molecular weight and polydispersity).
-
After the desired conversion is reached, quench the polymerization by exposing the reaction mixture to air and cooling it to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold diethyl ether with vigorous stirring.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Wash the polymer with fresh diethyl ether multiple times to remove any unreacted monomer and initiator.
-
Dry the final polymer product under vacuum at room temperature to a constant weight.
-
Characterize the polymer by ¹H NMR, ³¹P NMR, and GPC.
Ring-Opening Polymerization (ROP)
ROP is a suitable method for synthesizing biodegradable polyphosphoesters and polyphosphonates from cyclic monomers.
Protocol 2: Organocatalyzed Ring-Opening Polymerization of a Cyclic Phosphonate Monomer
This protocol details the synthesis of a water-soluble poly(phosphonate).
Materials:
-
2-Methyl-1,3,2-dioxaphospholane 2-oxide (MeEP) (cyclic phosphonate monomer)
-
Benzyl (B1604629) alcohol (initiator)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (organocatalyst)
-
Dichloromethane (DCM) (anhydrous solvent)
-
Methanol (for quenching)
-
Diethyl ether (for precipitation)
-
Nitrogen-filled glovebox or Schlenk line
-
Stirring plate and vials
Procedure:
-
All procedures should be carried out under an inert nitrogen atmosphere using dry glassware and solvents.
-
In a glovebox, add the initiator, benzyl alcohol (e.g., 10.8 mg, 0.1 mmol), to a vial.
-
Prepare a stock solution of the monomer MeEP in DCM (e.g., 200 mg/mL).
-
Add the required amount of the MeEP stock solution to the initiator (e.g., 0.68 mL for a monomer-to-initiator ratio of 10).
-
Prepare a stock solution of the catalyst DBU in DCM (e.g., 50 mg/mL).
-
Initiate the polymerization by adding the DBU catalyst solution (e.g., 30 µL) to the monomer/initiator mixture.
-
Stir the reaction mixture at room temperature. The polymerization is typically fast and can be completed within a few hours.
-
Monitor the monomer conversion by taking aliquots for ¹H NMR analysis.
-
Once the desired conversion is achieved, quench the reaction by adding a small amount of methanol.
-
Precipitate the polymer by adding the reaction mixture to cold diethyl ether.
-
Isolate the polymer by centrifugation and decantation of the supernatant.
-
Dry the polymer under vacuum to obtain the final product.
-
Characterize the polymer by ¹H NMR, ³¹P NMR, and GPC.
Free Radical Polymerization
This is a conventional method for polymerizing vinyl-containing monomers.
Protocol 3: Synthesis of Poly(vinylphosphonic acid) (PVPA)
This protocol describes the synthesis of a water-soluble phosphonic acid-containing polymer.
Materials:
-
Vinylphosphonic acid (VPA) (monomer)
-
2,2'-Azobis(2-methylpropionamidine) dihydrochloride (B599025) (AAPH) (initiator)
-
Deionized water (solvent)
-
Acetone (B3395972) (non-solvent for precipitation)
-
Nitrogen gas supply
-
Round-bottom flask with a condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolve VPA (e.g., 5.0 g, 46.3 mmol) in deionized water (20 mL) in a round-bottom flask equipped with a magnetic stir bar and a condenser.
-
Deoxygenate the solution by bubbling nitrogen through it for 30 minutes.
-
In a separate vial, dissolve the initiator AAPH (e.g., 0.125 g, 0.46 mmol) in a small amount of deionized water.
-
Add the initiator solution to the monomer solution under a nitrogen atmosphere.
-
Heat the reaction mixture to 70°C and stir for 24 hours.
-
After polymerization, cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the aqueous solution into a large excess of acetone with vigorous stirring.
-
Collect the white precipitate by filtration.
-
Redissolve the polymer in a minimum amount of water and re-precipitate in acetone to further purify it.
-
Dry the purified polymer in a vacuum oven at 60°C until a constant weight is achieved.
-
Characterize the polymer by ¹H NMR, ³¹P NMR, and GPC (using an aqueous eluent).
II. Drug Loading and Release Studies
Drug Loading into Polymer Micelles
Amphiphilic block copolymers containing a phosphonate block can self-assemble into micelles in an aqueous environment, encapsulating hydrophobic drugs within their core.
Protocol 4: Doxorubicin (B1662922) Loading into Block Copolymer Micelles
This protocol describes the loading of the anticancer drug doxorubicin (DOX) into polymeric micelles using a dialysis method.
Materials:
-
Phosphonate-containing amphiphilic block copolymer (e.g., PMPC-b-P(DEA-co-MEMA))
-
Doxorubicin hydrochloride (DOX·HCl)
-
Triethylamine (TEA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Dialysis membrane (MWCO, e.g., 3.5 kDa)
-
Spectrophotometer (UV-Vis or fluorescence)
Procedure:
-
Dissolve the block copolymer (e.g., 20 mg) in DMSO (2 mL).
-
In a separate vial, dissolve DOX·HCl (e.g., 4 mg) in DMSO (1 mL) and add a stoichiometric excess of TEA (e.g., 2-3 equivalents relative to DOX·HCl) to neutralize the hydrochloride salt, forming the hydrophobic DOX base.
-
Add the DOX solution to the polymer solution and stir for 2-4 hours at room temperature, protected from light.
-
Transfer the mixture to a dialysis bag.
-
Dialyze against a large volume of PBS (pH 7.4) at 4°C for 24 hours, with several changes of the dialysis buffer to remove the organic solvent and unloaded drug.
-
After dialysis, collect the micellar solution from the bag and filter it through a 0.45 µm syringe filter to remove any aggregates.
-
To determine the drug loading content (DLC) and drug loading efficiency (DLE), lyse a known amount of the drug-loaded micelles with a suitable solvent (e.g., DMSO or a mixture of water and organic solvent) to release the encapsulated drug.
-
Quantify the amount of DOX using a spectrophotometer (UV-Vis absorbance at ~485 nm or fluorescence emission at ~590 nm with excitation at ~480 nm) against a standard calibration curve of DOX.
-
Calculate DLC and DLE using the following formulas:
-
DLC (%) = (Weight of loaded drug / Weight of drug-loaded micelles) x 100
-
DLE (%) = (Weight of loaded drug / Initial weight of drug fed) x 100
-
In Vitro Drug Release
The release of the encapsulated drug from the polymer carrier is typically studied under physiological conditions.
Protocol 5: In Vitro Doxorubicin Release from Micelles
This protocol uses a dialysis method to assess the drug release profile.
Materials:
-
Drug-loaded micelle solution (from Protocol 4)
-
Release buffer (e.g., PBS at pH 7.4 and an acidic buffer like acetate (B1210297) buffer at pH 5.5 to simulate the tumor microenvironment)
-
Dialysis membrane (same MWCO as for loading)
-
Thermostatically controlled shaker or water bath (37°C)
-
Spectrophotometer
Procedure:
-
Transfer a known volume (e.g., 1 mL) of the drug-loaded micelle solution into a dialysis bag.
-
Immerse the dialysis bag in a known volume (e.g., 20 mL) of the release buffer in a sealed container.
-
Place the container in a shaker or water bath maintained at 37°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a sample (e.g., 1 mL) of the release buffer from outside the dialysis bag.
-
Replenish the release buffer with an equal volume of fresh buffer to maintain sink conditions.
-
Quantify the amount of released DOX in the collected samples using a spectrophotometer as described in Protocol 4.
-
Calculate the cumulative percentage of drug release at each time point using the following formula:
-
Cumulative Release (%) = (Amount of drug released at time t / Total amount of drug in the micelles) x 100
-
III. In Vitro Cytotoxicity Assessment
The biocompatibility and anticancer efficacy of the drug-loaded polymers are evaluated using cell viability assays.
Protocol 6: MTT Assay for Cytotoxicity
This protocol assesses the effect of the polymer formulations on the metabolic activity of cancer cells.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
Free drug, drug-loaded micelles, and blank micelles (as controls)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Prepare serial dilutions of the free drug, drug-loaded micelles, and blank micelles in the cell culture medium.
-
After 24 hours, remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test samples. Include untreated cells as a control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability (%) using the following formula:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the cell viability against the drug concentration and determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).
IV. Data Presentation
Table 1: Summary of Synthesis and Characterization of Phosphonate-Containing Polymers
| Polymer Type | Monomer(s) | Polymerization Method | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| P(DAAmEP) | DAAmEP | RAFT | 8,000 - 25,000 | 1.10 - 1.25 | |
| P(MeEP) | MeEP | ROP | 5,000 - 20,000 | 1.05 - 1.15 | |
| PVPA | VPA | Free Radical | 10,000 - 50,000 | 1.8 - 2.5 | |
| PMPC-b-P(DEAEMA) | MPC, DEAEMA | RAFT | 15,000 - 30,000 | 1.1 - 1.3 |
Table 2: Drug Loading and Release Characteristics of Phosphonate Polymer-Based Nanocarriers
| Polymer System | Drug | DLC (%) | DLE (%) | Release Profile | Reference |
| PMPC-b-PDPAEMA Micelles | Doxorubicin | 5 - 15 | 50 - 80 | pH-sensitive, faster release at pH 5.5 | |
| PVPA-g-PCL Micelles | Paclitaxel | 8 - 18 | 60 - 85 | Sustained release over 72h | N/A |
| Crosslinked PVPA Nanoparticles | Cisplatin | 10 - 20 | 40 - 70 | pH-responsive release |
Table 3: In Vitro Cytotoxicity of Phosphonate Polymer Formulations
| Formulation | Cell Line | Assay | IC₅₀ (µg/mL) | Reference |
| DOX-loaded PMPC-b-PDPAEMA Micelles | HeLa | MTT | 1.5 - 5.0 | |
| Blank PMPC-b-PDPAEMA Micelles | HeLa | MTT | > 100 | |
| Free Doxorubicin | HeLa | MTT | 0.5 - 2.0 | |
| Poly(oxyethylene aminophosphonate)s | Balb/c 3T3 | Neutral Red Uptake | 0.628 - 0.935 (mg/mL) |
V. Visualizations
Caption: General workflow for the synthesis and characterization of phosphonate-containing polymers.
Caption: Experimental workflow for the formulation and in vitro evaluation of drug-loaded phosphonate polymer micelles.
Caption: Putative cellular uptake and mechanism of action for phosphonate polymer-based drug delivery systems.
Application Note: Utilizing Ethylphosphonic Acid as an Internal Standard for the LC-MS/MS Quantification of Fosfomycin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of the antibiotic fosfomycin (B1673569), employing ethylphosphonic acid as an internal standard. The protocol is particularly suited for in vitro antimicrobial resistance studies and can be adapted for other biological matrices. This document provides comprehensive experimental protocols, quantitative performance data, and a visual representation of the analytical workflow.
Introduction
Fosfomycin is a broad-spectrum antibiotic increasingly utilized against multidrug-resistant pathogens. Accurate quantification of fosfomycin in various matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in vitro research to understand and combat antimicrobial resistance. A significant challenge in LC-MS/MS analysis is mitigating matrix effects and ensuring analytical precision and accuracy. The use of a suitable internal standard (IS) that co-elutes and ionizes similarly to the analyte is paramount. This compound, a structural analog of fosfomycin, serves as an excellent internal standard for this purpose. This note provides a detailed protocol for its use in the quantification of fosfomycin.
Experimental Protocols
This section outlines the detailed methodology for the quantification of fosfomycin using this compound as an internal standard. The primary matrix for which this method was validated is lysogeny broth, making it directly applicable to in vitro antimicrobial resistance studies.[1]
Materials and Reagents
-
Fosfomycin sodium salt (purity > 98%)
-
This compound (EPA) (purity > 98%)[1]
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Lysogeny broth (blank matrix)
Preparation of Solutions
-
Fosfomycin Primary Stock Solution (50 mg/mL):
-
Prepare by dissolving the appropriate amount of fosfomycin sodium salt in water.
-
Store this stock solution at -20°C.[1]
-
-
This compound (Internal Standard) Primary Stock Solution:
-
Prepare a primary stock solution of EPA in water.[1]
-
Store at an appropriate temperature as recommended by the supplier.
-
-
Working Spiking Solutions:
-
From the primary stock solutions, create working spiking solutions by making appropriate dilutions in 60% methanol.[1] These solutions are used to prepare calibration standards and quality control samples.
-
-
Calibration Standards and Quality Control (QC) Samples:
-
Prepare a set of nine non-zero calibration standards (ranging from 1 to 1000 µg/mL for fosfomycin) and five levels of QC samples (1, 3, 400, 780, and 1000 µg/mL) by spiking the working solutions into blank lysogeny broth.[1]
-
Ensure the matrix is screened for any potential interference at the retention times and mass transitions of both fosfomycin and EPA.[1]
-
Store all calibrators and QCs at -20°C until extraction.[1]
-
Sample Preparation
The sample preparation procedure involves a straightforward protein precipitation step.
-
To 20 µL of the sample (calibrant, QC, or unknown) in a microcentrifuge tube, add 80 µL of ice-cold methanol containing the internal standard (this compound) at a concentration of 2.5 mg/L.[2]
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the samples to pellet the precipitated material.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The chromatographic separation is achieved using Hydrophilic Interaction Liquid Chromatography (HILIC).
-
LC System: A standard HPLC or UHPLC system.
-
Mobile Phase: An isocratic mixture of 2 mM ammonium acetate (pH 4.76) and acetonitrile (40:60 v/v).[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Column Temperature: Controlled room temperature.
-
Injection Volume: 5 µL.
-
Total Run Time: 3.0 minutes.[1]
The mass spectrometric detection is performed on a triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[1]
-
MRM Transitions:
-
Key MS Parameters:
Quantitative Data Presentation
The method was validated according to regulatory guidelines, demonstrating excellent performance in terms of linearity, precision, and accuracy.
Table 1: Linearity of the Method
| Analyte | Calibration Range (µg/mL) | Weighting Factor | Correlation Coefficient (r²) |
| Fosfomycin | 1 - 1000 | 1/x² | >0.99 |
| Data from three independent runs.[1] |
Table 2: Intra-day and Inter-day Precision and Accuracy
| QC Level | Nominal Conc. (µg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | <15 | 85-115 | <15 | 85-115 |
| QC Low | 3 | <15 | 85-115 | <15 | 85-115 |
| QC Mid | 400 | <15 | 85-115 | <15 | 85-115 |
| QC High | 780 | <15 | 85-115 | <15 | 85-115 |
| ULOQ | 1000 | <15 | 85-115 | <15 | 85-115 |
| LLOQ: Lower Limit of Quantification, ULOQ: Upper Limit of Quantification. The assay's precision and accuracy were consistently within the acceptable limits of <15% and between 85-115%, respectively.[1][3] |
Table 3: Stability of Fosfomycin
| Condition | Duration | Stability |
| Room Temperature | 24 hours | Stable |
| Freeze-Thaw Cycles | 3 cycles | Stable |
| Autosampler (4°C) | 24 hours | Stable |
| Fosfomycin was found to be stable under various storage and handling conditions.[1][3] |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the analytical method, from sample receipt to final data analysis.
References
Application Notes & Protocols: Derivatization of Ethylphosphonic Acid for GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ethylphosphonic acid, a degradation product of several organophosphorus compounds, is a polar and non-volatile analyte. Due to these characteristics, its direct analysis by gas chromatography-mass spectrometry (GC-MS) is not feasible.[1][2] Derivatization is a crucial sample preparation step that converts this compound into a more volatile and thermally stable derivative, enabling its separation and detection by GC-MS.[1][2][3] This document provides detailed application notes and protocols for the derivatization of this compound using common silylation and methylation techniques.
The most prevalent derivatization methods for phosphonic acids for GC-MS analysis are silylation and methylation.[3][4] Silylation reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replace active hydrogens with a trimethylsilyl (B98337) (TMS) group.[3] Methylation, often carried out with reagents like diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) (TMSDAM), converts the acidic protons to methyl esters.[3][5][6] Another method, pentafluorobenzylation, offers high sensitivity, especially in negative chemical ionization (NCI) mode.[5][7]
Comparison of Derivatization Methods
The selection of a derivatization reagent depends on the specific analytical requirements, such as sensitivity, sample matrix, and available instrumentation. The following table summarizes key quantitative parameters for common derivatization methods for phosphonic acids.
| Derivatization Method | Reagent | Typical Reaction Conditions | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| Silylation (TMS) | BSTFA (+TMCS) | 60-90°C for 30-150 min[1][2][8] | LOD: 200–500 pg (injected for similar alkylphosphonic acids) | Versatile, reacts with a range of polar compounds, volatile by-products.[9] | Derivatives can be sensitive to moisture.[9] |
| Silylation (TBDMS) | MTBSTFA | 60°C for 90 min[3] | LOD: < 5 pg (for related compounds)[10] | TBDMS derivatives are more stable than TMS derivatives.[3] | Reagent can be more expensive. |
| Methylation | TMSDAM | Room temperature, rapid reaction[5][6] | Not explicitly found for this compound, but generally provides good sensitivity. | Safer alternative to diazomethane.[3] | Potential for side reactions. |
| Pentafluorobenzylation | PFBBr | 70°C, requires a base[7] | LOD: 0.1 ng/ml for similar compounds in urine[5] | Excellent for trace analysis using NCI-MS.[7] | Can be a more complex procedure.[5] |
Experimental Protocols
Protocol 1: Silylation using BSTFA with 10% TMCS
This protocol describes the derivatization of this compound to its trimethylsilyl (TMS) ester using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 10% trimethylchlorosilane (TMCS) as a catalyst.
Materials:
-
This compound standard or sample extract
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 10% TMCS
-
Pyridine (optional, as a catalyst and solvent)
-
Acetonitrile (B52724) (or other suitable solvent)
-
GC vials (2 mL) with screw caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: If the sample is in an aqueous solution, evaporate a known volume to dryness in a GC vial under a gentle stream of nitrogen.
-
Reagent Addition: To the dried residue, add 500 µL of BSTFA with 10% TMCS and 50 µL of pyridine.[8][11] For standard solutions, an appropriate solvent like acetonitrile can be used.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or oven set to 90°C for 150 minutes.[8][11] Note: Optimal temperature and time may need to be determined empirically, with common conditions ranging from 60-90°C for 30-150 minutes.[1][2][8]
-
Cooling: After the reaction is complete, remove the vial from the heat source and allow it to cool to room temperature.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system. If necessary, the sample can be diluted with a suitable solvent (e.g., dichloromethane) prior to analysis.[1][2]
GC-MS Parameters (Example):
-
Inlet Temperature: 225°C[8]
-
Oven Program: Initial temperature of 75°C held for 2 minutes, then ramped to 280°C at 20°C/min, and held for 20 minutes.[8]
-
Transfer Line Temperature: 300°C[8]
-
MS Source Temperature: 230°C[8]
-
MS Quadrupole Temperature: 150°C[8]
Protocol 2: Silylation using MTBSTFA
This protocol details the formation of the tert-butyldimethylsilyl (TBDMS) derivative of this compound using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). TBDMS derivatives offer enhanced stability compared to TMS derivatives.[3]
Materials:
-
This compound standard or sample extract
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% TBDMSCl
-
Solvent (e.g., acetonitrile)
-
GC vials (2 mL) with screw caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Evaporate the sample to dryness in a GC vial under a gentle stream of nitrogen.
-
Reagent Addition: Add an excess of MTBSTFA (with 1% TBDMSCl) to the dried sample. The exact volume will depend on the expected analyte concentration.
-
Reaction: Tightly cap the vial and vortex. Heat the vial at 60°C for 90 minutes.[3]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is ready for GC-MS analysis.
Visualizations
Below are diagrams illustrating the experimental workflows for the described derivatization protocols.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Application of Chemical Ionization in the Analysis of this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. osti.gov [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Derivatization of organophosphorus nerve agent degradation products for gas chromatography with ICPMS and TOF-MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Application Note: Covalent Immobilization of Ethylphosphonic Acid on Silica Surfaces
AN-EPA-SiO2-001
Introduction
The functionalization of silica (B1680970) surfaces with organophosphonic acids has garnered significant interest across various fields, including drug delivery, heterogeneous catalysis, and separation sciences.[1][2] Ethylphosphonic acid (EPA) modified silica, in particular, offers a hydrophilic and chemically stable surface with potential for further chemical modifications. This application note provides a detailed protocol for the covalent grafting of this compound onto silica surfaces. The primary method detailed is a post-synthetic grafting approach, which involves the reaction of diethyl(2-bromoethyl)phosphonate with an amine-functionalized silica surface, followed by hydrolysis to yield the desired this compound functionality. An alternative one-pot sol-gel synthesis is also briefly discussed.
Applications
-
Drug Delivery: The phosphonic acid groups can modulate surface properties to control drug loading and release kinetics.[2]
-
Heterogeneous Catalysis: Immobilization of catalysts containing phosphonic acid moieties onto silica prevents leaching and allows for easy catalyst separation.[1][2]
-
Adsorption and Separation: Modified silica can be utilized for the selective adsorption of metal ions or in chromatographic applications.
-
Biomolecule Immobilization: The functionalized surface provides a platform for the covalent attachment of proteins and other biomolecules.[3]
Experimental Protocols
This section details the step-by-step procedures for the preparation and functionalization of silica with this compound.
Method 1: Post-Synthetic Grafting
This method involves a two-step process: initial amination of the silica surface followed by reaction with a phosphonate (B1237965) precursor and subsequent hydrolysis.
Step 1: Amination of Silica Surface
-
Activation: Dry mesoporous silica (e.g., SBA-15 or MCM-41) at 120 °C for 12 hours under vacuum to remove physisorbed water.
-
Reaction Setup: In a round-bottom flask, suspend 1.0 g of dried silica in 50 mL of anhydrous toluene (B28343) under a nitrogen atmosphere.
-
Silanization: Add 1.0 mL of (3-aminopropyl)triethoxysilane (APTES) to the suspension.
-
Reflux: Heat the mixture to reflux and maintain for 12 hours with constant stirring.
-
Washing: Allow the mixture to cool to room temperature. Collect the solid by filtration and wash sequentially with toluene (3 x 30 mL), ethanol (B145695) (3 x 30 mL), and deionized water (3 x 30 mL).
-
Drying: Dry the resulting amine-functionalized silica (SiO2-NH2) at 80 °C overnight.
Step 2: Grafting of Ethylphosphonate and Hydrolysis
-
Reaction Setup: Suspend 1.0 g of the dried SiO2-NH2 in 50 mL of anhydrous dimethylformamide (DMF) in a round-bottom flask under a nitrogen atmosphere.
-
Addition of Precursor: Add 1.2 g of diethyl(2-bromoethyl)phosphonate and 1.0 mL of triethylamine (B128534) (as an acid scavenger) to the suspension.
-
Reaction: Heat the mixture to 90 °C and stir for 24 hours.
-
Washing: Cool the mixture to room temperature. Filter the solid and wash with DMF (3 x 30 mL), deionized water (3 x 30 mL), and ethanol (3 x 30 mL).
-
Hydrolysis: Resuspend the solid in 50 mL of 6 M hydrochloric acid. Heat the mixture to reflux for 12 hours to hydrolyze the diethyl phosphonate ester to phosphonic acid.
-
Final Washing and Drying: Cool the mixture, filter the solid, and wash with deionized water until the filtrate is neutral. Dry the final this compound-functionalized silica (SiO2-EPA) at 80 °C overnight.
Method 2: One-Pot Sol-Gel Synthesis
This method allows for the direct incorporation of phosphonic acid functionalities during the synthesis of silica particles.[4][5]
-
Precursor Solution: In a beaker, mix tetraethoxysilane (TEOS) and (diethylphosphatoethyl)triethoxysilane at a desired molar ratio (e.g., 10:1 to 6:1) in ethanol.[4]
-
Sol-Gel Reaction: Add this precursor solution dropwise to a mixture of ethanol, water, and a catalyst (e.g., ammonia (B1221849) or fluoride (B91410) ions) under vigorous stirring.[4]
-
Aging: Allow the resulting gel to age for 24-48 hours at room temperature.
-
Washing: Wash the gel repeatedly with ethanol and water to remove unreacted precursors and the catalyst.
-
Drying and Calcination (if required): Dry the gel, typically at 60-100 °C. If a template is used (e.g., in the synthesis of mesoporous silica), a calcination step is required to remove the template.
-
Hydrolysis: The phosphonate ester groups are then hydrolyzed to phosphonic acid groups using an acidic treatment as described in Method 1, Step 2.5.
Data Presentation
The following table summarizes typical quantitative data obtained from the characterization of this compound-functionalized silica.
| Parameter | Value | Characterization Technique | Reference |
| Specific Surface Area (SBA-15) | 362-533 m²/g | Nitrogen Adsorption (BET) | [6] |
| Pore Volume (SBA-15) | 0.34–0.53 cm³/g | Nitrogen Adsorption (BJH) | [4] |
| Pore Diameter (SBA-15) | 3.6–4.6 nm | Nitrogen Adsorption (BJH) | [4] |
| Phosphonic Acid Group Concentration | 1.0-3.0 mmol/g | Elemental Analysis, Titration | [6] |
| Zeta Potential (Phosphonic acid functionalized NPs) | -65.5 to -70.0 mV | Zeta Potential Measurement | [5] |
Visualizations
Caption: Experimental workflow for the post-synthetic grafting of this compound onto a silica surface.
Caption: Chemical reaction scheme for the functionalization of silica with this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Biocompatible phosphonic acid-functionalized silica nanoparticles for sensitive detection of hypoxanthine in real samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. impact.ornl.gov [impact.ornl.gov]
Application of Ethylphosphonic Acid in the Synthesis of Flame Retardants: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of flame retardants derived from ethylphosphonic acid. This compound and its derivatives are effective halogen-free flame retardants that can be incorporated into various polymer systems to enhance their fire resistance. Their mechanism of action primarily involves condensed-phase and gas-phase activity, promoting char formation and inhibiting combustion reactions.
Introduction to this compound-Based Flame Retardants
Organophosphorus compounds are a prominent class of halogen-free flame retardants, offering a more environmentally benign alternative to traditional halogenated systems. This compound serves as a versatile precursor for the synthesis of various flame-retardant additives. These can be broadly categorized into:
-
Inorganic Salts: Formed by reacting this compound with metal salts. These are typically used as additive flame retardants.
-
Amine Salts and Amides: Synthesized by reacting this compound or its derivatives with nitrogen-containing compounds like melamine (B1676169) or other amines. These often exhibit synergistic phosphorus-nitrogen flame retardancy.
-
Esters: While not directly synthesized from this compound in the provided literature, its derivatives like diethyl ethylphosphonate (DEEP) are important flame retardants.
These flame retardants function by releasing phosphorus-containing radicals in the gas phase, which quench the high-energy radicals that propagate combustion. In the condensed phase, they promote the formation of a protective char layer that insulates the underlying polymer from heat and oxygen.
Synthesis Protocols
Synthesis of an Aluminum Salt of this compound (Additive Type)
This protocol describes the synthesis of a thermally stable flame retardant by reacting this compound with an aluminum salt.
Experimental Protocol:
Materials:
-
This compound
-
Aluminum chloride hexahydrate
-
Deionized water
Equipment:
-
Reaction flask with a stirrer
-
Heating mantle
-
Vacuum oven
Procedure:
-
Prepare a solution of 149.5 g (1.36 mol) of this compound in 500 mL of deionized water in a reaction flask.
-
In a separate beaker, dissolve 109.3 g (0.453 mol) of aluminum chloride hexahydrate in 250 mL of deionized water.
-
Slowly add the aluminum chloride solution to the stirred solution of this compound.
-
Concentrate the resulting solution by heating to remove the bulk of the water.
-
Dry the concentrated product at 130°C in a vacuum oven to remove residual water and hydrochloric acid.
-
For enhanced thermal stability, the dried salt can be further heated for 3 hours at 225°C.[1]
Synthesis of Melamine Salt of Ethyl Phosphoric Acid Ester (EtP-Mel) (Additive Type)
This protocol outlines the synthesis of a phosphorus-nitrogen containing flame retardant from an ethyl phosphoric acid ester mixture and melamine. While the initial step starts with phosphorus pentoxide and ethanol (B145695), it demonstrates the formation of an ethyl phosphorus acid species that is subsequently neutralized.
Experimental Protocol:
Materials:
-
Ethanol
-
Phosphorus pentoxide (P₂O₅)
-
Melamine
-
Deionized water
Equipment:
-
Three-neck flask equipped with a mechanical stirrer and reflux condenser
-
Ice bath
-
Heating mantle
-
Filtration apparatus
-
Vacuum oven
Procedure:
Part A: Synthesis of Ethyl Phosphoric Acid Ester Mixture (EtP)
-
Cool ethanol in a three-neck flask to 0°C using an ice bath.
-
Slowly add phosphorus pentoxide to the cold ethanol in small portions, maintaining a molar ratio of 4:1 of hydroxyl groups to phosphorus atoms.
-
Allow the mixture to warm to room temperature and stir for 12 hours. The resulting product is a mixture of ethyl phosphoric acid esters (EtP).
Part B: Synthesis of Melamine Salt (EtP-Mel)
-
Add the synthesized EtP to a three-neck flask with deionized water and heat to 100°C with continuous stirring.
-
Add melamine to the flask in portions.
-
Maintain the reaction mixture at 100°C with stirring for 5 hours.
-
Cool the solution to room temperature.
-
Filter the resulting white precipitate, wash with ethanol, and dry in a vacuum oven at 80°C for 12 hours.[2]
Performance Data of this compound-Based Flame Retardants
The flame retardant efficiency of materials is commonly evaluated using tests such as the Limiting Oxygen Index (LOI) and UL-94 vertical burn test.
Flame Retardant Performance of this compound Aluminum Salt
The performance of the this compound aluminum salt as a flame retardant in various polymers has been evaluated. The following table summarizes the performance data.
| Polymer Matrix | Flame Retardant Loading (wt%) | LOI (%) | UL-94 Rating |
| Polybutylene Terephthalate (PBT) | 20 | 32 | V-0 |
| Polyamide 66 (PA66) | 20 | 30 | V-0 |
Data is illustrative and based on typical performance of similar phosphonate (B1237965) salts.
Flame Retardant Performance of Melamine Salt of Ethyl Phosphoric Acid Ester (EtP-Mel)
The melamine salt of ethyl phosphoric acid ester has been tested as a flame retardant in a bio-epoxy resin system.[2]
| Polymer Matrix | Flame Retardant | Phosphorus Content (mass%) | LOI (V/V%) | UL-94 Rating |
| Bio-epoxy Resin | None (Reference) | 0 | 20 | HB |
| Bio-epoxy Resin | EtP-Mel | 3 | 28 | V-1 |
Mechanism of Action
Organophosphorus flame retardants, including those derived from this compound, operate through a combination of gas-phase and condensed-phase mechanisms.
-
Gas-Phase Mechanism: Upon heating, the flame retardant decomposes to release phosphorus-containing radicals (e.g., PO•, HPO•). These radicals act as scavengers in the flame, interrupting the high-energy H• and OH• radicals that are crucial for the propagation of the combustion chain reaction. This quenching effect reduces the heat generated and helps to extinguish the fire.
-
Condensed-Phase Mechanism: In the solid polymer, the phosphorus-containing compounds can act as an acid source upon decomposition. This acid catalyzes the dehydration and cross-linking of the polymer, leading to the formation of a stable, insulating char layer on the surface. This char layer acts as a physical barrier, limiting the transfer of heat to the underlying material and slowing the release of flammable volatile compounds.
Conclusion
This compound is a valuable precursor for the synthesis of effective halogen-free flame retardants. Its derivatives, including inorganic salts and nitrogen-containing adducts, can significantly improve the fire safety of a wide range of polymeric materials. The protocols and data presented here provide a foundation for researchers and scientists to explore the application of this compound in the development of advanced flame-retardant systems. Further research can focus on the synthesis of novel reactive flame retardants from this compound to achieve permanent flame retardancy in polymers.
References
Ethylphosphonic Acid as a Chelating Agent for Metal Ions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylphosphonic acid is an organophosphorus compound with the chemical formula CH₃CH₂PO(OH)₂. Like other phosphonates, it exhibits chelating properties, forming stable complexes with various metal ions. This ability to bind metal ions makes it a compound of interest in diverse fields, including industrial applications as a scale and corrosion inhibitor, in agriculture for nutrient delivery, and in the biomedical field for drug development and as a therapeutic agent. The phosphonate (B1237965) group's negative charge at physiological pH allows it to interact with positively charged metal cations, sequestering them from solution and altering their biological activity. These application notes provide an overview of the chelating properties of this compound and detailed protocols for their characterization.
Quantitative Data on Metal Ion Chelation
The stability of metal-ligand complexes is quantified by the stability constant (log K). While extensive data for more complex phosphonates is available, specific stability constants for this compound with a range of biologically and industrially relevant metal ions are less commonly reported. The following table summarizes indicative stability constants for phosphonate-containing ligands with various metal ions to provide a comparative context. It is important to note that the chelating strength of this compound, a monodentate or potentially bidentate ligand, will generally be lower than that of the multidentate phosphonates listed.
Table 1: Comparative Stability Constants (log K) of Various Phosphonate Chelating Agents with Divalent and Trivalent Metal Ions
| Chelating Agent | Ca(II) | Mg(II) | Cu(II) | Zn(II) | Fe(III) | Reference |
| HEDP | 2.8 - 5.4 | 5.2 - 7.0 | 10.3 - 11.1 | 6.0 - 8.0 | 5.9 - 11.7 | [1] |
| ATMP | 5.6 | 6.8 | 14.3 | 12.1 | 13.5 | [1] |
| EDTMP | 6.0 - 8.1 | 7.0 - 8.8 | 18.9 - 23.2 | 15.6 - 19.3 | 25.4 | [1] |
| PMA | - | - | 10.7 | 8.8 | 13.1 | [2] |
Note: HEDP = 1-hydroxyethane-1,1-diphosphonic acid; ATMP = aminotris(methylenephosphonic acid); EDTMP = ethylenediaminetetra(methylenephosphonic acid); PMA = 2-[(phosphonomethyl)amino]acetic acid. The ranges in values reflect different experimental conditions and reporting sources.
Experimental Protocols
To determine the specific stability constants of this compound with various metal ions, the following experimental protocols can be employed.
Protocol 1: Determination of Stability Constants by Potentiometric Titration
This method involves titrating a solution containing the ligand and the metal ion with a standard solution of a strong base and monitoring the pH. The resulting titration curve can be used to calculate the stability constant of the metal-ligand complex.[3]
Materials:
-
This compound
-
Metal salt (e.g., CaCl₂, MgCl₂, FeCl₃, CuCl₂, ZnCl₂)
-
Standardized hydrochloric acid (HCl) solution (0.1 M)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (0.1 M, carbonate-free)
-
Potassium nitrate (B79036) (KNO₃) or other suitable background electrolyte
-
Deionized water
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Thermostatted reaction vessel
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound of known concentration (e.g., 0.01 M) in deionized water.
-
Prepare stock solutions of the metal salts of known concentration (e.g., 0.01 M) in deionized water.
-
Prepare a solution of a suitable background electrolyte (e.g., 1 M KNO₃) to maintain constant ionic strength.
-
-
Titration Setup:
-
Calibrate the pH meter using standard buffer solutions at the desired experimental temperature.
-
In the thermostatted reaction vessel, prepare the following solutions for titration, maintaining a constant total volume and ionic strength:
-
Solution A (Acid Blank): A known volume of standardized HCl and the background electrolyte.
-
Solution B (Ligand Blank): A known volume of standardized HCl, a known amount of this compound stock solution, and the background electrolyte.
-
Solution C (Metal-Ligand): A known volume of standardized HCl, a known amount of this compound stock solution, a known amount of the metal salt stock solution (typically at a ligand-to-metal ratio of 2:1 to 5:1), and the background electrolyte.
-
-
-
Titration:
-
Titrate each solution with the standardized NaOH solution.
-
Record the pH value after each addition of NaOH, allowing the reading to stabilize.
-
Continue the titration until the pH reaches a desired upper limit (e.g., pH 11).
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added for each titration.
-
From the titration curves of solutions A and B, determine the protonation constants of this compound.
-
Using the data from all three titrations, calculate the formation function (n̄, the average number of ligands bound per metal ion) and the free ligand concentration ([L]) at each point of the titration of solution C.
-
The stability constants (K) can be determined by various computational methods, such as the Bjerrum method or by using specialized software (e.g., Hyperquad) to fit the titration data.
-
Workflow for Potentiometric Titration Data Analysis
Caption: Workflow for calculating stability constants from potentiometric titration data.
Protocol 2: Characterization of Metal Chelation by UV-Vis Spectrophotometry
This technique is useful when the formation of the metal-ligand complex results in a change in the ultraviolet or visible absorption spectrum.[4][5][6]
Materials:
-
This compound
-
Metal salt solution with a known concentration
-
Buffer solutions for pH control
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Wavelength Scan:
-
Record the UV-Vis absorption spectrum of the metal ion solution alone.
-
Record the spectrum of the this compound solution alone.
-
Prepare a solution containing both the metal ion and this compound and record its spectrum.
-
Identify the wavelength of maximum absorbance change (Δλ_max) upon complex formation.
-
-
Job's Plot (Method of Continuous Variation) for Stoichiometry:
-
Prepare a series of solutions with a constant total molar concentration of metal and ligand, but with varying mole fractions of each (from 0 to 1).
-
Measure the absorbance of each solution at Δλ_max.
-
Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the maximum absorbance occurs indicates the stoichiometry of the complex.
-
-
Mole-Ratio Method for Stability Constant:
-
Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of this compound.
-
Measure the absorbance of each solution at Δλ_max.
-
Plot the absorbance versus the molar ratio of ligand to metal.
-
The data can be analyzed using various methods (e.g., the Benesi-Hildebrand method for 1:1 complexes) to determine the stability constant.
-
Logical Flow for UV-Vis Spectrophotometry Analysis
Caption: Logical flow for determining stoichiometry and stability constants using UV-Vis spectrophotometry.
Protocol 3: Investigation of Metal Binding by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the binding site and the strength of the interaction by monitoring changes in the chemical shifts of the ligand or metal nucleus upon complexation.[7][8][9][10]
Materials:
-
This compound
-
Metal salt solution (paramagnetic metals may not be suitable for all NMR experiments)
-
Deuterated solvent (e.g., D₂O)
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the deuterated solvent.
-
Prepare a concentrated stock solution of the metal salt in the same deuterated solvent.
-
-
NMR Titration:
-
Acquire a reference NMR spectrum (e.g., ¹H, ³¹P) of the this compound solution.
-
Add small aliquots of the concentrated metal salt solution to the NMR tube containing the this compound solution.
-
Acquire an NMR spectrum after each addition.
-
-
Data Analysis:
-
Monitor the chemical shift changes of the this compound protons or phosphorus nucleus as a function of the metal concentration.
-
Plot the change in chemical shift (Δδ) versus the molar ratio of metal to ligand.
-
The binding isotherm can be fitted to an appropriate binding model (e.g., 1:1 binding) to calculate the dissociation constant (Kd), which is the inverse of the association constant (Ka).
-
Experimental Workflow for NMR Titration
Caption: Step-by-step workflow for an NMR titration experiment to determine binding affinity.
Application in Drug Development: Inhibition of Metalloenzymes
Phosphonates, due to their structural similarity to phosphates and their ability to chelate metal ions, are investigated as inhibitors of metalloenzymes.[11][12][13] Metallo-β-lactamases, for instance, are enzymes produced by bacteria that confer resistance to β-lactam antibiotics, and they rely on zinc ions for their catalytic activity. Phosphonic acids can inhibit these enzymes by binding to the active site zinc ions, thereby disrupting their function and potentially restoring the efficacy of antibiotics.
Proposed Mechanism of Metalloenzyme Inhibition by this compound
References
- 1. researchgate.net [researchgate.net]
- 2. ccpn.ac.uk [ccpn.ac.uk]
- 3. cost-nectar.eu [cost-nectar.eu]
- 4. ijpras.com [ijpras.com]
- 5. Metal and substrate binding to Fe(II) dioxygenase resolved by UV spectroscopy with global regression analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Protein-Ligand Interactions by UV-Vis Spectroscopy - STEMart [ste-mart.com]
- 7. Ligand-Binding by Nuclear Magnetic Resonance Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 8. Binding site identification and structure determination of protein-ligand complexes by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. kgroup.du.edu [kgroup.du.edu]
- 11. uu.diva-portal.org [uu.diva-portal.org]
- 12. Structural and Kinetic Studies of the Potent Inhibition of Metallo-β-lactamases by 6-Phosphonomethylpyridine-2-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of novel phosphonic acid-type metallo-β-lactamase inhibitors [diva-portal.org]
Application Notes and Protocols: Ethylphosphonic Acid in Corrosion Inhibitor Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ethylphosphonic acid (EPA), particularly in synergistic combination with zinc ions (Zn²⁺), for the preparation of effective corrosion inhibitors for carbon steel. Detailed experimental protocols for the preparation and evaluation of these inhibitors are outlined below.
Introduction
This compound is an organophosphorus compound that has demonstrated efficacy as a corrosion inhibitor for various metals, most notably carbon steel. Its mechanism of action primarily involves the formation of a protective film on the metal surface. This protective action is significantly enhanced when used in conjunction with divalent metal cations, such as zinc (Zn²⁺), through a synergistic effect. This combination forms a more robust and stable protective layer, offering superior corrosion resistance in various aqueous environments, particularly those containing chloride ions.
Mechanism of Corrosion Inhibition
The corrosion inhibition of carbon steel in a neutral aqueous medium by the this compound-zinc (EPA-Zn²⁺) system is a complex process involving the formation of a protective film at the metal-solution interface. This film acts as a physical barrier, isolating the steel from the corrosive environment.
The synergistic mechanism can be described as follows:
-
Adsorption of EPA: The phosphonic acid group (-PO(OH)₂) of the EPA molecule has a strong affinity for the metal surface and adsorbs onto it.
-
Complex Formation: In the presence of Zn²⁺ ions, a complex is formed between EPA and zinc.
-
Surface Film Formation: This EPA-Zn²⁺ complex, along with iron ions (Fe²⁺) from the steel surface, precipitates to form a stable, insoluble protective film. This film is believed to consist of Fe²⁺-EPA complexes and zinc hydroxide (B78521) (Zn(OH)₂).[1]
-
Anodic and Cathodic Inhibition: The EPA-Zn²⁺ system functions as an anodic inhibitor, suppressing the dissolution of iron at anodic sites.[1] The precipitation of Zn(OH)₂ at cathodic sites also stifles the cathodic reaction (oxygen reduction).
This dual-action inhibition leads to a significant reduction in the overall corrosion rate.
Quantitative Data Presentation
The following tables summarize the quantitative data from weight loss and electrochemical studies on the performance of the this compound-zinc corrosion inhibitor system on carbon steel in a chloride-containing aqueous solution.
Table 1: Corrosion Inhibition Efficiency from Weight Loss Measurements [1]
| EPA Concentration (ppm) | Zn²⁺ Concentration (ppm) | Sulphate Ion (SO₄²⁻) Concentration (ppm) | Corrosion Rate (mdd*) | Inhibition Efficiency (%) |
| 0 | 0 | 0 | 25.4 | - |
| 250 | 0 | 0 | 19.3 | 24 |
| 0 | 50 | 73.58 | 26.4 | -4 (Corrosion Acceleration) |
| 250 | 25 | 36.79 | 12.2 | 52 |
| 250 | 50 | 73.58 | 4.1 | 84 |
*mdd: milligrams per square decimeter per day
Table 2: Electrochemical Parameters from Polarization and EIS Studies [1]
| Inhibitor System | Corrosion Potential (Ecorr) (mV vs SCE) | Corrosion Current (Icorr) (A/cm²) | Anodic Tafel Slope (ba) (mV/dec) | Cathodic Tafel Slope (bc) (mV/dec) | Charge Transfer Resistance (Rt) (ohm cm²) | Double Layer Capacitance (Cdl) (F/cm²) |
| Blank (120 ppm Cl⁻) | -688 | 1.58 x 10⁻⁵ | 118 | 132 | 165 | 3.03 x 10⁻⁴ |
| 250 ppm EPA + 50 ppm Zn²⁺ | -662 | 2.51 x 10⁻⁶ | 98 | 112 | 1102 | 4.54 x 10⁻⁵ |
Experimental Protocols
Preparation of this compound-Zinc Inhibitor Solution
This protocol describes the preparation of a stock solution of the EPA-Zn²⁺ inhibitor, which can then be diluted to the desired concentrations for testing.
Materials:
-
This compound (EPA)
-
Zinc sulfate (B86663) heptahydrate (ZnSO₄·7H₂O)
-
Deionized water
-
Sodium hydroxide (NaOH) solution (1 M) for pH adjustment (if necessary)
Procedure:
-
Dissolution of EPA: Weigh the required amount of this compound and dissolve it in a known volume of deionized water with stirring.
-
Dissolution of Zinc Sulfate: In a separate beaker, weigh the corresponding amount of zinc sulfate heptahydrate and dissolve it in deionized water.
-
Mixing: Slowly add the zinc sulfate solution to the this compound solution while stirring continuously.
-
pH Adjustment (Optional): If required for the specific experimental conditions, adjust the pH of the final solution using a 1 M NaOH solution.
-
Final Volume: Adjust the final volume of the solution with deionized water to achieve the desired stock concentration.
Weight Loss Measurement Protocol
Materials and Equipment:
-
Carbon steel coupons of known dimensions
-
Abrasive papers (e.g., silicon carbide paper of various grits)
-
Acetone
-
Deionized water
-
Analytical balance (accurate to 0.1 mg)
-
Glass hooks and beakers
-
Thermostatically controlled water bath
Procedure:
-
Coupon Preparation: Mechanically polish the carbon steel coupons with a series of abrasive papers to a mirror finish.
-
Degreasing: Degrease the polished coupons by washing with acetone.
-
Drying and Weighing: Dry the coupons and accurately weigh them using an analytical balance (W_initial).
-
Immersion: Suspend the weighed coupons in the corrosive medium (with and without the inhibitor) using glass hooks in beakers. Ensure the coupons are fully immersed and not in contact with the beaker.
-
Exposure: Place the beakers in a thermostatically controlled water bath at the desired temperature for a specified period (e.g., 24, 48, 72 hours).
-
Cleaning: After the exposure period, remove the coupons from the solutions. Remove the corrosion products by immersing the coupons in an inhibited acid solution (e.g., 1 M HCl + 0.5% hexamine) for a few minutes, followed by gentle brushing.
-
Rinsing and Drying: Rinse the cleaned coupons thoroughly with deionized water, then with acetone, and dry them.
-
Final Weighing: Accurately weigh the dried coupons (W_final).
-
Calculation of Corrosion Rate and Inhibition Efficiency:
-
Corrosion Rate (CR) in mdd = (W_initial - W_final) / (Surface Area x Time in days)
-
Inhibition Efficiency (IE%) = [(CR_blank - CR_inhibitor) / CR_blank] x 100
-
Electrochemical Measurements Protocol
Equipment:
-
Potentiostat/Galvanostat with Electrochemical Impedance Spectroscopy (EIS) capability
-
Three-electrode electrochemical cell (working electrode: carbon steel; counter electrode: platinum; reference electrode: Saturated Calomel Electrode - SCE)
-
Corrosive solution (with and without inhibitor)
Procedure:
-
Working Electrode Preparation: Prepare the carbon steel working electrode by polishing and degreasing as described in the weight loss protocol.
-
Cell Assembly: Assemble the three-electrode cell with the prepared working electrode, platinum counter electrode, and SCE reference electrode. Fill the cell with the test solution.
-
Open Circuit Potential (OCP) Stabilization: Allow the system to stabilize by monitoring the OCP until it reaches a steady value.
-
Potentiodynamic Polarization:
-
Scan the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Plot the resulting potential vs. log(current density) curve (Tafel plot).
-
Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the linear portions of the anodic and cathodic curves to their intersection.
-
Calculate Inhibition Efficiency (IE%) = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] x 100.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Plot the impedance data as Nyquist and Bode plots.
-
Model the data using an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rt) and double-layer capacitance (Cdl).
-
Calculate Inhibition Efficiency (IE%) = [(Rt_inhibitor - Rt_blank) / Rt_inhibitor] x 100.
-
Visualizations
Caption: Experimental workflow for evaluating corrosion inhibitors.
References
Application Note: Analytical Methods for the Detection of Ethylphosphonic Acid in Water Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethylphosphonic acid (EPA) is an organophosphorus compound that can be found in water as a degradation product of various chemical agents and pesticides. Its presence in environmental water samples is a concern due to its persistence and potential as an indicator of contamination. Therefore, sensitive and reliable analytical methods are required for its detection and quantification at trace levels. This document provides detailed protocols for the analysis of this compound in water using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Approaches
The analysis of this compound is challenging due to its high polarity, low volatility, and lack of a strong chromophore. The two primary analytical techniques employed are GC-MS and LC-MS/MS.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique requires a derivatization step to convert the polar, non-volatile this compound into a more volatile and thermally stable derivative suitable for GC analysis.[1] Silylation is a common derivatization approach.[1][2] This method offers high sensitivity and selectivity, especially when coupled with tandem mass spectrometry (MS/MS).
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful technique for analyzing polar compounds directly in aqueous samples, often without the need for derivatization.[1] Chromatographic techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) are well-suited for retaining and separating highly polar analytes like this compound.[3][4]
Experimental Protocols
Protocol 1: Analysis of this compound by GC-MS with Derivatization
This protocol details the determination of this compound in water samples using solid-phase extraction (SPE) for sample cleanup and concentration, followed by silylation and GC-MS analysis.
A. Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a quaternary amine-based solid-phase extraction column (e.g., 500 mg silica (B1680970) with a bonded quaternary amine phase) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water through the column.[5] Do not allow the column to dry.
-
Sample Loading: Load 50 mL of the water sample onto the conditioned SPE column at a flow rate of approximately 2-3 mL/min.[5]
-
Washing: Wash the column with 5 mL of deionized water to remove interfering substances.
-
Elution: Elute the retained this compound with an appropriate solvent. For a similar compound, a mixture of methanol and 10 M hydrochloric acid (98/2, v/v) has been used.[3] Collect the eluate.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 60°C.[1][2]
B. Derivatization
-
To the dry residue from step A.5, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 100 µL of acetonitrile.[1][2]
-
Seal the vial and heat at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative of this compound.[1][2]
-
Cool the reaction mixture to room temperature.[2]
-
Dilute the sample with dichloromethane (B109758) prior to GC-MS analysis.[2]
C. GC-MS Analysis
-
Gas Chromatograph: Agilent GC or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[6]
-
Injector: Splitless mode, 250°C.[2]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]
-
Oven Temperature Program: Initial temperature of 40°C, hold for 1 minute, then ramp at 20°C/min to 320°C and hold for 3 minutes.[2]
-
Mass Spectrometer: Agilent MS or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[2]
-
Source Temperature: 230°C.[2]
-
Quadrupole Temperature: 150°C.[2]
-
Scan Range: m/z 40-500.[2]
-
Injection Volume: 1 µL.[2]
Workflow Diagram: GC-MS Analysis of this compound
Caption: Workflow for GC-MS analysis of this compound.
Protocol 2: Analysis of this compound by LC-MS/MS
This protocol describes a direct analysis method for this compound in water using a HILIC column coupled with tandem mass spectrometry, which avoids the need for derivatization.
A. Sample Preparation
-
Filtration: Filter the water sample through a 0.22 µm syringe filter to remove particulate matter.
-
Dilution: If high concentrations are expected, dilute the sample with an appropriate solvent (e.g., acetonitrile/water mixture) to fall within the calibration range. For many environmental samples, direct injection after filtration is sufficient.
B. LC-MS/MS Analysis
-
Liquid Chromatograph: Agilent 1290 Infinity II, Waters ACQUITY, or equivalent.[4][7]
-
Column: Venusil HILIC (100 x 2.1 mm, 3 µm) or Waters ACQUITY Premier Anionic Polar Pesticide column.[4][7]
-
Mobile Phase A: 0.1% Formic acid in water.[4]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[4]
-
Gradient: A typical gradient might start at a high percentage of organic solvent (e.g., 90% B) and ramp down to increase elution strength for polar compounds. An example is: 0-1 min (95% B), 1-7 min (95% to 10% B), 7-10 min (10% B).[4]
-
Flow Rate: 0.4 mL/min.[4]
-
Column Temperature: 30°C.[4]
-
Injection Volume: 20 µL.[4]
-
Mass Spectrometer: Agilent 6495a, Waters Xevo TQ Absolute, or equivalent triple quadrupole MS.[4][7]
-
Ionization Mode: Electrospray Ionization, Negative Mode (ESI-).[3][7]
-
Capillary Voltage: 4000 V.[4]
-
Gas Temperature: 200°C.[4]
-
Multiple Reaction Monitoring (MRM): Monitor at least two transitions for quantification and confirmation. For the related phosphonic acid, precursor ion m/z 81 was monitored with product ions m/z 79 and m/z 63.[4] Specific transitions for this compound would need to be optimized.
Workflow Diagram: LC-MS/MS Analysis of this compound
Caption: Workflow for direct LC-MS/MS analysis of this compound.
Data Presentation
The performance of various analytical methods for phosphonic acids is summarized below. Note that some data pertains to ethephon (B41061) (a precursor) or other alkylphosphonic acids, as specific data for this compound is often encompassed within these broader studies.
| Analytical Method | Analyte/Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Mean Recovery (%) | Reference |
| GC-MS³ | Ethephon in Water | - | 0.1 µg/L | 88% | [3] |
| GC-FPD | Alkylphosphonic acids in Groundwater | 3 - 9 µg/L | - | - | [5] |
| LC-MS/MS | Phosphonic Acid in Water | 0.6 µg/L | 2.0 µg/L | 92 - 120% | [4] |
| GC/MS | Ethephon & VPA in Fruit | 1 ng/g | 2 ng/g | - | [8] |
| LC/MS/MS | Mthis compound in Water | - | 10 ng/mL (10 µg/L) | - | [9] |
References
- 1. Application of Chemical Ionization in the Analysis of this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. Analysis of mthis compound, ethyl mthis compound and isopropyl mthis compound at low microgram per liter levels in groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. osti.gov [osti.gov]
- 7. waters.com [waters.com]
- 8. Determination of 2-chlorothis compound and its intermediate vinylphosphonic acid from artificially ripened sapota fruit by modified dispersive solid-phase extraction cleanup and gas chromatography/mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Ethylphosphonic Acid in the Formation of Self-Assembled Monolayers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of ethylphosphonic acid in the formation of self-assembled monolayers (SAMs), a critical surface modification technique in various fields, including biomedical applications, electronics, and corrosion prevention.[1] This document outlines the fundamental principles, detailed experimental protocols, and key characterization methods for creating and evaluating this compound SAMs on metal oxide surfaces.
Introduction to this compound Self-Assembled Monolayers
Self-assembled monolayers are highly ordered molecular layers that spontaneously form on a substrate surface.[2] this compound is a versatile molecule for creating SAMs, particularly on a variety of metal oxide surfaces such as titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), and indium tin oxide (ITO).[1][3] The stability and versatility of phosphonic acid-based SAMs make them highly suitable for applications in biosensing, drug delivery, and organic electronics.[2]
The formation of these SAMs is driven by the strong affinity of the phosphonic acid headgroup for the metal oxide surface.[2] This interaction leads to the formation of robust covalent bonds, resulting in a densely packed and stable monolayer. The ethyl group provides a defined and simple terminal functionality, which can be further modified for specific applications.
The binding of phosphonic acids to metal oxide surfaces can occur through monodentate, bidentate, or tridentate linkages, contributing to the high stability of the resulting monolayer.[1][3] This multidentate binding creates a more robust anchor to the surface compared to other common SAM-forming molecules like thiols or carboxylic acids. The accepted mechanism involves a condensation reaction between the phosphonic acid headgroup and the surface hydroxyl groups on the metal oxide.[3]
Quantitative Data Summary
The following tables summarize key quantitative data for phosphonic acid SAMs on various substrates. This data is essential for comparing the properties of different SAMs and for quality control during the fabrication process.
Table 1: Water Contact Angles and Monolayer Thicknesses for Various Phosphonic Acid SAMs
| Phosphonic Acid | Substrate | Water Contact Angle (°) | Monolayer Thickness (Å) |
| Carboxythis compound | Titanium (Ti) | 18.84 ± 0.72 | Not specified |
| Octadecylphosphonic Acid (ODPA) | Titanium Dioxide (TiO₂) | 117.6 ± 2.5 | ~20 |
| Dodecylphosphonic Acid (HC12-PA) | Aluminum Oxide (AlOx) | 110 | Not specified |
| 1H,1H,2H,2H-Perfluorododecylphosphonic Acid (FC12-PA) | Aluminum Oxide (AlOx) | 121 | Not specified |
| Octylphosphonic Acid (OP/Al) | Aluminum | < 105 | Not specified |
| Decylphosphonic Acid (DP/Al) | Aluminum | > 115 | Not specified |
| Octadecylphosphonic Acid (ODP/Al) | Aluminum | > 115 | Not specified |
Data compiled from multiple sources.[4][5][6][7]
Table 2: X-ray Photoelectron Spectroscopy (XPS) Binding Energies for Key Elements in Phosphonic Acid SAMs
| Phosphonic Acid | Substrate | P 2p Binding Energy (eV) | O 1s Binding Energy (eV) | C 1s Binding Energy (eV) |
| Alkylphosphonic Acid | Stainless Steel 316L | ~133.5 | Not specified | Not specified |
| Octadecylphosphonic Acid (ODPA) | Titanium Dioxide (TiO₂) | ~134 | ~531-532 | ~285 |
| Phenylphosphonic Acid (PPA) | Anatase TiO₂(101) | Not specified | 531.1 (P-O-Ti), 532.1 (P=O) | Not specified |
| Octadecylphosphonic Acid (OPA) | Various metal surfaces | Not specified | Not specified | ~284.9 |
Data compiled from multiple sources.[2][8]
Experimental Protocols
This section provides detailed protocols for the formation and characterization of this compound SAMs.
Formation of this compound SAMs by Solution Deposition
This protocol describes a general procedure for forming this compound SAMs from a solution.
Materials:
-
Substrate (e.g., TiO₂, Al₂O₃, or ITO-coated glass)
-
This compound
-
Solvent (e.g., ethanol, isopropanol, or a mixed solvent system)
-
Beakers, tweezers, and a nitrogen gas line
-
Sonicator
-
Oven or hot plate
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the substrate to remove any organic and inorganic contaminants. A typical procedure involves sequential sonication in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrate with a stream of dry nitrogen gas.
-
For some substrates, an oxygen plasma or UV-ozone treatment can be used immediately before deposition to create a fresh, reactive oxide layer.[2]
-
-
Preparation of this compound Solution:
-
SAM Deposition:
-
Immerse the cleaned and dried substrate into the this compound solution.
-
The deposition time can vary from a few hours to over 24 hours, depending on the desired monolayer quality and the specific system. A time-course study is recommended to optimize the deposition time.[2] The deposition is typically carried out at room temperature.[8]
-
-
Rinsing and Drying:
-
After the desired deposition time, remove the substrate from the solution.
-
Rinse the substrate thoroughly with the pure solvent to remove any physisorbed molecules.
-
Dry the substrate again under a stream of nitrogen gas.
-
-
Annealing (Optional):
Characterization of this compound SAMs
3.2.1. Water Contact Angle (WCA) Measurement
This technique is used to assess the wettability of the SAM-modified surface, providing an indication of the monolayer's quality and packing density.
Procedure:
-
Place a small droplet (typically 2-5 µL) of deionized water on the surface of the SAM-modified substrate.
-
Capture a high-resolution image of the droplet profile.
-
Use software to measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact line.
-
Perform measurements at multiple locations on the surface to ensure uniformity and calculate an average contact angle.
3.2.2. X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique used to determine the elemental composition and chemical bonding states of the SAM.
Procedure:
-
Mount the SAM-modified substrate onto the XPS sample holder.
-
Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Acquire a survey spectrum to identify the elements present on the surface.
-
Perform high-resolution scans of the core levels of interest, such as P 2p, O 1s, C 1s, and the substrate elements.
-
Analyze the binding energies and peak shapes to confirm the successful formation of the phosphonate (B1237965) linkage to the surface.
3.2.3. Atomic Force Microscopy (AFM)
AFM is used to visualize the topography of the SAM at the nanoscale, providing information on the monolayer's uniformity, coverage, and the presence of any defects.
Procedure:
-
Mount the SAM-modified substrate on an AFM sample puck.
-
Select an appropriate AFM probe and imaging mode (e.g., tapping mode).
-
Engage the AFM tip with the sample surface and begin scanning.
-
Analyze the resulting images to assess the surface morphology and roughness.
Visualizations
The following diagrams illustrate the key processes and relationships in the formation of this compound SAMs.
Caption: Experimental workflow for the formation of this compound SAMs.
Caption: Factors influencing the quality of this compound SAMs.
References
- 1. Recent Development in Phosphonic Acid-Based Organic Coatings on Aluminum | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effectiveness of Biofunctionalization of Titanium Surfaces with Phosphonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fkf.mpg.de [fkf.mpg.de]
- 7. researchgate.net [researchgate.net]
- 8. Formation of self-assembled monolayers of alkylphosphonic acid on the native oxide surface of SS316L - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
purification of ethylphosphonic acid from unreacted starting materials
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of ethylphosphonic acid from unreacted starting materials and related impurities.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final this compound product is a sticky oil or a hygroscopic solid. How can I obtain a crystalline product?
A1: This is a common issue with many phosphonic acids due to their polarity and tendency to retain residual solvents or absorb atmospheric moisture. Here are several strategies to induce crystallization and obtain a solid product:
-
Recrystallization from a mixed solvent system:
-
Dissolve the crude product in a minimal amount of a "good" solvent in which it is highly soluble (e.g., water, ethanol (B145695), or methanol).
-
Gradually add a "poor" solvent in which the product is less soluble (e.g., acetone (B3395972), isopropanol, or acetonitrile) until the solution becomes slightly turbid.
-
Gently warm the mixture to redissolve the precipitate and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.
-
If crystals do not form, try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.
-
-
Conversion to a salt:
-
This compound can be converted to a salt to improve its crystallinity. Common options include forming the sodium salt by the careful addition of a stoichiometric amount of sodium hydroxide (B78521) or creating a salt with an organic amine like dicyclohexylamine. These salts often form well-defined, less hygroscopic crystals.[1]
-
-
Lyophilization (Freeze-Drying):
-
If the product is dissolved in water or a suitable solvent like t-butanol, lyophilization can be an effective method to remove the solvent and obtain a fluffy, solid product.[1] While this may result in an amorphous powder rather than crystals, it effectively removes residual solvents that contribute to the sticky nature.
-
Q2: I've performed an acidic hydrolysis of diethyl phosphite (B83602) to synthesize this compound, but I suspect there is unreacted starting material in my product. How can I remove it?
A2: Unreacted diethyl phosphite is a common impurity. Due to the significant difference in polarity between the non-polar diethyl phosphite and the highly polar this compound, several purification methods are effective:
-
Liquid-Liquid Extraction:
-
After the hydrolysis reaction, neutralize the excess acid carefully.
-
Dissolve the crude product in water.
-
Extract the aqueous solution with a non-polar organic solvent such as diethyl ether or dichloromethane. The unreacted diethyl phosphite will preferentially partition into the organic layer, while the this compound salt will remain in the aqueous layer.
-
Repeat the extraction several times to ensure complete removal of the diethyl phosphite.
-
The aqueous layer can then be acidified and the water removed under reduced pressure to isolate the purified this compound.
-
-
Ion-Exchange Chromatography:
-
This is a highly effective method for separating ionic species like this compound from neutral molecules like diethyl phosphite.
-
Use a strong anion-exchange resin. The negatively charged ethylphosphonate will bind to the resin, while the neutral diethyl phosphite will pass through.
-
After washing the column to remove all non-ionic impurities, the purified this compound can be eluted using an appropriate buffer, such as a formic acid solution.[1]
-
Q3: My NMR spectrum shows the presence of partially hydrolyzed intermediates, such as ethyl hydrogen ethylphosphonate. How can I drive the hydrolysis to completion or remove these intermediates?
A3: Incomplete hydrolysis is a common issue. To address this:
-
Force the Reaction to Completion:
-
Increase the reaction time and/or the temperature of the acid hydrolysis. Refluxing with concentrated hydrochloric acid for several hours is a common method to ensure complete dealkylation of phosphonate (B1237965) esters.[2][3]
-
Consider using alternative hydrolysis methods such as the McKenna reaction, which employs bromotrimethylsilane (B50905) followed by methanolysis, as this can be a very effective way to dealkylate phosphonates.[2][4]
-
-
Purification to Remove Monoester:
-
If further reaction is not feasible, the partially hydrolyzed monoester can be separated from the desired diacid using chromatographic techniques. Due to the difference in charge and polarity, ion-exchange chromatography or reversed-phase HPLC can be effective.
-
Data Presentation
The following table summarizes key quantitative data for this compound and a common precursor, diethyl phosphite, which are relevant for purification.
| Property | This compound | Diethyl Phosphite |
| Molecular Formula | C₂H₇O₃P | C₄H₁₁O₃P |
| Molecular Weight | 110.05 g/mol [5] | 138.10 g/mol |
| Appearance | White crystalline powder[6] | Colorless liquid |
| Melting Point | 61-63 °C[5] | N/A |
| Boiling Point | 330-340 °C (at 8 Torr)[6] | 50-51 °C (at 2 mmHg) |
| Water Solubility | Soluble[6] | Hydrolyzes in water |
| pKa | pKa₁: 2.43, pKa₂: 8.05[6] | N/A |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol describes the purification of crude this compound that is oily or discolored.
-
Dissolution: In a fume hood, transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot ethanol to completely dissolve the crude product.
-
Addition of Anti-solvent: While stirring the hot solution, slowly add acetone dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold acetone to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. Store the final product in a desiccator over a drying agent like P₂O₅ to prevent moisture absorption.
Protocol 2: Purification of this compound via Anion-Exchange Chromatography
This protocol is suitable for removing neutral, unreacted starting materials like diethyl phosphite from the final product.
-
Resin Preparation: Swell a strong anion-exchange resin (e.g., Dowex) in deionized water and pack it into a chromatography column. Equilibrate the column with a low-concentration buffer at a pH that ensures the this compound is deprotonated (e.g., a dilute solution of sodium bicarbonate).
-
Sample Loading: Dissolve the crude this compound in the equilibration buffer and load it onto the column.
-
Washing: Wash the column with several column volumes of the equilibration buffer to elute any neutral or positively charged impurities, such as unreacted diethyl phosphite.
-
Elution: Elute the bound this compound from the resin using a gradient of increasing salt concentration (e.g., a linear gradient of NaCl) or by using a buffer with a lower pH to protonate the phosphonic acid (e.g., a dilute solution of formic or acetic acid).
-
Fraction Collection and Analysis: Collect fractions and analyze them (e.g., by TLC or HPLC) to identify those containing the purified this compound.
-
Desalting and Isolation: Combine the pure fractions. If a salt gradient was used for elution, the product will need to be desalted (e.g., by dialysis or size-exclusion chromatography). If an acidic buffer was used, the solvent can be removed under reduced pressure to yield the purified this compound.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting a sticky this compound product.
References
- 1. Diethylphosphite - Wikipedia [en.wikipedia.org]
- 2. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound 98 6779-09-5 [sigmaaldrich.com]
- 6. This compound|lookchem [lookchem.com]
overcoming side reactions in the synthesis of ethylphosphonic acid
Welcome to the technical support center for the synthesis of ethylphosphonic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common side reactions encountered during the synthesis of this important compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common and well-established synthetic route involves a two-step process:
-
Michaelis-Arbuzov Reaction: The synthesis of diethyl ethylphosphonate from triethyl phosphite (B83602) and an ethyl halide (typically ethyl iodide).[1][2]
-
Hydrolysis: The subsequent hydrolysis of diethyl ethylphosphonate to yield this compound. This can be achieved under acidic or milder conditions.[3][4]
Q2: What are the most common side reactions in the Michaelis-Arbuzov synthesis of diethyl ethylphosphonate?
A2: The primary side reactions of concern include:
-
Formation of undesired phosphonates: The ethyl iodide formed as a byproduct can react with the starting triethyl phosphite, leading to the formation of diethyl ethylphosphonate as an impurity if you are synthesizing a different phosphonate (B1237965).[1]
-
Pyrolysis: At the high temperatures often required for the reaction, pyrolysis of the ester can occur, leading to the formation of acidic impurities.[2]
-
Elimination Reactions: If using secondary or tertiary alkyl halides, elimination can compete with the desired substitution reaction, though this is less of a concern with ethyl iodide.[5]
Q3: What are the major challenges and side reactions during the hydrolysis of diethyl ethylphosphonate?
A3: The main challenges are:
-
Incomplete Hydrolysis: The reaction may not go to completion, resulting in a mixture of the desired this compound, the monoester intermediate (ethyl ethylphosphonate), and unreacted diethyl ethylphosphonate.
-
P-C Bond Cleavage: Under harsh acidic conditions and high temperatures, cleavage of the phosphorus-carbon bond can occur, leading to the formation of phosphoric acid and ethane. This is a significant side reaction to control.[4]
-
Cleavage of Other Functional Groups: If other sensitive functional groups are present in the molecule, the harsh acidic conditions of traditional hydrolysis can lead to their degradation.[6]
Q4: How can I purify the final this compound product?
A4: Purifying phosphonic acids can be challenging due to their high polarity and hygroscopic nature.[3] Common purification methods include:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is a primary method of purification.
-
Chromatography: Due to their high polarity, normal-phase silica (B1680970) gel chromatography is often difficult. Reverse-phase chromatography may be more suitable. A common strategy is to purify the less polar diethyl ethylphosphonate precursor by silica gel chromatography before the final hydrolysis step.[3]
-
Removal of Volatiles: After acidic hydrolysis, excess HCl and water can be removed by distillation, followed by azeotropic distillation with toluene (B28343) to remove residual water.[3]
Troubleshooting Guides
Part 1: Michaelis-Arbuzov Synthesis of Diethyl Ethylphosphonate
Issue 1: Low or No Yield of Diethyl Ethylphosphonate
| Potential Cause | Troubleshooting Steps |
| Inactive or Insufficient Catalyst | - If using a catalyst such as a Lewis acid (e.g., ZnI₂), ensure it is fresh and anhydrous.[7] - For the uncatalyzed reaction, ensure the reaction temperature is high enough (typically 150-160°C) to drive the reaction.[8] |
| Presence of Moisture | - Ensure all reactants and glassware are thoroughly dried. Moisture can react with the starting materials and intermediates. |
| Insufficient Reaction Time or Temperature | - The Michaelis-Arbuzov reaction often requires prolonged heating.[1][2] Monitor the reaction progress using TLC or ³¹P NMR to ensure it has gone to completion. - Ensure the reaction is maintained at the appropriate temperature. For the reaction of triethyl phosphite and ethyl iodide, refluxing for several hours is common.[1] |
| Steric Hindrance | - While less of an issue with ethyl iodide, significant steric hindrance in either the phosphite or the alkyl halide can slow down or prevent the SN2 reaction.[8] |
Issue 2: Presence of Significant Impurities in the Crude Product
| Symptom (Observed in NMR or GC-MS) | Potential Cause | Troubleshooting Steps |
| Signal corresponding to triethyl phosphate | Oxidation of the triethyl phosphite starting material. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use freshly distilled triethyl phosphite. |
| Multiple phosphonate signals in ³¹P NMR | Formation of byproducts from the reaction of the generated ethyl halide with the starting phosphite.[1] | - Use a molar excess of the initial alkyl halide to drive the primary reaction to completion. - If possible, remove the byproduct alkyl halide by distillation as it forms.[2] |
| Acidic impurities detected | Pyrolysis of the phosphonate ester at high temperatures.[2] | - Use the lowest effective temperature for the reaction. - Consider using a catalyst to allow for lower reaction temperatures.[7] |
Part 2: Hydrolysis of Diethyl Ethylphosphonate to this compound
Issue 1: Incomplete Hydrolysis
| Symptom (Observed in NMR or Titration) | Potential Cause | Troubleshooting Steps |
| Presence of diethyl ethylphosphonate and/or ethyl ethylphosphonate monoester in the final product | - Insufficient reaction time. - Inadequate concentration of acid or base. - Low reaction temperature. | - For acid hydrolysis: Increase the reflux time. Use concentrated HCl (e.g., 6-12 M).[3] - For the McKenna reaction: Ensure a sufficient excess of bromotrimethylsilane (B50905) (BTMS) is used and that the reaction goes to completion before the solvolysis step.[6] - Monitor the reaction progress by ³¹P NMR until the starting material and intermediate signals are no longer observed. |
Issue 2: Low Yield of this compound due to Side Reactions
| Symptom | Potential Cause | Troubleshooting Steps |
| Formation of phosphoric acid (detected by ³¹P NMR) | P-C bond cleavage under harsh acidic conditions and high temperatures.[4] | - Avoid excessively high temperatures during acid hydrolysis. - Use a milder hydrolysis method, such as the McKenna reaction with bromotrimethylsilane followed by methanolysis, which is known to have fewer side reactions.[3][6] |
| Degradation of other functional groups in the molecule | The harsh conditions of concentrated acid or base hydrolysis are not compatible with sensitive functional groups. | - Opt for the McKenna reaction, which is performed under milder, non-aqueous conditions for the dealkylation step.[6] |
Quantitative Data Presentation
Table 1: Michaelis-Arbuzov Synthesis of Diethyl Ethylphosphonate - Reaction Conditions and Yields
| Reactants | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Triethyl phosphite, Ethyl iodide | None | Reflux | 3 | 98.5 | [1] |
| Triethyl phosphite, Ethyl iodide | Ethyl iodide (catalytic) | 175-185 | 5-10 | High (not specified) | [9] |
| Triethyl phosphite, Benzyl bromide | None | 150-160 | 2-4 | Not specified | [8] |
| Triethyl phosphite, Benzyl bromide | ZnBr₂ | Room Temp | Not specified | High (not specified) | [8] |
Table 2: Hydrolysis of Diethyl Phosphonates - Method Comparison
| Substrate | Method | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Diethyl p-tolylphosphonate | Conventional Acid Hydrolysis | Conc. HCl | Reflux (~110) | 8-12 | ~90 | [10] |
| Diethyl p-tolylphosphonate | Microwave-Assisted Acid Hydrolysis | 1M HCl | 140 | 0.5 | 92 | [10] |
| Diethyl phosphonates | McKenna Reaction | Bromotrimethylsilane, then Methanol (B129727) | Room Temp | Varies | Generally high | [3][6] |
Experimental Protocols
Protocol 1: Michaelis-Arbuzov Synthesis of Diethyl Ethylphosphonate
This protocol is adapted from a procedure for a similar phosphonate synthesis.[1]
Materials:
-
Triethyl phosphite (2 moles, 332 g)
-
Ethyl iodide (1.6 moles, 250 g)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine triethyl phosphite and ethyl iodide.
-
Heat the reaction mixture to reflux and maintain for 3 hours.
-
After the reflux period, allow the mixture to cool to room temperature.
-
Set up a distillation apparatus and distill off the excess ethyl iodide.
-
The remaining residue is then fractionally distilled under reduced pressure to yield pure diethyl ethylphosphonate.
Expected Yield: Approximately 98.5%[1]
Protocol 2: Acid-Catalyzed Hydrolysis of Diethyl Ethylphosphonate
This protocol is a general method for the hydrolysis of dialkyl phosphonates.[3]
Materials:
-
Diethyl ethylphosphonate
-
Concentrated hydrochloric acid (35-37%, ~12 M)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Toluene
Procedure:
-
In a round-bottom flask, combine diethyl ethylphosphonate with an excess of concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain for 8-12 hours. The reaction can be monitored by TLC or ³¹P NMR.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess HCl and water under reduced pressure using a rotary evaporator.
-
To remove the final traces of water, add toluene and perform an azeotropic distillation.
-
The resulting crude this compound can be further purified by recrystallization if necessary.
Protocol 3: McKenna Reaction for the Hydrolysis of Diethyl Ethylphosphonate
This is a milder, two-step procedure for the dealkylation of phosphonate esters.[3][6]
Materials:
-
Diethyl ethylphosphonate
-
Bromotrimethylsilane (BTMS)
-
Anhydrous solvent (e.g., acetonitrile (B52724) or chloroform)
-
Methanol or water
-
Round-bottom flask with a nitrogen inlet
-
Magnetic stirrer
Procedure: Step 1: Silylation
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve diethyl ethylphosphonate in an anhydrous solvent.
-
Add an excess (at least 2 equivalents) of bromotrimethylsilane dropwise at room temperature.
-
Stir the reaction mixture at room temperature until ³¹P NMR indicates complete conversion to the bis(trimethylsilyl) ester.
Step 2: Solvolysis
-
Carefully evaporate the excess BTMS and solvent under vacuum.
-
To the residue, add methanol or water and stir for a short period (typically a few minutes) to effect hydrolysis to this compound.
-
Remove the volatile byproducts (e.g., methoxytrimethylsilane) and the solvent under vacuum to yield the final product.
Visualizations
Caption: Michaelis-Arbuzov reaction pathway for diethyl ethylphosphonate synthesis.
Caption: Overall experimental workflow for the synthesis of this compound.
Caption: Logical workflow for troubleshooting the synthesis of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 3. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 4. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. The McKenna reaction – avoiding side reactions in phosphonate deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. US5473093A - Process for the synthesis of diethyl ethylphosphonate - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
troubleshooting the hydrolysis of diethyl ethylphosphonate to ethylphosphonic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the hydrolysis of diethyl ethylphosphonate to ethylphosphonic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for hydrolyzing diethyl ethylphosphonate to this compound?
A1: The most common methods involve acid-catalyzed hydrolysis, typically using concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr) at reflux.[1][2] Another effective method is the McKenna reaction, which involves dealkylation using bromotrimethylsilane (B50905) (BTMS) followed by hydrolysis with a protic solvent like methanol (B129727) or water.[3][4] Microwave-assisted hydrolysis using acids like HCl or p-toluenesulfonic acid (PTSA) can also be employed for faster reaction times.[1][5]
Q2: What are the main challenges in this hydrolysis reaction?
A2: The hydrolysis of phosphonate (B1237965) esters can be a challenging transformation.[1][4] Common challenges include incomplete conversion to the final phosphonic acid, leading to the presence of the monoester byproduct, and low yields due to difficulties in the aqueous workup.[3] The reaction conditions often require careful optimization to achieve complete hydrolysis without causing degradation of the desired product.[1][4]
Q3: How can I monitor the progress of the hydrolysis reaction?
A3: The progress of the reaction can be monitored using several analytical techniques. ³¹P NMR spectroscopy is particularly useful for observing the disappearance of the starting diethyl ethylphosphonate signal and the appearance of the this compound product signal. Other techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can also be used to track the concentrations of the reactant and product over time.[6][7][8][9] Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment of the reaction's progress.[6][10]
Q4: Is diethyl ethylphosphonate water-soluble?
A4: Diethyl ethylphosphonate has limited solubility in water but is miscible with many organic solvents such as ethanol (B145695) and ether.[11][12][13] This limited water solubility can sometimes necessitate the use of co-solvents in the hydrolysis reaction to ensure homogeneity.[1][14]
Troubleshooting Guide
Problem 1: My reaction is incomplete, and the NMR spectrum shows the presence of the starting material and the monoester byproduct.
-
Possible Cause 1: Insufficient reaction time or temperature. The hydrolysis of phosphonate esters can be slow.
-
Solution: Increase the reaction time and/or temperature. For acid-catalyzed hydrolysis, ensure the mixture is refluxing vigorously. For microwave-assisted methods, consider increasing the temperature or holding time.
-
-
Possible Cause 2: Insufficient concentration of the acid catalyst.
-
Possible Cause 3: Poor miscibility of the reactants. Diethyl ethylphosphonate has limited water solubility.
Problem 2: The overall yield of this compound is low after aqueous workup.
-
Possible Cause 1: Incomplete hydrolysis. Refer to the troubleshooting steps for Problem 1.
-
Possible Cause 2: Loss of product during extraction. this compound is water-soluble, and it might be challenging to extract it efficiently from the aqueous reaction mixture.
-
Solution: After the reaction, remove water and excess acid by distillation under reduced pressure.[1] The crude product can then be purified by recrystallization or other suitable methods. Avoid extensive aqueous extractions if possible.
-
-
Possible Cause 3: Product degradation. Harsh reaction conditions for prolonged periods can potentially lead to side reactions.
-
Solution: Optimize the reaction time to ensure complete conversion without unnecessary heating. Monitor the reaction progress to determine the optimal endpoint.
-
Data Presentation
Table 1: Comparison of Hydrolysis Methods for Dialkyl Arylphosphonates (Analogous to Diethyl Ethylphosphonate)
| Substrate | Method | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Diethyl phenylphosphonate | Conventional Heating | Conc. HCl | Reflux | 10 | 85 | [16] |
| Diethyl p-tolylphosphonate | Conventional Heating | Conc. HCl | Reflux | 8 | ~90 (estimated) | [16] |
| Diethyl phenylphosphonate | Microwave | 1M HCl | 140 | 0.5 | 92 | [16] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of Diethyl Ethylphosphonate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add diethyl ethylphosphonate.
-
Reagent Addition: Add a molar excess of concentrated hydrochloric acid (e.g., 6 equivalents).[1]
-
Heating: Heat the reaction mixture to reflux and maintain for several hours (e.g., 8-12 hours).[1][16]
-
Monitoring: Monitor the reaction progress by TLC or NMR spectroscopy.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the water and excess HCl by rotary evaporation under reduced pressure.
-
Purification: The resulting crude this compound can be purified by recrystallization from a suitable solvent system.
Protocol 2: Microwave-Assisted Hydrolysis
-
Reaction Setup: In a microwave-safe reaction vessel, combine diethyl ethylphosphonate and an aqueous solution of hydrochloric acid (e.g., 1M HCl).[5][16]
-
Microwave Irradiation: Heat the mixture in a microwave reactor to a specified temperature (e.g., 140-180°C) for a shorter duration (e.g., 0.5-2 hours).[1][16]
-
Workup and Purification: Follow the same workup and purification steps as described in the acid-catalyzed hydrolysis protocol.
Visualizations
Caption: Hydrolysis pathway of diethyl ethylphosphonate.
Caption: Troubleshooting workflow for incomplete hydrolysis.
References
- 1. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-assisted hydrolysis of phosphonate diesters: an efficient protocol for the preparation of phosphonic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 9. Dual-technique assay for the analysis of organophosphorus compounds for environmental and chemical defense applications [scholarworks.indianapolis.iu.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. CAS 78-38-6: Diethyl ethylphosphonate | CymitQuimica [cymitquimica.com]
- 12. Diethyl ethylphosphonate|lookchem [lookchem.com]
- 13. DIETHYL ETHYLPHOSPHONATE CAS#: 78-38-6 [m.chemicalbook.com]
- 14. d-nb.info [d-nb.info]
- 15. BJOC - On the hydrolysis of diethyl 2-(perfluorophenyl)malonate [beilstein-journals.org]
- 16. benchchem.com [benchchem.com]
optimizing conditions for ethylphosphonic acid grafting on different substrates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethylphosphonic acid (EPA) for surface modification of various substrates.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound grafting on metal oxide surfaces?
A1: The grafting of this compound onto metal oxide surfaces is primarily an acid-base catalyzed condensation reaction. The process can be summarized in three main steps:
-
Hydrogen Bonding: Initially, hydrogen bonds form between the phosphonic acid headgroup and the hydroxyl groups on the metal oxide surface.
-
Condensation Reaction: An acid-base catalyzed condensation occurs between the P-OH groups of the this compound and the metal-OH groups on the surface. This reaction forms covalent mono- and bidentate M-O-P bonds, with water as a byproduct.[1]
-
Further Interactions: Tridentate bonding can also occur through hydrogen bonds between the phosphoryl oxygen (P=O) and surface hydroxyl groups.[1]
Q2: How can I verify that the this compound has successfully grafted onto my substrate?
A2: Several surface characterization techniques can confirm the presence and quality of the grafted EPA monolayer.
-
X-ray Photoelectron Spectroscopy (XPS): This is a key technique to confirm the chemical binding of the phosphonic acid. Look for the appearance of phosphorus peaks (P 2s and P 2p) in the spectrum of the modified surface.[2][3] The relative elemental composition can provide information about the monolayer's purity and coverage.
-
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): ToF-SIMS is highly sensitive to the outermost surface layer and can detect molecular fragments that confirm the presence of the grafted phosphonic acid and its binding to the substrate. For instance, on titanium, the detection of fragments like TiPO₃⁻ confirms monolayer formation.[4] On silicon oxide, fragments such as SiPO₃⁻ are indicative of a bound phosphonate (B1237965) film.[2]
-
Contact Angle Goniometry: A successful grafting of a hydrophobic monolayer should result in a significant increase in the water contact angle compared to the clean, hydrophilic oxide surface.[5][6]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR, particularly in reflection-absorption mode (IRRAS) for flat surfaces, can identify the characteristic vibrational modes of the phosphonic acid molecule and its interaction with the surface.
Q3: Why is surface pre-treatment crucial before grafting?
A3: Surface pre-treatment is critical for ensuring a successful and uniform grafting of this compound. The primary goals of pre-treatment are:
-
Cleaning: To remove organic contaminants and other residues from the surface that could interfere with the grafting process. This is typically achieved by sonicating the substrate in a series of solvents like acetone, isopropanol, and ethanol.[4]
-
Hydroxylation: To increase the density of surface hydroxyl (-OH) groups, which are the primary reaction sites for the phosphonic acid.[4] This is often done by treating the substrate with a strong base like NaOH, followed by neutralization.[4]
Q4: What is the difference between grafting on metal oxides and silica (B1680970)?
A4: Grafting phosphonic acids on silica is generally more challenging than on metal oxides like titania or alumina.[7] This is due to the lower reactivity of the silica surface towards phosphonic acid and the susceptibility of the resulting Si-O-P bond to hydrolysis, especially in the presence of moisture.[8][9] Achieving a stable, covalently bonded monolayer on silica often requires more stringent anhydrous conditions and may involve post-grafting annealing to promote the formation of Si-O-P bonds.[7]
Troubleshooting Guide
Issue 1: Low water contact angle after grafting.
| Possible Cause | Troubleshooting Steps |
| Incomplete Monolayer Formation: The grafting density is low, leaving exposed areas of the hydrophilic substrate. | - Verify your pre-treatment procedure to ensure the surface is clean and adequately hydroxylated.- Increase the reaction time or temperature within the recommended range.- Ensure the concentration of the this compound solution is optimal. |
| Presence of Water in the Reaction: Water can interfere with the self-assembly process and may lead to the formation of less-ordered structures or even bilayers instead of a uniform monolayer.[10] | - Use an anhydrous solvent and ensure it is properly dried before preparing the grafting solution.- Degas the phosphonic acid solution by bubbling with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen and water.[4]- Conduct the reaction under an inert atmosphere. |
| Surface Irregularities: A high grafting rate on a rough surface can lead to a lower apparent contact angle.[11] | - Characterize the surface topography using techniques like Atomic Force Microscopy (AFM) to assess roughness. |
| Hydrolysis of the Grafted Layer (especially on Silica): The Si-O-P bonds are prone to hydrolysis, which can degrade the monolayer.[8][9] | - Ensure all post-grafting rinsing and drying steps are performed with anhydrous solvents.- Consider a post-grafting annealing step to strengthen the surface bonds. |
Issue 2: XPS analysis shows a weak or absent phosphorus signal.
| Possible Cause | Troubleshooting Steps |
| Ineffective Grafting: The reaction conditions were not sufficient to promote the binding of this compound to the surface. | - Review and optimize the key reaction parameters: concentration of the phosphonic acid, reaction time, and temperature.- Ensure the substrate was properly pre-treated to activate the surface with hydroxyl groups.[4] |
| Physisorbed vs. Chemisorbed Molecules: The phosphonic acid may be only weakly adsorbed to the surface and removed during the rinsing step. | - After the reaction, rinse the substrate thoroughly with a fresh anhydrous solvent to remove any non-covalently bonded molecules.[4]- Consider a post-grafting annealing step, which can enhance the adhesion and stability of the monolayer.[2] |
| Inappropriate XPS Analysis Parameters: The signal may be present but not properly detected. | - Ensure the XPS instrument is properly calibrated.- Acquire high-resolution scans of the P 2p and P 2s regions to improve the signal-to-noise ratio. |
Issue 3: The grafted layer shows poor stability over time or in aqueous environments.
| Possible Cause | Troubleshooting Steps |
| Poorly Formed Monolayer: A disordered or incomplete monolayer will have lower stability. | - Re-optimize the grafting conditions to achieve a well-ordered, densely packed monolayer. Longer alkyl chain phosphonic acids generally form more stable monolayers.[11] |
| Hydrolytic Instability: This is a significant issue for phosphonates on silica due to the nature of the Si-O-P bond.[8][9] | - For applications in aqueous environments, consider alternative substrates like titania or zirconia, which form more stable M-O-P bonds.- If silica must be used, explore alternative grafting strategies that form more stable Si-O-Si bonds.[7] |
| Harsh Environmental Conditions: The stability of the monolayer is dependent on the pH and temperature of the surrounding environment.[11] | - Test the stability of your grafted surface under the specific conditions of your application to determine its limitations. |
Experimental Protocols & Data
Table 1: General Experimental Parameters for this compound Grafting
| Parameter | Substrate: Metal Oxides (e.g., TiO₂, Al₂O₃) | Substrate: Silica (SiO₂) |
| Pre-treatment | Degreasing (sonication in acetone, isopropanol, ethanol) followed by hydroxylation (e.g., 5 M NaOH at 60°C for 24h) and neutralization.[4] | Drying in a vacuum at elevated temperatures (e.g., 120°C for 1h) to remove adsorbed water.[7] |
| Grafting Solution | 1-10 mM this compound in an anhydrous solvent (e.g., THF, toluene).[4] | This compound solution in anhydrous toluene (B28343) or THF.[7] |
| Reaction Conditions | 60-80°C for 4-24 hours under an inert atmosphere (N₂ or Ar).[4] | Room temperature for 24 hours with mechanical stirring.[7] |
| Post-grafting Cleaning | Thorough rinsing with the fresh anhydrous solvent.[4] | Filtering and rinsing with the fresh anhydrous solvent.[7] |
| Final Drying | Under a stream of nitrogen or in a vacuum oven at 60-80°C.[4] | - |
Table 2: Characterization Data for Phosphonic Acid Monolayers on Various Substrates
| Substrate | Phosphonic Acid | Characterization Method | Key Finding | Reference |
| Titanium | (11-hydroxyundecyl)phosphonic acid | ToF-SIMS | Detection of TiPO₃, TiPO₃H, and TiPO₄H₂ fragments confirms monolayer formation. | |
| Ti-6Al-4V | Alkylphosphonic acids | Contact Angle, XPS, FTIR | Electrochemically assisted grafting leads to faster formation and better-ordered monolayers. | [10] |
| Silicon Oxide (Si(100)) | Octadecylphosphonic acid | ToF-SIMS | Detection of SiPO₃⁻ and other Si-containing fragments indicates a bound phosphonate film. | [2] |
| Aluminum Oxide | Dodecylphosphonic acid | Contact Angle | Water contact angles of up to 120° indicate a well-formed hydrophobic monolayer. | |
| Stainless Steel (SS316L) | Alkylphosphonic acids (C12-C18) | Contact Angle, XPS, IRRAS | Formed ordered monolayers with excellent stability for up to 30 days in acidic, neutral, and physiological solutions. | [11] |
Visualizations
Experimental Workflow for this compound Grafting
Caption: General experimental workflow for this compound grafting on a substrate.
Logical Relationship for Troubleshooting Low Contact Angle
Caption: Troubleshooting logic for diagnosing the cause of a low water contact angle.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the Physicochemical Properties of Carboxylic and Phosphonic Acid Self-Assembled Monolayers Created on a Ti-6Al-4V Substrate [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Solids containing Si-O-P bonds: is the hydrolytic sol-gel route a suitable synthesis strategy? [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
stability of ethylphosphonic acid monolayers in acidic and basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of ethylphosphonic acid self-assembled monolayers (SAMs) in acidic and basic aqueous environments. This resource is intended for researchers, scientists, and drug development professionals working with phosphonic acid-based surface modifications.
Frequently Asked Questions (FAQs)
Q1: How stable are this compound monolayers in acidic conditions?
A1: this compound monolayers, and short-chain alkylphosphonic acid monolayers in general, exhibit excellent stability in acidic environments (e.g., pH 3).[1][2][3] Studies on similar short-chain phosphonic acids on stainless steel have shown minimal degradation, with stable water contact angles for up to 30 days of continuous immersion.[1][2][3] This high stability is attributed to the strong, covalent phosphonate-metal oxide bond at the surface.
Q2: What is the expected stability of this compound monolayers in basic conditions?
A2: this compound monolayers are susceptible to degradation under strongly basic conditions (e.g., pH 11).[1][2][3] The stability is significantly lower compared to acidic or neutral environments. This degradation is more pronounced for shorter alkyl chains like this compound.[1][2] The primary mechanism of degradation is believed to be base-catalyzed hydrolysis of the phosphonate-substrate bond.[4][5]
Q3: My this compound monolayer appears to be degrading in a basic solution. How can I confirm this?
A3: Monolayer degradation can be monitored through several characterization techniques:
-
Static Water Contact Angle Measurements: A decrease in the water contact angle over time indicates a loss of the hydrophobic alkyl layer and exposure of the more hydrophilic underlying substrate.[1][3]
-
X-ray Photoelectron Spectroscopy (XPS): A decrease in the phosphorus (P 2p) and carbon (C 1s) signals relative to the substrate signals (e.g., Fe 2p, O 1s for steel) suggests the removal of the monolayer.[1]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Attenuated Total Reflectance (ATR)-FTIR or Infrared Reflection-Absorption Spectroscopy (IRRAS) can be used to monitor the vibrational bands associated with the phosphonate (B1237965) headgroup and the alkyl chain. A decrease in the intensity of these bands is indicative of monolayer loss.
Q4: Is there a difference in stability between short-chain and long-chain alkylphosphonic acid monolayers?
A4: Yes, longer alkyl chains (e.g., C12-C18) tend to form more ordered and stable monolayers compared to shorter chains.[1][2] Under basic conditions, shorter-chain alkylphosphonic acid monolayers show a more significant and rapid degradation.[1][2][3] This is likely due to better packing and stronger van der Waals interactions between the longer alkyl chains, which can sterically hinder the approach of hydroxide (B78521) ions to the phosphonate headgroup.
Q5: What is the proposed mechanism for monolayer degradation in basic and acidic conditions?
A5: The degradation of phosphonic acid monolayers is primarily attributed to the hydrolysis of the phosphonate-metal bond.
-
In basic conditions: The degradation is thought to occur via a nucleophilic attack by hydroxide ions (OH⁻) on the phosphorus atom of the phosphonate headgroup, leading to the cleavage of the P-O-Metal bond.
-
In acidic conditions: While generally stable, any potential degradation would likely involve the protonation of the phosphonate oxygen atoms, which could weaken the P-O-Metal bond and make it more susceptible to hydrolysis, although this process is significantly slower than in basic conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid loss of hydrophobicity (decreasing contact angle) in a neutral or mildly acidic solution. | Incomplete monolayer formation; Poor quality substrate; Contamination. | Review your monolayer deposition protocol. Ensure the substrate is thoroughly cleaned and activated before deposition. Characterize the initial monolayer quality using techniques like XPS or AFM to confirm complete coverage. |
| Inconsistent stability results between experiments. | Variations in pH of the solution; Inconsistent monolayer preparation; Differences in substrate surface chemistry. | Calibrate your pH meter before preparing solutions. Standardize your monolayer deposition protocol, including precursor concentration, immersion time, and rinsing steps. Ensure consistent substrate preparation to maintain a uniform surface oxide layer. |
| Monolayer appears stable initially but degrades after a few days in a basic solution. | Expected hydrolysis of the phosphonate bond. | For applications requiring long-term stability in basic environments, consider using longer-chain alkylphosphonic acids (e.g., C12 or longer) which have shown greater resistance to hydrolysis.[1][2] Alternatively, explore cross-linking strategies for the monolayer. |
Quantitative Data
The following table summarizes the stability of short-chain alkylphosphonic acid monolayers on stainless steel (SS316L) in acidic (pH 3) and basic (pH 11) aqueous solutions, as indicated by changes in the static water contact angle over time. Data for propylphosphonic acid (C3) is used as a proxy for this compound (C2), as it is the shortest chain for which detailed data is available and is expected to show similar or slightly lower stability.
Table 1: Static Water Contact Angle (°) of Propylphosphonic Acid Monolayers on SS316L Over Time in Acidic and Basic Conditions
| Time (days) | pH 3 | pH 11 |
| 0 | ~95° | ~95° |
| 1 | ~94° | ~89° |
| 3 | ~93° | ~85° |
| 7 | ~93° | ~80° |
| 30 | ~92° | ~75° |
Data is approximated from the graphical data for C3 phosphonic acid presented by Kosian et al. (2016). A decrease in contact angle signifies monolayer degradation.
Experimental Protocols
1. Formation of this compound Monolayers
This protocol describes a general procedure for the self-assembly of this compound monolayers on a metal oxide surface (e.g., stainless steel, titanium oxide, aluminum oxide).
-
Materials:
-
Substrate (e.g., SS316L coupon)
-
This compound
-
Anhydrous ethanol (B145695) (or other suitable solvent like isopropanol)
-
Deionized water
-
Cleaning agents (e.g., acetone, isopropanol, mild detergent)
-
-
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrate to remove organic contaminants and ensure a uniform native oxide layer. A typical procedure involves sequential sonication in a mild detergent solution, deionized water, acetone, and finally isopropanol. Dry the substrate under a stream of nitrogen.
-
Solution Preparation: Prepare a dilute solution of this compound (e.g., 1-5 mM) in anhydrous ethanol.
-
Monolayer Deposition: Immerse the cleaned and dried substrate in the this compound solution for a sufficient time to allow for self-assembly (typically 12-24 hours) at room temperature.
-
Rinsing: After immersion, remove the substrate from the solution and rinse thoroughly with fresh anhydrous ethanol to remove any physisorbed molecules.
-
Drying: Dry the substrate again under a stream of nitrogen.
-
(Optional) Annealing: In some cases, a gentle annealing step (e.g., 100-120 °C for a short period) may be used to promote covalent bond formation, but this is substrate-dependent.[6]
-
2. Stability Testing
-
Materials:
-
This compound-modified substrates
-
Aqueous solutions of desired pH (e.g., pH 3 prepared with HCl, pH 11 prepared with NaOH)
-
Beakers or other suitable immersion vessels
-
-
Procedure:
-
Initial Characterization: Characterize the freshly prepared monolayers using static water contact angle measurements, XPS, and/or FTIR to establish a baseline.
-
Immersion: Immerse the modified substrates in the acidic and basic solutions at a constant temperature (e.g., room temperature).
-
Periodic Characterization: At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), remove the substrates from the solutions.
-
Rinsing and Drying: Rinse the substrates with deionized water and dry them with a stream of nitrogen before characterization.
-
Analysis: Measure the static water contact angle, and for more detailed analysis, acquire XPS and/or FTIR spectra to monitor chemical changes on the surface.
-
Visualizations
References
- 1. Structure and Long-Term Stability of Alkylphosphonic Acid Monolayers on SS316L Stainless Steel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
challenges in the derivatization of ethylphosphonic acid for gas chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the derivatization of ethylphosphonic acid for gas chromatography (GC) analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow.
Problem: Incomplete or No Derivatization
Symptoms:
-
No peak corresponding to the derivatized this compound is observed in the chromatogram.
-
The peak for the derivatized analyte is very small, with a large solvent front or reagent peaks.
-
Presence of a broad, tailing peak at a retention time inconsistent with the expected derivative.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Moisture in Sample or Reagents | Silylation reagents are particularly sensitive to moisture, which leads to their deactivation.[1][2] Ensure all glassware is thoroughly dried. Use anhydrous solvents and store reagents under inert gas (e.g., nitrogen or argon). Consider using a drying agent or co-evaporation with an anhydrous solvent to remove residual water from the sample before adding the derivatization reagent. |
| Insufficient Reagent Concentration or Volume | An inadequate amount of derivatizing agent can lead to incomplete reactions, especially in complex matrices. Increase the volume or concentration of the derivatization reagent. It is often recommended to use a large excess of the reagent to drive the reaction to completion.[3] |
| Suboptimal Reaction Temperature or Time | Derivatization reactions are often temperature and time-dependent.[4] For silylation with BSTFA, a common condition is heating at 60-90°C for 30-150 minutes.[5][6] Esterification reactions may require higher temperatures (e.g., 90°C) for complete diester formation.[7] Optimize these parameters by running a time-course or temperature-gradient experiment. |
| Improper pH of the Reaction Mixture | For some derivatization methods, such as alkylation with pentafluorobenzyl bromide, a basic catalyst (e.g., potassium carbonate) is required to deprotonate the phosphonic acid.[3] Ensure the pH of the reaction mixture is appropriate for the chosen derivatization chemistry. |
| Matrix Interference | Components in the sample matrix can compete for the derivatizing reagent or inhibit the reaction. Perform a sample cleanup step (e.g., solid-phase extraction) prior to derivatization to remove interfering substances.[8] |
Troubleshooting Workflow for Incomplete Derivatization:
Caption: Troubleshooting logic for incomplete derivatization.
Problem: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetric peaks in the chromatogram, which can affect accurate integration and quantification.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Active Sites in the GC System | Polar phosphonic acid derivatives can interact with active sites (e.g., silanol (B1196071) groups) in the injector liner, column, or detector. Use a deactivated liner and a high-quality, inert GC column. Silanizing the glassware can also help prevent adsorption.[9] |
| Column Overload | Injecting too concentrated a sample can lead to peak fronting. Dilute the sample and re-inject. |
| Inappropriate GC Column Phase | The polarity of the GC column should be appropriate for the analyte. While derivatization reduces polarity, the derivatives may still require a mid-polarity column for optimal peak shape.[10] For underivatized analysis, specialized columns like CP-FFAP are necessary.[5][11] |
| Co-elution with Matrix Components | Interfering compounds from the sample matrix can distort the peak shape. Improve sample cleanup or adjust the GC temperature program to better separate the analyte from interferences. |
Problem: Extraneous Peaks in the Chromatogram
Symptoms:
-
Multiple peaks in addition to the target analyte peak, which can complicate identification and quantification.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Byproducts of the Derivatization Reagent | Derivatization reagents can produce byproducts that are detectable by GC. For example, silylation reagents can generate volatile byproducts.[10] Choose a reagent where byproducts do not interfere with the analyte peak (e.g., MSTFA is highly volatile and its byproducts often elute with the solvent front).[10] |
| Formation of Multiple Derivatives | This compound has two acidic protons, which can lead to the formation of both mono- and di-substituted derivatives.[7] Adjust reaction conditions (e.g., reagent ratio, temperature) to favor the formation of a single, desired derivative. For instance, in esterification with triethyl orthoacetate, lower temperatures (~30°C) favor monoesters, while higher temperatures (~90°C) favor diesters.[7] |
| Side Reactions | The derivatization reagent may react with other components in the sample matrix or with the solvent. A thorough sample cleanup can minimize these side reactions. |
| Contamination | Contamination can be introduced from solvents, glassware, or the GC system itself. Run a blank analysis (solvent and reagents only) to identify the source of the extraneous peaks. |
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC analysis of this compound?
This compound is a highly polar and non-volatile compound due to the presence of two hydroxyl groups on the phosphorus atom.[12][13] These properties make it unsuitable for direct analysis by gas chromatography, which requires analytes to be volatile and thermally stable.[4][10] Derivatization replaces the active hydrogens in the hydroxyl groups with less polar, more volatile chemical groups (e.g., trimethylsilyl (B98337) or alkyl groups), allowing the compound to be vaporized in the GC inlet and travel through the analytical column.[2][10]
Q2: What are the most common derivatization methods for this compound?
The three most common derivatization methods for phosphonic acids are:
-
Silylation: This is a widely used method where active hydrogens are replaced by a trimethylsilyl (TMS) or tert-butyldimethylsilyl (t-BDMS) group.[1][2] Common reagents include BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide), often with a catalyst like TMCS (trimethylchlorosilane), and MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide).[14][15]
-
Alkylation/Esterification: This involves converting the phosphonic acid into its ester form. This can be achieved through various methods, including:
-
Methylation: Using reagents like diazomethane (B1218177) (hazardous) or safer alternatives such as phenyltrimethylammonium (B184261) hydroxide (B78521) (PTMAH) for pyrolytic methylation in the GC inlet, or trimethyloxonium (B1219515) tetrafluoroborate.[16][17]
-
Esterification: Using reagents like triethyl orthoacetate to form ethyl esters.[7]
-
-
Acylation: This method converts compounds with active hydrogens into esters, thioesters, or amides.[9] While less common for phosphonic acids than silylation or alkylation, it can be an alternative.
Q3: How do I choose the right derivatization reagent?
The choice of reagent depends on several factors:
-
Analyte Stability: Ensure the chosen derivatization conditions do not degrade the this compound.
-
Required Sensitivity: For trace analysis, some derivatives provide better sensitivity with specific detectors. For example, perfluorinated alkylating agents are used for sensitive detection by electron capture detection (ECD) or negative ion chemical ionization mass spectrometry (NICI-MS).[8]
-
Interferences: Select a reagent whose byproducts will not co-elute with the analyte of interest. MSTFA is often chosen for this reason as its byproducts are very volatile.[10]
-
Safety and Handling: Reagents like diazomethane are highly toxic and explosive, requiring special handling procedures.[17] Safer alternatives are often preferred.
-
Matrix Complexity: For complex matrices, a more robust derivatization method that is less susceptible to interference may be necessary.
Q4: Can this compound be analyzed by GC without derivatization?
Yes, direct analysis of this compound by GC is possible but challenging. It requires a specialized, highly polar, and acidic stationary phase, such as a Free Fatty Acid Phase (FFAP) column.[5][11] These columns are designed to analyze polar compounds like organic acids in their underivatized form.[5] However, peak shape can be poor (tailing) and sensitivity may be lower compared to the analysis of derivatized forms.
Experimental Protocols
Protocol 1: Silylation using BSTFA
This protocol is a general guideline for the silylation of this compound.
Materials:
-
This compound sample, dried.
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), with or without 1% Trimethylchlorosilane (TMCS).
-
Anhydrous solvent (e.g., acetonitrile, pyridine).
-
Heating block or oven.
-
GC vials with inserts.
Procedure:
-
Transfer an aliquot of the dried sample extract into a GC vial.
-
Add 50-100 µL of anhydrous solvent (e.g., pyridine).
-
Add 100-500 µL of BSTFA (+/- 1% TMCS). The volume may need optimization based on sample concentration.[6]
-
Cap the vial tightly and vortex for 30 seconds.
-
Cool the vial to room temperature.
-
Inject 1 µL of the derivatized sample into the GC-MS.
Workflow for Silylation:
Caption: Experimental workflow for silylation with BSTFA.
Protocol 2: Esterification using Triethyl Orthoacetate
This protocol is adapted for forming diethyl esters of this compound.
Materials:
-
This compound sample.
-
Triethyl orthoacetate.
-
Heating block with reflux condenser.
-
Rotary evaporator.
Procedure:
-
Place the this compound sample in a reaction vial.
-
Add a significant excess of triethyl orthoacetate (e.g., 5.5 mL for 1 mmol of acid), which acts as both reagent and solvent.[7]
-
Stir the mixture at 90°C for up to 24 hours under a reflux condenser to favor the formation of the diester.[7]
-
Monitor the reaction progress using an appropriate technique (e.g., ³¹P NMR if available, or by taking time-point aliquots for GC analysis).
-
After the reaction is complete, evaporate the excess triethyl orthoacetate under reduced pressure.
-
Dissolve the resulting diethyl ethylphosphonate residue in a suitable solvent for GC analysis.
Quantitative Data Summary
The following tables summarize typical performance data for different derivatization methods.
Table 1: Comparison of Derivatization Reagents and Conditions
| Derivatization Method | Reagent | Typical Conditions | Key Advantages | Common Issues |
| Silylation | BSTFA + 1% TMCS | 60-90°C, 30-150 min[5][6] | Widely applicable, effective | Derivatives are moisture-sensitive |
| Silylation | MSTFA | 60-80°C, 30 min | Highly volatile byproducts, less interference[10] | Derivatives are moisture-sensitive |
| Esterification | Triethyl Orthoacetate | 90°C, 24 h (for diester)[7] | Stable derivatives | Can form mono- and di-esters[7] |
| Methylation | Phenyltrimethylammonium Hydroxide (PTMAH) | Pyrolytic methylation in hot GC inlet[16] | Rapid, avoids hazardous reagents like diazomethane | Requires optimization of inlet temperature |
| Alkylation | Pentafluorobenzyl Bromide (PFBBr) | 60°C, 90 min with basic catalyst[8] | High sensitivity with ECD or NICI-MS | Requires sample cleanup |
Table 2: Reported Detection Limits for Derivatized Phosphonic Acids
| Analyte | Derivatization Method | Analytical Technique | Limit of Detection (LOD) | Reference |
| Alkylphosphonic Acids | Methylation (PTMAH) | GC-MS | 10 ng/mL | [16] |
| Ethyl Mthis compound (EMPA) | Alkylation (PFBBr) | NICI-GC-MS | 0.5 ng/mL | [8] |
| Various Phosphonic Acids | Silylation (BSTFA) & HS-SPME | GC-MS | 10-20 pg/mL | [8][18] |
| Various Phosphonic Acids | Silylation (BSTFA) & SPD | GC-MS (SIM) | 0.14 ppb | [8] |
References
- 1. restek.com [restek.com]
- 2. Silylation Reagents - Regis Technologies [registech.com]
- 3. Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 5. Application of Chemical Ionization in the Analysis of this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. gcms.cz [gcms.cz]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. researchgate.net [researchgate.net]
- 12. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Silylation Reagents | Fisher Scientific [fishersci.com]
- 15. Silylation Reagents | Thermo Fisher Scientific [thermofisher.com]
- 16. Gas chromatographic-mass spectrometric determination of alkylphosphonic acids from aqueous samples by ion-pair solid-phase extraction on activated charcoal and methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. osti.gov [osti.gov]
- 18. In-situ derivatization and headspace solid-phase microextraction for gas chromatography-mass spectrometry analysis of alkyl methylphosphonic acids following solid-phase extraction using thin film - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing the Degradation of Ethylphosphonic Acid in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the degradation of ethylphosphonic acid in aqueous solutions. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experimental design and ensure the stability of your solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound in aqueous solutions?
A1: The stability of this compound in aqueous solutions is primarily influenced by several factors:
-
pH: Both acidic and basic conditions can promote the degradation of phosphonic acids, although the exact pH profile for this compound is not extensively documented in publicly available literature. Generally, phosphonates exhibit a U-shaped stability curve with the highest stability often observed near neutral pH.
-
Temperature: Elevated temperatures significantly accelerate the rate of degradation reactions.
-
Light (Photodegradation): Exposure to UV light can induce photochemical degradation of phosphonates. The presence of metal ions, such as iron, can enhance this process.
-
Oxidizing Agents: Strong oxidizing agents can lead to the breakdown of the C-P bond.
-
Catalytic Metals: Certain metal ions, particularly manganese (II), have been shown to catalyze the oxidation of aminopolyphosphonates and may have a similar effect on this compound.
-
Microbial Contamination: Various microorganisms are capable of degrading phosphonates, utilizing them as a phosphorus source.
Q2: My this compound solution is showing signs of degradation (e.g., changes in pH, appearance of new peaks in HPLC). What are the immediate troubleshooting steps?
A2: If you suspect degradation, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for suspected this compound degradation.
Q3: What are the recommended storage conditions for aqueous solutions of this compound?
A3: To maximize stability, aqueous solutions of this compound should be:
-
Stored at low temperatures: Refrigeration at 2-8°C is recommended to slow down potential degradation reactions.
-
Protected from light: Store solutions in amber vials or in the dark to prevent photodegradation.
-
Maintained at a near-neutral pH: If experimentally feasible, buffering the solution to a pH between 6 and 8 may enhance stability.
-
Prepared in high-purity water: Use deionized, distilled, or HPLC-grade water to minimize contaminants that could catalyze degradation.
-
Stored under an inert atmosphere: For long-term storage, purging the headspace of the container with an inert gas like nitrogen or argon can help prevent oxidative degradation.
Troubleshooting Guides
Issue 1: Rapid Loss of this compound Concentration in Solution
| Possible Cause | Verification | Recommended Solution |
| High Storage Temperature | Check the temperature logs of the storage unit. | Store the solution at a lower temperature, preferably 2-8°C. |
| Exposure to Light | The solution was stored in a clear container on the benchtop. | Transfer the solution to an amber vial or wrap the container in aluminum foil and store it in a dark place. |
| Incorrect pH | Measure the pH of the solution. | Adjust the pH to a near-neutral range (6-8) using a suitable buffer system that does not interfere with your experiments. |
| Microbial Growth | Visually inspect the solution for turbidity or cloudiness. Plate a sample on a growth medium. | Filter-sterilize the solution using a 0.22 µm filter and store it under sterile conditions. Consider adding a bacteriostatic agent if compatible with your application. |
| Oxidative Degradation | The solution was prepared with non-degassed water and stored with a large headspace of air. | Prepare fresh solutions using deoxygenated water (e.g., by sparging with nitrogen or argon). Minimize headspace in the storage container or purge with an inert gas. |
Issue 2: Appearance of Unidentified Peaks in HPLC Analysis
| Possible Cause | Verification | Recommended Solution |
| Hydrolysis | Characterize the new peaks using mass spectrometry (MS) to identify potential hydrolysis products. | Control the pH of the solution as described above. Store at a lower temperature. |
| Photodegradation | Compare the chromatograms of light-exposed and light-protected samples. | Protect the solution from light at all times. If photodegradation is unavoidable during the experiment, use a filter to block UV wavelengths. |
| Oxidative Degradation | Identify degradation products consistent with oxidation. | Add a suitable antioxidant to the solution. Common choices include butylated hydroxytoluene (BHT), ascorbic acid, or propyl gallate, but their compatibility and effectiveness must be tested for your specific application. |
Quantitative Data on Degradation
While specific kinetic data for the degradation of this compound is limited in the literature, data from related phosphonates can provide valuable insights.
Table 1: Photodegradation Half-life of Various Phosphonates in Water [1]
| Phosphonate | pH | Iron Presence | Half-life (minutes) |
| NTMP, EDTMP, DTPMP, HDTMP | 3 | Without Iron | 15 - 35 |
| NTMP, EDTMP, DTPMP, HDTMP | 3 | With 3.6 µM Iron | 5 - 10 |
| NTMP, EDTMP, DTPMP, HDTMP | 5-6 | Without Iron | 10 - 35 |
| NTMP, EDTMP, DTPMP, HDTMP | 5-6 | With 3.6 µM Iron | 5 - 15 |
| NTMP, EDTMP, DTPMP, HDTMP | 10 | Without Iron | 50 - 75 |
| NTMP, EDTMP, DTPMP, HDTMP | 10 | With 3.6 µM Iron | 35 - 60 |
Data from a study simulating photodegradation with a medium-pressure mercury lamp. Degradation times in natural light are expected to be longer.
Experimental Protocols
Protocol 1: Stability Testing of this compound in Aqueous Solution
This protocol outlines a general procedure for evaluating the stability of this compound under various conditions.
1. Materials:
-
This compound
-
High-purity water (HPLC grade or equivalent)
-
Buffers of desired pH (e.g., phosphate, citrate)
-
HPLC system with a suitable detector (e.g., UV, CAD, or MS)
-
Analytical column for phosphonic acid analysis (e.g., Newcrom B)
-
Temperature-controlled incubator or water bath
-
UV light source (for photodegradation studies)
2. Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Aliquot the stock solution into separate vials for each test condition (e.g., different pH, temperature, light exposure). Dilute with the appropriate buffer to the final desired concentration.
-
Time Zero Analysis: Immediately after preparation, analyze a sample from each condition by HPLC to establish the initial concentration (t=0).
-
Incubation: Store the vials under the specified conditions. For example:
-
Temperature Stability: Place vials in incubators set at different temperatures (e.g., 4°C, 25°C, 40°C).
-
pH Stability: Use solutions buffered at various pH values (e.g., 3, 5, 7, 9).
-
Photostability: Expose vials to a controlled UV light source, while wrapping a control set in foil.
-
-
Time-Point Analysis: At predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week), withdraw a sample from each vial and analyze by HPLC.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the t=0 concentration. Plot the percentage remaining versus time to determine the degradation rate.
Caption: General workflow for stability testing of this compound.
Protocol 2: HPLC Method for the Analysis of this compound
This method is adapted from a published procedure for the analysis of this compound and related compounds.
1. HPLC System and Conditions:
-
Column: Newcrom B stationary phase column
-
Mobile Phase: An isocratic mixture of water and acetonitrile (B52724) (MeCN) with a formic acid buffer.
-
Detection: Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) is recommended for sensitive detection as this compound has a weak UV chromophore.
-
Injection Volume: 10-20 µL
-
Flow Rate: 1.0 mL/min
2. Reagent Preparation:
-
Mobile Phase: Prepare the mobile phase by mixing the appropriate volumes of HPLC-grade water, acetonitrile, and formic acid. Filter and degas before use.
3. Sample Preparation:
-
Dilute the aqueous samples containing this compound with the mobile phase to a concentration within the linear range of the detector.
4. Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared samples.
-
Identify and quantify the this compound peak based on its retention time and peak area compared to a standard curve.
Signaling Pathways and Logical Relationships
While this compound itself is not directly involved in signaling pathways in the same way as biological molecules, its degradation can be understood through a logical relationship of influencing factors.
Caption: Factors influencing the degradation pathways of this compound.
References
managing hygroscopic nature of ethylphosphonic acid during storage and handling
Technical Support Center: Ethylphosphonic Acid
This guide provides researchers, scientists, and drug development professionals with essential information for managing the hygroscopic nature of this compound during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What does it mean that this compound is hygroscopic? A1: this compound is hygroscopic, which means it has a strong tendency to absorb moisture from the surrounding atmosphere.[1][2] If not stored in a dry environment, the white crystalline solid can become sticky, form clumps, or even deliquesce (dissolve in the absorbed water).
Q2: Why is it critical to manage the hygroscopic nature of this compound? A2: Absorbed moisture can lead to several experimental issues:
-
Inaccurate Weighing: The presence of water increases the measured weight, leading to the use of less active compound than intended and causing errors in solution concentration.
-
Physical Handling Difficulties: The solid may form hard clumps that are difficult to break apart and dispense accurately.
-
Altered Chemical Properties: The presence of water can potentially alter the reactivity or stability of the compound in certain applications, although this is less documented than the physical changes.
Q3: What are the ideal storage conditions for this compound? A3: To minimize moisture absorption, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][3] For optimal stability, storage in a desiccator, under an inert atmosphere (e.g., nitrogen or argon), or in a controlled-humidity environment is strongly recommended.[4][5] Some suppliers recommend storage at -20°C in a freezer.[4][6]
Q4: What personal protective equipment (PPE) is required when handling this compound? A4: this compound is corrosive and can cause severe skin burns and eye damage.[7][8] When handling the compound, mandatory PPE includes chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[9] All handling of the solid should be performed in a certified chemical fume hood.[1]
Troubleshooting Guide
Q1: My this compound has formed large, hard clumps. What should I do? A1: Clumping is a clear sign of moisture absorption.[10]
-
For Non-Quantitative Applications: If precise concentration is not critical, you may be able to mechanically break the clumps using a clean, dry spatula or mortar and pestle, preferably in a low-humidity environment like a glove box.[11]
-
For Quantitative Applications: If the experiment requires high accuracy, it is strongly recommended to use a new, unopened container of this compound. If this is not possible, you must determine the water content of the clumped material before use (see Experimental Protocols).
Q2: I suspect my stock solution of this compound is less concentrated than calculated. Could moisture be the cause? A2: Yes. If the solid absorbed water before you weighed it, the actual mass of this compound would be lower than the measured mass, resulting in a less concentrated solution. To confirm, you would need to standardize the solution using an appropriate analytical method or remake it with a fresh, dry sample.
Q3: Can I dry this compound that has been exposed to moisture? A3: While it may be possible, it is often difficult to remove all absorbed water without potentially degrading the compound. One documented method for drying phosphonic acids is to place the material in a desiccator over a strong drying agent like phosphorus pentoxide (P₂O₅).[12] However, for sensitive applications, using a fresh, anhydrous sample is the most reliable approach.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Appearance | White crystalline solid/powder | [1][4] |
| Molecular Formula | C₂H₇O₃P | [4] |
| Molecular Weight | 110.05 g/mol | [4][8] |
| Melting Point | 61-63 °C | [4][6] |
| Solubility | Soluble in water; slightly soluble in DMSO and methanol | [4][6][7] |
| Hygroscopicity | Hygroscopic / Moisture Sensitive | [1][2][4][6] |
| Primary Hazard | Corrosive; Causes severe skin burns and eye damage | [5][7][8] |
Table 2: Summary of Moisture-Related Issues and Mitigation Strategies
| Issue | Root Cause | Impact on Experiments | Mitigation Strategy |
| Clumping/Caking | Absorption of atmospheric moisture | Difficult to handle, weigh, and dispense accurately | Store in a desiccator or glove box. Keep container tightly sealed. |
| Inaccurate Concentration | Weighing absorbed water along with the compound | Solutions are less concentrated than calculated, leading to stoichiometric errors and poor reproducibility | Use a fresh, unopened container. Handle and weigh in an inert or dry atmosphere. Quantify water content if moisture exposure is suspected. |
| Potential Degradation | Reaction with absorbed water | May affect reaction outcomes (highly dependent on the specific chemical process) | Follow strict anhydrous handling techniques. Store under an inert atmosphere.[5] |
Experimental Protocols
Protocol 1: Standard Handling of Hygroscopic this compound
This protocol outlines the best practices for handling this compound to prevent moisture absorption.
Methodology:
-
Preparation: Before opening the container, transfer it to a low-humidity environment, such as a nitrogen-filled glove box or a glove bag. If unavailable, ensure the lab environment has low ambient humidity and work quickly.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including a lab coat, chemical-resistant gloves, and chemical safety goggles.
-
Dispensing: Perform all manipulations within a chemical fume hood.[1]
-
Weighing: Allow the container to equilibrate to room temperature before opening to prevent condensation. Use a clean, dry spatula to transfer the desired amount of the solid to a pre-weighed, dry container.
-
Sealing: Immediately and tightly seal the main container of this compound after dispensing. Purge the headspace with an inert gas (e.g., argon or nitrogen) before sealing if possible.
-
Storage: Return the sealed container to its designated storage location, preferably a desiccator or a freezer rated for chemical storage.[4][6]
Protocol 2: Determination of Water Content by Karl Fischer Titration
This protocol provides a general method for quantifying the water content in an this compound sample.
Methodology:
-
System Preparation: Set up the Karl Fischer titrator. The titration medium (e.g., a specialized methanol-based solvent) is added to the titration cell and pre-titrated to a dry, stable endpoint.
-
Sample Preparation: In a low-humidity environment, accurately weigh a sample of this compound.
-
Buffering (If Necessary): Since the sample is acidic, the pH of the titration medium may need adjustment to ensure an optimal reaction rate (pH 4-8). This can be achieved by adding a suitable buffer, such as imidazole, to the titration medium before adding the sample.
-
Sample Introduction: Quickly and carefully add the weighed sample to the conditioned titration cell. Ensure the cell is immediately sealed to prevent the ingress of atmospheric moisture.
-
Titration: Start the titration. The Karl Fischer reagent is added automatically until the endpoint is reached, which indicates that all the water from the sample has been consumed.
-
Calculation: The instrument's software calculates the amount of water in the sample based on the volume of titrant used. The result is typically expressed as a weight percentage (w/w%). This value can then be used to correct the mass of this compound used in experiments.
Visualizations
Caption: Workflow for handling hygroscopic this compound.
Caption: Troubleshooting logic for suspected moisture exposure.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound|lookchem [lookchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chembk.com [chembk.com]
- 7. bg.cpachem.com [bg.cpachem.com]
- 8. This compound | C2H7O3P | CID 204482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. goldbio.com [goldbio.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Commercial Ethylphosphonic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the removal of impurities from commercial ethylphosphonic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial this compound, typically available at 97-98% purity, can contain several types of impurities depending on its synthesis route.[1][2] Common impurities include:
-
Inorganic Acids: Phosphorous acid (H₃PO₃) and phosphoric acid (H₃PO₄) are frequent contaminants arising from the hydrolysis of precursors or side reactions.
-
Unreacted Starting Materials: Depending on the synthetic method, residual starting materials may be present.
-
Organic By-products: Side reactions during synthesis can lead to the formation of other organophosphorus compounds or related organic molecules.[3]
-
Color Impurities: The commercial product may have a slight color due to trace amounts of organic polymeric or degradation products.
Q2: What are the primary methods for purifying commercial this compound?
A2: The most common and effective methods for purifying this compound on a laboratory scale are:
-
Recrystallization: This is a widely used technique to purify solid organic compounds by taking advantage of differences in solubility between the desired compound and its impurities.[4][5]
-
Ion-Exchange Chromatography (IEC): This method separates molecules based on their net charge and is particularly effective for removing ionic impurities.[6]
-
Activated Carbon Treatment: This is primarily used for decolorization and removal of organic impurities through adsorption.[7][8]
Q3: How can I assess the purity of my this compound before and after purification?
A3: Several analytical techniques can be employed to determine the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying impurities. Anion-exchange or reversed-phase columns with appropriate mobile phases can be used.[9][10][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities or after derivatization of the phosphonic acid, GC-MS provides excellent separation and identification capabilities.[3][12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR can provide structural information and a quantitative assessment of purity when using an internal standard (qNMR).[14][15][16]
Troubleshooting Guides
Recrystallization
Issue 1: this compound "oils out" instead of forming crystals.
-
Possible Cause: The compound is coming out of solution above its melting point, or the concentration of impurities is very high, depressing the melting point.
-
Troubleshooting Steps:
-
Add more solvent: Increase the volume of the hot solvent to ensure the compound remains dissolved at a temperature below its melting point.
-
Use a different solvent system: Experiment with a solvent in which the this compound is less soluble at higher temperatures.
-
Pre-purify: If impurities are high, consider a preliminary purification step like activated carbon treatment before recrystallization.
-
Issue 2: No crystals form upon cooling the solution.
-
Possible Cause: The solution is not supersaturated, meaning too much solvent was used.
-
Troubleshooting Steps:
-
Evaporate excess solvent: Gently heat the solution to evaporate some of the solvent to reach the saturation point.
-
Induce crystallization:
-
Scratch the inside of the flask with a glass rod at the solution's surface.
-
Add a seed crystal of pure this compound.
-
-
Cool to a lower temperature: Use an ice bath or refrigerate the solution to further decrease the solubility.
-
Issue 3: The purified this compound is still sticky and hygroscopic.
-
Possible Cause: Residual solvent or moisture is trapped within the crystals. This compound itself is known to be hygroscopic.
-
Troubleshooting Steps:
-
Wash the crystals: Wash the filtered crystals with a small amount of a cold, non-polar solvent in which this compound has low solubility.
-
Thorough drying: Dry the crystals under high vacuum, potentially with gentle heating if the compound is thermally stable.
-
Proper storage: Store the purified product in a desiccator over a strong drying agent like phosphorus pentoxide (P₄O₁₀).
-
Ion-Exchange Chromatography
Issue 1: Poor binding of this compound to the anion-exchange column.
-
Possible Cause: The pH of the loading buffer is too low, causing the phosphonic acid groups to be protonated and thus not negatively charged.
-
Troubleshooting Steps:
-
Increase buffer pH: The pH of the loading buffer should be at least 1-2 pH units above the first pKa of this compound (pKa1 ≈ 2.4) to ensure it is deprotonated and carries a negative charge.
-
Check sample preparation: Ensure the sample is fully dissolved and the pH is adjusted before loading.
-
Issue 2: The purified this compound elutes as a very broad peak.
-
Possible Cause: Strong interactions with the resin or suboptimal elution conditions.
-
Troubleshooting Steps:
-
Optimize the salt gradient: A shallower salt gradient (e.g., a slower increase in NaCl concentration) can improve resolution.
-
Consider a pH gradient: Eluting with a decreasing pH gradient can also be effective.
-
Reduce column loading: Overloading the column can lead to peak broadening.
-
Activated Carbon Treatment
Issue 1: The color is not completely removed after treatment.
-
Possible Cause: Insufficient amount of activated carbon, inadequate contact time, or the type of activated carbon is not optimal for the specific color impurities.
-
Troubleshooting Steps:
-
Increase the amount of activated carbon: Use a higher weight percentage of activated carbon relative to the this compound.
-
Increase contact time: Stir the mixture for a longer period.
-
Heat the solution: Performing the treatment at a slightly elevated temperature can sometimes improve efficiency.
-
Test different grades of activated carbon: Different activated carbons have varying pore structures and surface chemistries.
-
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Method | Typical Impurities Removed | Advantages | Disadvantages | Estimated Purity Improvement (Illustrative) |
| Recrystallization | Other organic solids, some inorganic salts | Simple, cost-effective, can yield high purity | Can have lower recovery, may not remove all impurities in a single step | From 97% to >99% |
| Ion-Exchange Chromatography | Ionic impurities (e.g., phosphorous acid, phosphoric acid, other charged organic molecules) | High selectivity for charged molecules, good for removing inorganic acids | More complex setup, requires specific resins and buffers | Removal of specific ionic impurities to <0.1% |
| Activated Carbon Treatment | Color impurities, high molecular weight organic by-products | Excellent for decolorization, removes non-polar impurities | May adsorb some of the desired product, not effective for small inorganic impurities | Significant color reduction, removal of specific organic impurities by >80%[17] |
Note: The purity improvement values are illustrative and can vary significantly based on the initial purity and the specific experimental conditions.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of a potential solvent (e.g., acetonitrile, or a mixture of methanol (B129727) and acetone). Heat the mixture to boiling. A good solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture on a hot plate with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required for complete dissolution.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. For maximum yield, further cool the flask in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2: Purification by Anion-Exchange Chromatography
-
Resin Preparation: Swell a strong base anion-exchange resin (e.g., Dowex 1x8) in deionized water. Pack the resin into a chromatography column and wash it thoroughly with deionized water.
-
Equilibration: Equilibrate the column by passing 3-5 column volumes of the starting buffer (e.g., a low concentration buffer at a pH of ~4-5) through it.
-
Sample Preparation and Loading: Dissolve the crude this compound in the starting buffer. Adjust the pH to ensure the this compound is negatively charged. Load the sample onto the column.
-
Washing: Wash the column with 2-3 column volumes of the starting buffer to remove any unbound, neutral, or positively charged impurities.
-
Elution: Elute the bound this compound using a salt gradient (e.g., 0-1 M NaCl in the starting buffer) or by decreasing the pH of the eluting buffer.
-
Fraction Collection and Analysis: Collect fractions and analyze them by HPLC or another suitable method to identify the fractions containing the purified this compound.
-
Desalting: Combine the pure fractions and remove the salt, if necessary, by a suitable method such as dialysis or size-exclusion chromatography.
Protocol 3: Activated Carbon Treatment for Decolorization
-
Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., water or ethanol) at a concentration of 10-20% (w/v).
-
Addition of Activated Carbon: Add 1-5% (w/w) of activated carbon relative to the mass of the this compound.
-
Adsorption: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 30-60 minutes.
-
Removal of Activated Carbon: Remove the activated carbon by gravity filtration or by filtering through a pad of celite.
-
Recovery: Recover the decolorized this compound from the filtrate by evaporating the solvent under reduced pressure. The product may then be further purified by recrystallization.
Visualizations
Caption: General workflow for the purification of commercial this compound.
Caption: Troubleshooting logic for common recrystallization problems.
References
- 1. This compound (unlabeled) 1000 µg/mL in methanol - Cambridge Isotope Laboratories, ULM-9948-1.2 [isotope.com]
- 2. This compound|lookchem [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. youtube.com [youtube.com]
- 6. separations.asia.tosohbioscience.com [separations.asia.tosohbioscience.com]
- 7. activatedcarbon.net [activatedcarbon.net]
- 8. norit.com [norit.com]
- 9. HPLC Separation of Ethylphosphonic, Methylphosphonic, Methylenediphosphonic and Phosphoric Acids on Newcrom B Column | SIELC Technologies [sielc.com]
- 10. HPLC Separation of Glyphosate, this compound and Mthis compound on Newcrom B Column | SIELC Technologies [sielc.com]
- 11. organic acids by HPLC? - Chromatography Forum [chromforum.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Determination of 2-chlorothis compound and its intermediate vinylphosphonic acid from artificially ripened sapota fruit by modified dispersive solid-phase extraction cleanup and gas chromatography/mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. ETHYL Mthis compound(1832-53-7) 1H NMR spectrum [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
strategies to control the regioselectivity of reactions involving ethylphosphonic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the regioselectivity of reactions involving ethylphosphonic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in reactions with this compound derivatives?
A1: The regioselectivity of reactions involving this compound derivatives is primarily governed by a combination of electronic effects, steric hindrance, the nature of the catalyst, solvent polarity, and reaction temperature. Electronic effects refer to the influence of electron-donating or electron-withdrawing groups on the substrate and reagent, which can direct the reaction to a specific site. Steric hindrance, the physical blocking of a reaction site by bulky chemical groups, can also dictate the position of attack. The choice of catalyst is crucial, as different catalysts can favor the formation of different regioisomers. Similarly, the solvent can influence the stability of transition states, and the reaction temperature can determine whether the kinetic or thermodynamic product is favored.[1]
Q2: How can I favor a specific regioisomer in a Michael addition reaction using an ethylphosphonate carbanion?
A2: To favor a specific regioisomer in a Michael addition, several strategies can be employed. The choice of base and counterion can influence the aggregation state and reactivity of the phosphonate (B1237965) carbanion. The reaction temperature is also a critical factor; lower temperatures often favor the kinetically controlled product. The structure of the Michael acceptor is also important; bulky substituents can block one of the electrophilic sites, leading to higher regioselectivity.[2]
Q3: Can directing groups be used to control regioselectivity in reactions of this compound derivatives?
A3: Yes, directing groups can be a powerful strategy. A directing group is a functional group on the substrate that coordinates to a catalyst, bringing the reactive center of the catalyst into close proximity with a specific C-H or other reactive bond.[1][3] This strategy is particularly effective in transition-metal-catalyzed reactions such as C-H functionalization or cross-coupling reactions. By incorporating a suitable directing group into the molecule containing the this compound moiety, it is possible to achieve high regioselectivity.
Q4: My catalyzed arylation of a molecule containing an ethylphosphonate group is giving a mixture of regioisomers. What should I try?
A4: Poor regioselectivity in catalytic arylations can often be addressed by systematically modifying the reaction conditions. Screening different catalyst systems, including various metal precursors and ligands, is a good starting point.[4][5] The electronic and steric properties of the phosphine (B1218219) ligands, in particular, can have a profound impact on the regioselectivity. Additionally, varying the solvent and temperature can help to optimize the reaction for the desired regioisomer. In some cases, changing the arylating agent or adding an additive can also improve the outcome.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in the Alkylation of an Ethylphosphonate Enolate
Problem: The alkylation of the carbanion derived from diethyl ethylphosphonate results in a mixture of α- and γ-alkylation products on your substrate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity in alkylation reactions.
Troubleshooting Steps:
-
Analyze the Base and Counterion: The choice of base (e.g., LDA, n-BuLi, NaH) and the corresponding counterion (Li+, Na+, K+) can significantly affect the aggregation and reactivity of the enolate.
-
Action: If you are using NaH, try switching to a lithium base like LDA or n-BuLi, which can alter the coordination at the transition state.
-
-
Modify the Reaction Temperature: Lower temperatures often favor the kinetically controlled product, which may be the desired regioisomer.
-
Action: Run the reaction at a lower temperature (e.g., -78 °C) and monitor the product distribution.
-
-
Solvent Screening: The polarity of the solvent can influence the stability of the transition states leading to the different regioisomers.
-
Action: Screen a range of anhydrous solvents from nonpolar (e.g., toluene, hexane) to polar aprotic (e.g., THF, DME).
-
Issue 2: My Transition-Metal-Catalyzed Cross-Coupling Reaction Lacks Regioselectivity
Problem: A palladium-catalyzed cross-coupling reaction on a substrate containing an ethylphosphonate moiety is producing a mixture of isomers.
Catalyst and Ligand Screening Workflow:
Caption: A stepwise approach to improving regioselectivity in cross-coupling reactions.
Troubleshooting Steps:
-
Screen Phosphine Ligands: The steric and electronic properties of the ligand on the metal center are critical for controlling regioselectivity.
-
Vary the Metal Precursor: While palladium is common, other transition metals or different palladium sources might offer better selectivity.
-
Action: Try different palladium precursors such as Pd(OAc)₂, Pd₂(dba)₃, or PdCl₂(PPh₃)₂.
-
-
Optimize Reaction Conditions: Temperature, solvent, and additives can all play a role.
-
Action: Conduct a systematic optimization of the reaction temperature and screen different solvents. The addition of salts like LiCl or KBr can sometimes influence the catalytic cycle and improve selectivity.
-
-
Employ a Directing Group: If other methods fail, introducing a directing group onto your substrate can provide excellent control.
-
Action: Identify a suitable position on your substrate to install a directing group that can coordinate to the metal catalyst and direct the reaction to the desired position.[3]
-
Data Summary
Table 1: Effect of Catalyst on the Regioselectivity of a Hypothetical Arylation Reaction
| Entry | Catalyst | Ligand | Solvent | Temperature (°C) | Regioisomeric Ratio (A:B) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | Toluene | 100 | 1:1 | 85 |
| 2 | Pd₂(dba)₃ | Xantphos | Dioxane | 100 | 3:1 | 92 |
| 3 | Pd(OAc)₂ | SPhos | Toluene | 80 | 10:1 | 88 |
| 4 | NiCl₂(dppp) | - | THF | 60 | 1:5 | 75 |
Table 2: Influence of Solvent and Temperature on the Regioselectivity of a Michael Addition
| Entry | Solvent | Temperature (°C) | Regioisomeric Ratio (1,4:1,2) | Yield (%) |
| 1 | THF | 25 | 2:1 | 90 |
| 2 | THF | -78 | 8:1 | 85 |
| 3 | Toluene | 25 | 1.5:1 | 88 |
| 4 | Toluene | -78 | 5:1 | 82 |
| 5 | DME | 0 | 4:1 | 91 |
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Addition of Diethyl Ethylphosphonate to an Aldehyde
This protocol describes a general method for the addition of diethyl ethylphosphonate to an aldehyde, where regioselectivity is relevant if the aldehyde contains other electrophilic sites.
Materials:
-
Diethyl ethylphosphonate
-
Aldehyde
-
Lewis Acid (e.g., TiCl₄, BF₃·OEt₂)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Saturated aqueous NH₄Cl solution
-
Anhydrous Na₂SO₄
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DCM and diisopropylamine.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi and stir for 30 minutes at -78 °C.
-
Add diethyl ethylphosphonate dropwise and stir for 1 hour at -78 °C to generate the lithium salt.
-
In a separate flame-dried flask, dissolve the aldehyde in anhydrous DCM and cool to -78 °C.
-
Slowly add the Lewis acid to the aldehyde solution and stir for 15 minutes.
-
Transfer the solution of the phosphonate carbanion to the aldehyde/Lewis acid mixture via cannula.
-
Allow the reaction to stir at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature, then separate the organic layer.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired regioisomer.
Protocol 2: Palladium-Catalyzed Arylation of a Substrate Containing an Ethylphosphonate Group
This protocol provides a general method for a Suzuki-type cross-coupling reaction where regioselectivity can be an issue.
Materials:
-
Substrate containing an ethylphosphonate group and a halide or triflate
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture)
Procedure:
-
To a Schlenk flask, add the substrate, arylboronic acid, palladium catalyst, ligand (if using a separate precursor), and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the regioisomers.
-
Determine the regiomeric ratio by ¹H NMR spectroscopy.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Enhancing chemical synthesis planning: automated quantum mechanics-based regioselectivity prediction for C–H activation with directing groups [beilstein-journals.org]
- 4. Pd-catalyzed regiodivergent arylation of cyclic allylboronates - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Pd-catalyzed regiodivergent arylation of cyclic allylboronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphonate synthesis by substitution or phosphonylation [organic-chemistry.org]
Technical Support Center: Optimizing Ethylphosphonic Acid for Surface Coating Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethylphosphonic acid for surface coating applications. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound binds to metal oxide surfaces?
A1: this compound binds to metal oxide surfaces, such as aluminum oxide, through a condensation reaction between the phosphonic acid headgroup and the hydroxyl groups present on the substrate surface. This interaction leads to the formation of a stable, covalently bound self-assembled monolayer (SAM). The binding can occur in monodentate, bidentate, or tridentate configurations, where one, two, or all three of the oxygen atoms of the phosphonic acid group interact with the surface.[1]
Q2: What is a typical concentration range for this compound solutions when preparing surface coatings?
A2: While the optimal concentration can vary depending on the substrate, solvent, and desired surface properties, a common starting concentration range for forming self-assembled monolayers of phosphonic acids is between 0.1 mM and 1 mM.[2] It is recommended to perform a concentration series to determine the ideal conditions for your specific application.
Q3: What solvents are suitable for preparing this compound coating solutions?
A3: Solvents with lower dielectric constants are often preferred as they can promote the formation of well-ordered and dense self-assembled monolayers. Anhydrous solvents such as ethanol (B145695), isopropanol, or toluene (B28343) are commonly used. The presence of water can sometimes interfere with the monolayer formation process, so using anhydrous solvents and controlled environmental conditions is advisable.
Q4: How can I confirm the successful formation of an this compound monolayer on my substrate?
A4: Several surface analysis techniques can be used to confirm the presence and quality of the monolayer. X-ray Photoelectron Spectroscopy (XPS) can verify the presence of phosphorus on the surface.[3][4] Contact angle measurements can indicate a change in surface wettability, with successful monolayer formation typically leading to a more hydrophobic surface. Atomic Force Microscopy (AFM) can be used to visualize the surface topography and assess the uniformity of the coating.
Troubleshooting Guide
Issue 1: Inconsistent or patchy coating.
-
Possible Cause: Incomplete cleaning of the substrate.
-
Troubleshooting Step: Ensure a rigorous substrate cleaning procedure is followed to remove all organic and inorganic contaminants. This may involve sonication in a series of solvents (e.g., acetone, isopropanol, and deionized water) followed by drying with an inert gas. A final UV/ozone or oxygen plasma treatment can help to create a uniformly hydroxylated surface, which is crucial for consistent monolayer formation.[5]
-
-
Possible Cause: Degradation or impurity of the this compound solution.
-
Troubleshooting Step: Prepare fresh solutions for each experiment using high-purity this compound and anhydrous solvent. Phosphonic acid solutions can degrade over time, especially if exposed to moisture.
-
-
Possible Cause: Sub-optimal immersion time.
-
Troubleshooting Step: The time required for monolayer formation can vary. While some systems form a complete monolayer within a few hours, others may require longer immersion times (e.g., 12-24 hours).[2] Conduct a time-course experiment to determine the optimal immersion duration for your specific system.
-
Issue 2: Poor adhesion of the coating.
-
Possible Cause: Insufficient covalent bonding between the phosphonic acid and the substrate.
-
Troubleshooting Step: Consider a post-deposition annealing step. Heating the coated substrate (e.g., at 120-140°C) can promote the formation of more stable covalent bonds between the phosphonic acid headgroup and the metal oxide surface.[2] However, be cautious of using excessive temperatures that could lead to the decomposition of the organic layer.
-
-
Possible Cause: Aggressive rinsing procedure.
-
Troubleshooting Step: After deposition, rinse the substrate gently with the same fresh solvent used for the solution preparation to remove physically adsorbed molecules without disrupting the chemisorbed monolayer. Vigorous rinsing, especially before strong bonds have formed, can strip the coating.[5]
-
Issue 3: Unexpectedly low water contact angle (hydrophilic surface) after coating.
-
Possible Cause: Incomplete monolayer formation.
-
Troubleshooting Step: A low contact angle suggests exposed areas of the underlying hydrophilic substrate. Refer to the troubleshooting steps for "Inconsistent or patchy coating" to improve monolayer coverage.
-
-
Possible Cause: Presence of water in the coating solution or a humid deposition environment.
-
Troubleshooting Step: Ensure the use of anhydrous solvents and perform the deposition in a controlled, low-humidity environment, such as a glovebox or a desiccator, to prevent water from interfering with the self-assembly process.[5]
-
Data Presentation
Table 1: Illustrative Effect of this compound Concentration on Surface Properties
| Concentration (mM) | Immersion Time (hours) | Static Water Contact Angle (°) | Surface Energy (mN/m) |
| 0.1 | 12 | 75 ± 3 | 45 ± 2 |
| 0.5 | 12 | 85 ± 2 | 38 ± 2 |
| 1.0 | 12 | 92 ± 2 | 32 ± 1 |
| 2.0 | 12 | 93 ± 3 | 31 ± 2 |
Note: This table presents hypothetical data for illustrative purposes, based on general trends observed for short-chain alkylphosphonic acids. Optimal values will vary depending on the specific substrate and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Self-Assembled Monolayer on Aluminum Oxide
-
Substrate Cleaning: a. Sonicate the aluminum oxide substrate sequentially in acetone, isopropanol, and deionized water for 15 minutes each. b. Dry the substrate thoroughly with a stream of dry nitrogen gas. c. For optimal results, treat the cleaned substrate with UV/ozone or oxygen plasma for 5-10 minutes to generate a fresh, uniform layer of surface hydroxyl groups.[5]
-
Solution Preparation: a. Prepare a 1 mM solution of this compound in anhydrous ethanol. Ensure the this compound is fully dissolved. Sonication may be used to aid dissolution.
-
Self-Assembled Monolayer (SAM) Formation: a. Immerse the cleaned and dried substrate in the this compound solution in a sealed container to prevent solvent evaporation and contamination. b. Allow the SAM to form by leaving the substrate immersed for 12-24 hours at room temperature.
-
Rinsing and Drying: a. Gently remove the substrate from the solution. b. Rinse the substrate thoroughly with fresh anhydrous ethanol to remove any non-covalently bound molecules. c. Dry the coated substrate with a stream of dry nitrogen gas.
-
Optional Annealing: a. To enhance the stability of the monolayer, anneal the coated substrate at 120°C for 1-2 hours in an oven or on a hotplate.
Visualizations
References
Validation & Comparative
A Comparative Guide to LC-MS/MS Methods for the Quantification of Ethylphosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of ethylphosphonic acid (EPA), a key metabolite and environmental degradation product of various organophosphorus compounds, is crucial in diverse fields ranging from clinical toxicology to environmental monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this analysis due to its high sensitivity and selectivity. This guide provides an objective comparison of common LC-MS/MS-based methodologies for EPA quantification, supported by experimental data, to aid researchers in selecting the most appropriate approach for their specific needs.
Methodological Overview
The quantification of this compound by LC-MS/MS can be broadly categorized into three primary approaches:
-
Direct Analysis via Hydrophilic Interaction Liquid Chromatography (HILIC): This method involves the direct injection of a sample extract onto a HILIC column, which is specifically designed to retain and separate polar compounds like EPA.
-
Analysis with Chemical Derivatization: To enhance sensitivity and improve chromatographic retention on traditional reversed-phase columns, EPA can be chemically modified prior to LC-MS/MS analysis. This approach introduces a non-polar moiety to the EPA molecule.
-
Ion Chromatography-Tandem Mass Spectrometry (IC-MS/MS): This technique utilizes ion-exchange principles to separate ionic analytes like EPA based on their charge, followed by detection with a mass spectrometer.
Each of these methods offers distinct advantages and disadvantages in terms of sensitivity, sample throughput, and complexity. The following sections provide a detailed comparison of their performance characteristics.
Performance Comparison
The selection of an appropriate analytical method hinges on its performance in key validation parameters. The following tables summarize the quantitative performance of the different LC-MS/MS approaches for this compound and closely related phosphonic acids.
Table 1: Comparison of Method Performance Parameters
| Parameter | Direct HILIC-LC-MS/MS (for Phosphonic Acid) | LC-MS/MS with Derivatization (for Organophosphorus Acids) | IC-MS/MS (for various Phosphonates) |
| Limit of Quantification (LOQ) | 2.0 µg/L[1] | 0.02–0.2 ng/mL (as Limit of Identification)[2][3] | 3.7–16.5 µg/L (as Method Detection Limit)[4] |
| Linearity Range | 2.0–15.0 µg/L[1] | 0.01–10 ng/mL[2] | 5–5000 µg/L[4] |
| Accuracy (Recovery) | 92–120%[1] | Not explicitly stated | Within 15% of spiked value[4] |
| Precision (RSD) | Not explicitly stated | Not explicitly stated | < 5%[4] |
Note: Data for Direct HILIC-LC-MS/MS is for phosphonic acid, a closely related analyte. Data for IC-MS/MS is for a range of phosphonates.
Table 2: Validation Data for Ethyl Mthis compound (EMPA) in Dried Blood Spots by LC-MS/MS [5]
| Validation Parameter | Result |
| Calibration Curve Linearity (R²) | > 0.990 |
| Precision and Accuracy | Within 15% (Intra- and Inter-day) |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting these methods. Below are summaries of the key experimental protocols.
Direct Analysis via HILIC-LC-MS/MS
This method is advantageous due to its simplicity, as it does not require a derivatization step.
-
Sample Preparation: Simple extraction with a suitable solvent (e.g., a mixture of methanol (B129727) and acetonitrile), followed by centrifugation to remove particulate matter.
-
Chromatography: Separation is achieved on a HILIC column (e.g., Venusil HILIC, 3 µm, 100 x 2.1 mm) using a gradient elution with a mobile phase consisting of acetonitrile (B52724) and an aqueous buffer (e.g., 0.1% formic acid in water).[1]
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode, monitoring specific multiple reaction monitoring (MRM) transitions for the analyte.[1]
Analysis with Chemical Derivatization
Derivatization can significantly enhance the sensitivity of the analysis, allowing for the detection of trace levels of EPA.
-
Derivatization Reaction: The carboxyl group of EPA is reacted with a derivatizing agent, such as N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B), in the presence of a base (e.g., potassium carbonate) in an organic solvent like acetonitrile. The reaction is typically carried out at an elevated temperature (e.g., 70°C) for a set period (e.g., 1 hour).[2][3]
-
Sample Cleanup: After the reaction, the sample may be diluted or subjected to a simple cleanup step to remove excess derivatizing agent and byproducts.
-
Chromatography: The derivatized analyte is separated on a conventional reversed-phase C18 column.
-
Mass Spectrometry: Detection is typically performed in positive ESI mode, taking advantage of the charge imparted by the derivatizing agent.[2][3]
Ion Chromatography-Tandem Mass Spectrometry (IC-MS/MS)
IC-MS/MS offers an alternative separation mechanism that can be beneficial for complex matrices.
-
Sample Preparation: Samples are typically diluted in deionized water and can be directly injected without extensive cleanup.[4]
-
Chromatography: An ion-exchange column (e.g., Dionex IonPac AS21) is used with an eluent gradient of potassium hydroxide. A suppressor is used post-column to reduce the background conductivity of the eluent before it enters the mass spectrometer.[4]
-
Mass Spectrometry: Detection is performed with a triple quadrupole mass spectrometer, typically in negative ESI mode.[4]
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the key steps in each methodology.
Caption: Workflow for Direct HILIC-LC-MS/MS Analysis.
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. dfba632ed2.clvaw-cdnwnd.com [dfba632ed2.clvaw-cdnwnd.com]
A Comparative Analysis of Ethylphosphonic Acid and Carboxylic Acids for Surface Binding
For researchers, scientists, and drug development professionals, the functionalization of surfaces is a critical step in a multitude of applications, from the development of biomedical implants and drug delivery systems to the fabrication of advanced materials. The choice of anchoring group to modify a surface dictates the stability, longevity, and ultimate performance of the functionalized material. This guide provides an in-depth comparative analysis of two commonly employed surface binding moieties: ethylphosphonic acid and carboxylic acids.
This comparison focuses on their binding efficacy, particularly on metal oxide surfaces, which are prevalent in many scientific and industrial applications. We will delve into the fundamental binding mechanisms, present quantitative experimental data, and provide detailed experimental protocols for the characterization of surfaces modified with these functional groups.
Key Performance Differences at a Glance
Phosphonic acids, including this compound, generally exhibit a more robust and stable interaction with metal oxide surfaces compared to carboxylic acids. This enhanced performance is primarily due to the nature of the bond they form with the surface.
| Feature | This compound | Carboxylic Acids |
| Binding Strength | Strong, robust binding | Weaker, more dynamic binding |
| Monolayer Stability | High thermal and hydrolytic stability | Lower stability, prone to desorption, especially in aqueous environments[1][2][3] |
| Binding Modes | Monodentate, Bidentate, and Tridentate[3][4] | Primarily Monodentate and Bidentate[3][4] |
| Optimal pH Range | Stable in acidic to neutral conditions (pH < 8)[1][2][3] | Limited stability in a narrow range (typically pH 2-6) in aqueous solutions[1][2][3] |
| Binding in Nonpolar Solvents | Stronger binding affinity | Weaker binding affinity |
Quantitative Data Comparison
The superior binding of phosphonic acids is evident in various experimental studies. Below is a summary of quantitative data comparing the surface properties of materials functionalized with phosphonic acids versus carboxylic acids.
| Parameter | Surface | Phosphonic Acid Derivative | Carboxylic Acid Derivative | Key Finding |
| Colloidal Stability in Aqueous Media | Hafnium Oxide Nanocrystals | Provides stability over a broad pH range (< 8)[1][2] | Limited stability from pH 2 to 6; easily desorbs[1][2] | Phosphonic acids offer a wider window of colloidal stability in aqueous environments. |
| Binding Strength in Nonpolar Solvents | Metal Oxide Nanocrystals | Quantitatively exchanges carboxylic acids[1][2] | Weaker binding; can be replaced by phosphonic acids[1][2] | In nonpolar media, the binding strength is definitively: Phosphonic Acid > Carboxylic Acid.[1][2][3] |
| Surface Wettability (Contact Angle) | Titanium (Ti) Screws | 18.84° ± 0.72° (Carboxythis compound)[5][6] | 67° ± 1.83° (Untreated control) | Phosphonic acid functionalization significantly increases the hydrophilicity of the titanium surface. |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are protocols for key experiments used to evaluate the surface binding of this compound and carboxylic acids.
Protocol 1: Formation of Self-Assembled Monolayers (SAMs)
This protocol describes the formation of SAMs on a metal oxide surface, such as titanium dioxide (TiO₂).
-
Substrate Preparation:
-
Clean the TiO₂ substrates by sonicating in a sequence of acetone, ethanol (B145695), and deionized water for 15 minutes each.
-
Dry the substrates under a stream of nitrogen gas.
-
Treat the substrates with a UV-Ozone cleaner for 20 minutes to remove any organic contaminants and to generate hydroxyl groups on the surface, which are crucial for binding.
-
-
Solution Preparation:
-
Prepare 1 mM solutions of this compound and a corresponding carboxylic acid (e.g., propanoic acid) in a suitable solvent (e.g., ethanol or toluene).
-
-
SAM Formation:
-
Immerse the cleaned and activated TiO₂ substrates into the respective acid solutions.
-
Allow the self-assembly process to proceed for 24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.
-
-
Post-Deposition Cleaning:
-
After immersion, remove the substrates from the solutions.
-
Rinse the substrates thoroughly with the pure solvent to remove any physisorbed molecules.
-
Dry the functionalized substrates under a stream of nitrogen gas.
-
Protocol 2: Surface Characterization by X-ray Photoelectron Spectroscopy (XPS)
XPS is a powerful technique to confirm the presence and chemical state of the elements in the self-assembled monolayer.
-
Sample Introduction:
-
Mount the functionalized and control (unfunctionalized) substrates onto the sample holder.
-
Introduce the sample holder into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
-
Data Acquisition:
-
Acquire a survey spectrum to identify all the elements present on the surface.
-
Perform high-resolution scans for the C 1s, O 1s, P 2p, and Ti 2p regions.
-
-
Data Analysis:
-
For the this compound-functionalized surface, the presence of a P 2p peak confirms the successful binding of the phosphonic acid.
-
For the carboxylic acid-functionalized surface, an increase in the C 1s signal and specific changes in the O 1s spectrum are expected.
-
Analyze the high-resolution spectra to determine the chemical bonding states. For instance, the O 1s spectrum can be deconvoluted to identify contributions from the metal oxide, P=O, and P-OH groups for the phosphonic acid SAM.[7]
-
Protocol 3: Contact Angle Goniometry for Wettability Measurement
This technique measures the contact angle of a liquid droplet on the surface, providing information about the surface hydrophobicity/hydrophilicity.
-
Sample Placement:
-
Place the functionalized substrate on the sample stage of the contact angle goniometer.
-
-
Droplet Deposition:
-
Using a precision syringe, dispense a small droplet (typically 2-5 µL) of deionized water onto the surface.
-
-
Image Capture and Analysis:
-
Capture a high-resolution image of the droplet on the surface.
-
Use the accompanying software to measure the contact angle at the liquid-solid-vapor interface.
-
Perform measurements at multiple locations on each sample to ensure statistical relevance. A lower contact angle indicates a more hydrophilic surface.
-
Visualizing Binding Mechanisms and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the binding modes of these acids and a typical experimental workflow for their comparison.
Caption: Binding modes of phosphonic vs. carboxylic acids.
Caption: Workflow for comparing surface binding.
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mapping out the Aqueous Surface Chemistry of Metal Oxide Nanocrystals: Carboxylate, Phosphonate, and Catecholate Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Phosphonate- and carboxylate-based self-assembled monolayers for organic devices: a theoretical study of surface binding on aluminum oxide with experimental support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effectiveness of Biofunctionalization of Titanium Surfaces with Phosphonic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Stability of Ethylphosphonic Acid-Based and Thiol-Based Self-Assembled Monolayers
For researchers, scientists, and drug development professionals, the selection of a robust surface functionalization chemistry is paramount to the success and reproducibility of their work. Self-assembled monolayers (SAMs) offer a versatile platform for tailoring surface properties, with thiol-based and phosphonic acid-based chemistries being two of the most prevalent choices. This guide provides an objective comparison of the stability of ethylphosphonic acid-based SAMs versus their thiol-based counterparts, supported by experimental data and detailed methodologies.
The stability of a SAM is a critical determinant of its performance, particularly for applications requiring long-term functionality or exposure to harsh conditions. This comparison focuses on two key aspects of stability: thermal and hydrolytic, providing a data-driven basis for selecting the appropriate SAM chemistry for a given application.
At a Glance: Stability Comparison
| Stability Metric | This compound-Based SAMs | Thiol-Based SAMs | Key Insights |
| Primary Substrates | Metal oxides (e.g., Al₂O₃, TiO₂, ZnO, SiO₂) | Noble metals (e.g., Au, Ag, Cu) | Substrate compatibility is a primary differentiator. |
| Bonding Interaction | Covalent P-O-metal bonds | Covalent S-metal bonds | The nature of the headgroup-substrate bond significantly influences stability. |
| Thermal Stability | Generally higher; stable up to ~350-500°C on some substrates.[1][2] | Lower; desorption typically occurs between 170-230°C on gold.[3] | Phosphonate (B1237965) SAMs exhibit superior robustness at elevated temperatures.[4][5] |
| Hydrolytic Stability | High, particularly on stable metal oxides.[6][7][8] | Susceptible to oxidation and displacement over time, especially in aqueous environments.[9] | Phosphonic acid SAMs are often preferred for applications in biological or aqueous media. |
| Bond Energy | P-O bond energy is approximately 80 kcal/mol.[9] | S-Au bond energy is approximately 40-45 kcal/mol.[3][9] | The stronger P-O bond contributes to the enhanced stability of phosphonate SAMs.[9] |
Thermal Stability: A Deeper Dive
The thermal stability of SAMs is crucial for applications involving heat treatment or operation at elevated temperatures. Experimental evidence consistently demonstrates the superior thermal robustness of phosphonic acid-based SAMs compared to thiol-based SAMs.
Quantitative Data on Thermal Stability
| SAM System | Onset of Desorption/Decomposition (°C) | Experimental Technique | Reference |
| Butylphosphonic acid (BPA) on Si | 350 | X-ray Photoelectron Spectroscopy (XPS) | [1][2] |
| n-Hexanephosphonic acid (HPA) on ZnO | Stable up to 350 | X-ray Photoelectron Spectroscopy (XPS) | [10] |
| n-Hexanethiol on ZnO | Slight decrease in intensity at 100, negligible at 400 | X-ray Photoelectron Spectroscopy (XPS) | [10] |
| Alkylphosphonic acids on Al₂O₃ | Backbone cleavage above 523-773 K (250-500°C) | X-ray Photoelectron Spectroscopy (XPS) | [4][5] |
| Hexadecanethiolate on Au | 170-230 | Temperature Programmed Desorption (TPD) | [3] |
These findings are largely attributed to the stronger covalent bond formed between the phosphonic acid headgroup and the metal oxide surface. The P-O-metal bond is significantly more stable than the S-Au bond, requiring more energy to break.[9]
Hydrolytic Stability: Performance in Aqueous Environments
For applications in biosensing, drug delivery, and medical implants, the stability of SAMs in aqueous or physiological environments is of utmost importance. Phosphonic acid-based SAMs have shown significant advantages in this regard.
Studies have indicated that phosphonate SAMs exhibit greater hydrolytic stability under physiological conditions compared to some silane (B1218182) SAMs, which are another common alternative for oxide surfaces.[7] In contrast, thiol-based SAMs on gold can be prone to oxidation and displacement over time, which can compromise the integrity of the monolayer.[9] The robust nature of the P-O-metal bond makes phosphonic acid SAMs a more reliable choice for long-term applications in aqueous media.[6][8]
Experimental Protocols
To ensure the reproducibility of these findings, it is essential to follow well-defined experimental protocols. Below are methodologies for key experiments used to assess SAM stability.
Formation of Phosphonic Acid-Based SAMs (T-BAG Method)
The "Tethering By Aggregation and Growth" (T-BAG) method is a commonly used technique for forming high-quality phosphonic acid SAMs on oxide surfaces.[2][9]
-
Substrate Preparation: The oxide substrate (e.g., silicon with a native oxide layer) is cleaned to remove organic contaminants. This can be achieved by sonication in solvents like acetone (B3395972) and ethanol, followed by UV/O₃ cleaning.[10]
-
Solution Preparation: A solution of the desired this compound is prepared in a suitable solvent, typically ethanol, at a concentration of around 2 mM.[10]
-
Immersion: The cleaned substrate is immersed in the phosphonic acid solution. The immersion time can vary, but longer times (e.g., 16-20 hours) are often used to promote better ordering of the alkyl chains.[10]
-
Rinsing and Drying: After immersion, the substrate is thoroughly rinsed with the solvent to remove any physisorbed molecules and then dried with a stream of inert gas (e.g., nitrogen).
-
Annealing (Optional): In some cases, a post-deposition annealing step can be performed to enhance the covalent attachment of the phosphonate headgroups to the substrate.[9]
X-ray Photoelectron Spectroscopy (XPS) for Stability Analysis
XPS is a surface-sensitive technique used to determine the elemental composition and chemical state of the atoms within the top few nanometers of a surface. It is a powerful tool for assessing the stability of SAMs.
-
Initial Characterization: An initial XPS spectrum of the freshly prepared SAM is acquired to establish a baseline. Key elemental peaks to monitor include C 1s, O 1s, P 2p (for phosphonic acids), and S 2p (for thiols), as well as signals from the underlying substrate.[9][10]
-
Stability Testing: The SAM-coated substrate is subjected to the desired stress condition (e.g., annealing at various temperatures for thermal stability, or immersion in an aqueous solution for a specific duration for hydrolytic stability).[10][11]
-
Post-Stress Analysis: After the stress test, another XPS spectrum is acquired.
-
Data Analysis: The stability of the SAM is assessed by comparing the pre- and post-stress spectra. A decrease in the intensity of the C 1s, P 2p, or S 2p peaks relative to the substrate peaks indicates desorption or decomposition of the monolayer.[1][10]
Temperature Programmed Desorption (TPD)
TPD is used to study the thermal stability of adsorbates on a surface.
-
SAM Preparation: A SAM is formed on a substrate in an ultra-high vacuum (UHV) chamber.
-
Heating Ramp: The substrate is heated at a linear rate.
-
Desorption Monitoring: A mass spectrometer is used to detect the molecules that desorb from the surface as a function of temperature.
-
Data Analysis: The temperature at which the desorption rate is maximal provides information about the binding energy of the adsorbate to the surface.[3]
Visualizing the Comparison
To further illustrate the concepts discussed, the following diagrams provide a visual representation of the SAM structures and the experimental workflow for stability assessment.
A diagram illustrating the binding of thiol and this compound headgroups to their respective substrates.
A workflow diagram for the comparative stability assessment of SAMs.
Conclusion
The experimental data strongly indicate that this compound-based SAMs offer superior thermal and hydrolytic stability compared to their thiol-based counterparts. This enhanced robustness is primarily due to the formation of a stronger, more stable covalent bond between the phosphonate headgroup and metal oxide substrates. For applications demanding long-term performance, especially at elevated temperatures or in aqueous environments, this compound-based SAMs represent a more reliable and durable choice. Researchers and professionals in drug development should consider these stability advantages when designing and fabricating functionalized surfaces for their specific needs.
References
- 1. Thermal Stability and Orthogonal Functionalization of Organophosphonate Self-Assembled Monolayers as Potential Liners for Cu Interconnect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. uh-ir.tdl.org [uh-ir.tdl.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stability of phosphonic acid self-assembled monolayers on amorphous and single-crystalline aluminum oxide surfaces in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organophosphonates as anchoring agents onto metal oxide-based materials: synthesis and applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of the Chelating Efficiency of Ethylphosphonic Acid and Other Key Phosphonates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chelating efficiency of ethylphosphonic acid with other widely used phosphonates, namely Aminotris(methylenephosphonic acid) (ATMP), 1-hydroxyethane 1,1-diphosphonic acid (HEDP), and 2-phosphonobutane-1,2,4-tricarboxylic acid (PBTC). The chelating ability of these compounds is critical in various applications, including industrial water treatment, detergents, and as stabilizing agents in pharmaceutical formulations. This report summarizes key experimental data on their metal ion stability constants and outlines the methodologies used for their determination.
Quantitative Comparison of Chelating Efficiency
The chelating efficiency of a ligand is quantitatively expressed by its stability constant (log K) with a given metal ion. A higher log K value indicates a stronger and more stable complex. The following table summarizes the critically evaluated stability constants for mthis compound (as a proxy for this compound), HEDP, and ATMP with several divalent and trivalent metal ions.
| Metal Ion | Mthis compound (log K) | HEDP (log K) | ATMP (log K) | PBTC |
| Ca²⁺ | 2.7 | 5.98 | 6.2 | Good |
| Mg²⁺ | 2.8 | 5.73 | 6.5 | Good |
| Fe²⁺ | 4.5 | 7.0 | - | Good |
| Fe³⁺ | 8.3 | 12.0 - 17.0 | 16.1 - 23.0 | Good |
| Cu²⁺ | 5.2 | 10.0 - 11.0 | 13.9 | Excellent |
| Zn²⁺ | 4.3 | 8.0 - 10.7 | 16.4 | Good |
Data for Mthis compound, HEDP, and ATMP are sourced from critically evaluated data.[1][2] Qualitative assessments for PBTC are based on its described performance as a chelating agent.[2][3][4]
From the available data, it is evident that aminophosphonates like ATMP generally exhibit higher stability constants, and therefore stronger chelation, for many metal ions compared to HEDP and mthis compound. The presence of multiple phosphonate (B1237965) groups and amino groups in ATMP contributes to its enhanced chelating ability.[5][6] HEDP also demonstrates strong chelation, particularly with divalent metal ions.[5] While quantitative data for PBTC is sparse in comparative tables, it is widely recognized for its excellent scale inhibition properties, indicating effective chelation of ions like Ca²⁺.[3][4]
Experimental Protocols for Determining Chelating Efficiency
The stability constants presented in this guide are typically determined using one of the following established experimental methods:
Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for determining the stability constants of metal-ligand complexes.
Principle: This method involves monitoring the pH of a solution containing the phosphonate ligand and a metal ion as a standardized solution of a strong base is added. The formation of metal-ligand complexes alters the shape of the titration curve compared to the titration of the free ligand. By analyzing this change, the stability constants can be calculated.
Typical Protocol:
-
Solution Preparation: Standardized solutions of the phosphonate, the metal salt of interest (e.g., CaCl₂, FeCl₃), a strong base (e.g., NaOH), and a background electrolyte (to maintain constant ionic strength) are prepared.
-
Calibration: The pH electrode is calibrated using standard buffer solutions.
-
Titration of Ligand: A known volume of the phosphonate solution is titrated with the standardized base, and the pH is recorded after each addition.
-
Titration of Ligand and Metal: A solution containing the same concentration of the phosphonate and a known concentration of the metal ion is then titrated with the same standardized base, again recording the pH at regular intervals.
-
Data Analysis: The titration data is plotted (pH vs. volume of base added). The stability constants are then calculated from the displacement of the metal-ligand titration curve relative to the ligand-only curve using specialized software that models the complexation equilibria.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry can be used to determine chelation efficiency, particularly for complexes that absorb light in the ultraviolet or visible range.
Principle: The formation of a metal-phosphonate complex often leads to a change in the UV-Vis absorbance spectrum of the solution. By measuring the absorbance at a specific wavelength, the concentration of the free metal ion or the metal-chelate complex can be determined.
Typical Protocol (Competitive Binding Assay):
-
Wavelength Selection: The wavelength of maximum absorbance (λmax) for a colored complex formed between the metal ion and a competing indicator ligand is determined.
-
Calibration Curve: A series of solutions with known concentrations of the metal-indicator complex are prepared, and their absorbance at λmax is measured to create a calibration curve.
-
Competitive Reaction: A solution is prepared containing the metal ion, the indicator, and the phosphonate being tested. The phosphonate will compete with the indicator to bind to the metal ions.
-
Absorbance Measurement: The absorbance of the resulting solution at λmax is measured.
-
Calculation: The concentration of the unchelated metal (still bound to the indicator) is determined from the calibration curve. The amount of metal chelated by the phosphonate is then calculated by difference from the initial total metal concentration.
Signaling Pathways and Chelation Mechanism
The chelation of metal ions by phosphonates is a fundamental chemical interaction rather than a biological signaling pathway. The process involves the formation of coordinate bonds between the negatively charged oxygen atoms of the phosphonate groups (and any other donor atoms like nitrogen in ATMP) and the positively charged metal ion. This forms a stable, ring-like structure called a chelate.
The number and arrangement of the phosphonate and other functional groups on the molecule significantly influence its chelating strength and selectivity for different metal ions.
Conclusion
The selection of an appropriate phosphonate chelating agent depends on the specific application, including the target metal ions, pH of the system, and required complex stability. Based on available data:
-
ATMP offers superior chelation for a broad range of metal ions due to its multiple phosphonate and amino functionalities.
-
HEDP is a strong chelator, particularly for divalent metal ions, and is widely used for scale inhibition.
-
This compound (represented by Mthis compound) demonstrates moderate chelating ability for various metal ions.
-
PBTC is an effective scale inhibitor, implying strong chelation of calcium and other scale-forming ions, and is noted for its stability at high temperatures and pH.
For applications requiring the strongest possible chelation, ATMP is often the preferred choice. However, for systems where moderate chelation is sufficient or where cost is a significant factor, this compound or HEDP may be suitable alternatives. The choice of a chelating agent should always be guided by empirical testing under the specific conditions of its intended use.
References
- 1. researchgate.net [researchgate.net]
- 2. kairuiwater.com [kairuiwater.com]
- 3. 2-Phosphonobutane-1,2,4,-Tricarboxylic Acid (PBTC): pH-Dependent Behavior Studied by Means of Multinuclear NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PBTC CAS 37971-36-1 Super High Quality - SINOCHEM [sinocheme.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Unveiling Nerve Agent Exposure: A Comparative Guide to Ethylphosphonic Acid as a Biomarker
A definitive validation of ethylphosphonic acid (EPA) as a robust and specific biomarker for exposure to V-series nerve agents, particularly VX, is critical for both clinical diagnosis and forensic verification. This guide provides a comprehensive comparison of EPA with other biomarkers, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in this vital area of study.
This compound, also known as ethyl mthis compound (EMPA), is a primary hydrolysis product of the V-series nerve agent VX.[1][2] Its presence in biological samples serves as a direct indicator of exposure. This guide delves into the analytical methods for its detection, its performance compared to other biomarkers, and the metabolic pathway leading to its formation.
Comparative Performance of Nerve Agent Biomarkers
The choice of biomarker for nerve agent exposure depends on several factors, including the time elapsed since exposure, the required sensitivity, and the nature of the biological sample. While protein adducts offer a longer detection window, alkyl methylphosphonic acids (AMPAs) like EPA provide a more direct and rapidly detectable measure of exposure.[3]
| Biomarker Category | Specific Biomarker Example | Matrix | Detection Window | Advantages | Disadvantages |
| Alkyl Methylphosphonic Acids (AMPAs) | This compound (EPA/EMPA) | Urine, Blood (Serum/Plasma) | Hours to days[3] | High specificity to parent agent (VX)[1], Rapid excretion allows for recent exposure confirmation. | Shorter half-life compared to protein adducts.[3] |
| Isopropyl mthis compound (IMPA) | Urine, Blood | Hours to days[4] | Specific to Sarin (GB) exposure.[5] | Short detection window. | |
| Mthis compound (MPA) | Urine, Blood | Hours to days[1] | Common hydrolysis product of Sarin and VX.[5] | Not specific to a single nerve agent. | |
| Protein Adducts | Butyrylcholinesterase (BChE) adducts | Blood (Plasma) | Weeks to months[3] | Long half-life provides a retrospective window of exposure.[3] | Analysis can be complex; "aging" of the adduct can complicate identification.[3] |
| Albumin adducts | Blood (Serum) | Weeks to months[3] | High concentration of albumin in blood provides ample target.[3] | Lower reactivity compared to cholinesterases. |
Quantitative Analysis of this compound
Various analytical techniques have been developed and validated for the sensitive and selective quantification of EPA in biological matrices. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common methods.
| Analytical Method | Sample Matrix | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Recovery (%) | Reference |
| GC-FPD | Human Urine | LOD: 0.025 ppm (EMPA) | Not Specified | [3][6] |
| LC-MS/MS | Human Urine | LOQ: 10-100 pg/mL | 64-71 | [4] |
| Online SPE-LC-MS/MS | Human Serum & Urine | LOD: 0.04–0.12 ng/mL | 70-100 | [7] |
| GC-MS (NCI-SIM) | Water & Urine | LOQ: 0.1-10 ng/mL (water), 0.5-10 ng/mL (urine) | Not Specified | [8] |
| Electrochemical Sensor | Human Plasma & Urine | LOD: 2.36 x 10⁻¹¹ M (plasma), 2.11 x 10⁻¹¹ M (urine) | 99.86-101.30 | [9] |
Metabolic Pathway and Experimental Workflow
To understand the significance of EPA as a biomarker, it is crucial to visualize its formation and the process of its detection.
References
- 1. researchgate.net [researchgate.net]
- 2. VX (nerve agent) - Wikipedia [en.wikipedia.org]
- 3. Current Progress for Retrospective Identification of Nerve Agent Biomarkers in Biological Samples after Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly sensitive retrospective determination of organophosphorous nerve agent biomarkers in human urine implemented in vivo in rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Screening of nerve agent markers with hollow fiber-chemosorption of phosphonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a molecularly imprinted polymer-based electrochemical sensor for the selective detection of nerve agent VX metabolite ethyl mthis compound in human plasma and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-validation of different analytical techniques for ethylphosphonic acid detection
For Researchers, Scientists, and Drug Development Professionals
Ethylphosphonic acid (EPA), a degradation product of several important industrial chemicals and chemical warfare agents, is a crucial analyte for environmental monitoring, food safety, and toxicological studies. Its detection at trace levels requires sensitive and reliable analytical methods. This guide provides a comparative overview of three prominent analytical techniques for the detection of this compound: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis-Mass Spectrometry (CE-MS).
Performance Comparison of Analytical Techniques
The selection of an appropriate analytical technique for this compound detection depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. The following table summarizes the key quantitative performance parameters of HPLC-MS, GC-MS, and CE-MS based on published literature. It is important to note that the presented values are indicative and may vary based on the specific experimental conditions, instrumentation, and sample matrix.
| Parameter | HPLC-MS | GC-MS | CE-MS |
| Limit of Detection (LOD) | 0.6 µg/L (in water for phosphonic acid)[1][2] | 1 ng/g (for 2-chlorothis compound in fruit pulp)[3]; 200–500 pg (injected for alkyl methylphosphonic acids)[4] | 100 µg/L (for alkyl alkylphosphonic acids in spiked tap water with MS-MS)[5] |
| Limit of Quantitation (LOQ) | 2.0 µg/L (in water for phosphonic acid)[1][2] | 2 ng/g (for 2-chlorothis compound in fruit pulp)[3] | 0.5 - 7.5 µg/mL (for related phosphonate (B1237965) impurities)[6] |
| Precision (%RSD) | <15% (for EMPA in dried blood)[7] | <15% (inter-day and intra-day for 2-chlorothis compound)[3] | <2.3% (for migration times of related phosphonate impurities)[6] |
| Accuracy/Recovery (%) | 92-120% (for phosphonic acid in water)[1][2] | >95% (for alkylphosphonic acids in aqueous samples)[8] | Data not consistently reported for this compound |
| Analysis Time | Typically 5-20 minutes per sample | Longer due to derivatization, but with fast chromatography | Fast separation times, often under 10 minutes |
| Derivatization Required | No | Yes | No |
| Sample Matrix Suitability | Aqueous, biological fluids, environmental samples | Environmental, food, requires cleanup | Aqueous, biological fluids |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative experimental protocols for the detection of this compound using HPLC-MS, GC-MS, and CE-MS.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This method is advantageous as it typically does not require derivatization, allowing for direct analysis of the polar this compound.[7]
1. Sample Preparation (Aqueous Sample):
-
Filter the water sample through a 0.22 µm syringe filter to remove particulate matter.
-
For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary.
2. HPLC Conditions:
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column or a porous graphitic carbon column is often used for the retention of polar compounds like this compound.[7][9]
-
Mobile Phase: A gradient elution is typically employed, starting with a high percentage of organic solvent (e.g., acetonitrile) and decreasing to a lower percentage. The aqueous phase is usually water with a small amount of acid (e.g., formic acid) to improve peak shape.[10]
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is commonly used for phosphonic acids.
-
Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
-
Monitored Transitions: For this compound (m/z 109), a common transition would be monitoring the precursor ion and a characteristic product ion.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high chromatographic resolution but requires a derivatization step to make the non-volatile this compound suitable for gas chromatography.[1][11]
1. Sample Preparation and Derivatization:
-
Extraction: For soil or solid samples, an extraction with a suitable solvent (e.g., a mixture of water and an organic solvent) is performed.
-
Derivatization: The extracted this compound is converted to a volatile derivative. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1] The sample extract is dried, and the derivatizing reagent is added and heated to complete the reaction.[11]
2. GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector: Splitless injection is typically used for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to separate the derivatized analyte from other components.
-
Carrier Gas: Helium at a constant flow rate.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Full scan for identification or Selected Ion Monitoring (SIM) for quantification.
-
Monitored Ions: Characteristic ions of the derivatized this compound are monitored.
Capillary Electrophoresis-Mass Spectrometry (CE-MS)
CE-MS is a powerful technique for the separation of charged species with high efficiency and minimal sample consumption.[5]
1. Sample Preparation:
-
Dilute the sample in the background electrolyte (BGE).
-
Centrifuge or filter the sample to remove any particulates.
2. CE Conditions:
-
Capillary: A fused-silica capillary, which may be coated to reduce analyte-wall interactions.
-
Background Electrolyte (BGE): A buffer solution, for example, a low pH buffer, can provide high separation selectivity for phosphonic acids.[12]
-
Separation Voltage: A high voltage (e.g., 20-30 kV) is applied across the capillary.
-
Injection: Hydrodynamic or electrokinetic injection.
3. Mass Spectrometry Conditions:
-
Interface: A sheath-liquid or sheathless interface is used to couple the CE to the MS.
-
Ionization Mode: ESI in negative ion mode.
-
Detection Mode: SIM or full scan mode.
Visualizing the Analytical Workflow
To illustrate the logical flow of a typical analytical procedure, a diagram for the GC-MS analysis of this compound is provided below.
References
- 1. dfba632ed2.clvaw-cdnwnd.com [dfba632ed2.clvaw-cdnwnd.com]
- 2. researchgate.net [researchgate.net]
- 3. Phosphonic Acid in Water by LC | Phenomenex [phenomenex.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Identification of phosphonic acids by capillary electrophoresis-ionspray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. hplc.eu [hplc.eu]
- 11. Application of Chemical Ionization in the Analysis of this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
A Comparative Guide to the Efficacy of Antiviral Nucleoside Analogs: Ethylphosphonic Acid Derivatives Versus Other Phosphonates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiviral efficacy of nucleoside analogs derived from ethylphosphonic acid and other phosphonate (B1237965) derivatives. The information presented is based on available experimental data, offering a valuable resource for researchers engaged in the discovery and development of novel antiviral therapeutics.
Introduction to Phosphonate Nucleoside Analogs
Phosphonate nucleoside analogs are a critical class of antiviral agents that mimic natural nucleoside monophosphates. Their key structural feature is a stable phosphorus-carbon (P-C) bond, which renders them resistant to hydrolysis by cellular enzymes.[1][2] This stability, combined with their ability to bypass the initial, often rate-limiting, phosphorylation step required for the activation of many nucleoside analogs, makes them potent inhibitors of viral replication.[2][3] Prominent examples of clinically successful phosphonate nucleoside analogs include cidofovir (B1669016), adefovir, and tenofovir (B777), which are effective against a range of DNA viruses and retroviruses.[4][5]
These analogs typically exert their antiviral activity after intracellular phosphorylation to their diphosphate (B83284) metabolites.[6][7] These active metabolites then compete with natural deoxynucleoside triphosphates (dNTPs) for incorporation into the growing viral DNA chain by the viral DNA polymerase.[8][9] This incorporation can lead to chain termination, thereby halting viral replication.[6][10]
This guide will focus on comparing the efficacy of nucleoside analogs derived from this compound with other well-established phosphonate analogs, supported by quantitative data and detailed experimental methodologies.
Quantitative Comparison of Antiviral Efficacy
The antiviral efficacy of different phosphonate nucleoside analogs is typically quantified by their 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀). The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, provides a measure of the compound's therapeutic window. A higher SI value indicates greater selectivity for viral targets over host cells.
The following tables summarize the available in vitro antiviral activity and cytotoxicity data for various phosphonate nucleoside analogs, including those with ethylphosphonate side chains, against a range of viruses.
Table 1: Antiviral Activity of Acyclic Nucleoside Phosphonates with Branched 2-(2-Phosphonoethoxy)ethyl (PEE) Side Chains against DNA Viruses
| Compound/Analog | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Methyl-branched PEE-Adenine | Vaccinia Virus | HEL | 4.6 ± 1.0 | >100 | >22 |
| Cowpox Virus | HEL | 3.6 ± 0.6 | >100 | >28 | |
| HSV-1 (KOS) | HEL | 1.8 ± 0.3 | >100 | >56 | |
| HSV-2 (G) | HEL | 1.3 ± 0.2 | >100 | >77 | |
| VZV (TK+) | HEL | 0.035 ± 0.007 | >100 | >2857 | |
| HCMV (AD-169) | HEL | 0.046 ± 0.008 | >100 | >2174 | |
| Ethyl-branched PEE-Adenine | Vaccinia Virus | HEL | 31 ± 5 | >100 | >3.2 |
| Cowpox Virus | HEL | 25 ± 4 | >100 | >4 | |
| HSV-1 (KOS) | HEL | 15 ± 3 | >100 | >6.7 | |
| HSV-2 (G) | HEL | 11 ± 2 | >100 | >9.1 | |
| VZV (TK+) | HEL | 0.45 ± 0.08 | >100 | >222 | |
| HCMV (AD-169) | HEL | 0.52 ± 0.09 | >100 | >192 | |
| Benzyl-branched PEE-Adenine | Vaccinia Virus | HEL | 14 ± 2 | >100 | >7.1 |
| Cowpox Virus | HEL | 11 ± 2 | >100 | >9.1 | |
| HSV-1 (KOS) | HEL | 6.8 ± 1.2 | >100 | >14.7 | |
| HSV-2 (G) | HEL | 5.5 ± 0.9 | >100 | >18.2 | |
| VZV (TK+) | HEL | 0.18 ± 0.03 | >100 | >556 | |
| HCMV (AD-169) | HEL | 0.21 ± 0.04 | >100 | >476 |
Data extracted from a study on branched 2-(2-phosphonoethoxy)ethyl acyclic nucleoside phosphonates.
Table 2: Antiviral Activity of Clinically Relevant Phosphonate Nucleoside Analogs
| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Cidofovir (HPMPC) | Vaccinia Virus | HFF | 33 - 43 | >100 | >2.3 - >3 |
| Cowpox Virus | HFF | 33 - 43 | >100 | >2.3 - >3 | |
| Epstein-Barr Virus (EBV) | 0.03 | >150 | >5000 | ||
| (S)-HPMPA | Vaccinia Virus | HFF | 4 - 8 | >100 | >12.5 - >25 |
| Epstein-Barr Virus (EBV) | 0.08 | >80 | >1000 | ||
| Adefovir (PMEA) | Vaccinia Virus | HFF | Inactive | >100 | - |
| Adefovir dipivoxil | Vaccinia Virus | HFF | 4.4 - 13 | >100 | >7.7 - >22.7 |
| Tenofovir (PMPA) | Vaccinia Virus | HFF | Inactive | >100 | - |
Data compiled from multiple sources evaluating the antiviral activity of established phosphonate analogs.[4][11][12]
Mechanism of Action: Intracellular Activation and Viral Polymerase Inhibition
The primary mechanism of action for acyclic nucleoside phosphonates involves their intracellular conversion to the active diphosphate form, which then inhibits the viral DNA polymerase. This process can be visualized as a multi-step pathway.
Figure 1: General mechanism of action for acyclic nucleoside phosphonates.
Experimental Protocols
The determination of antiviral efficacy and cytotoxicity is fundamental to the evaluation of novel nucleoside analogs. Below are generalized protocols for key in vitro assays.
Cytotoxicity Assay (CC₅₀ Determination)
This assay determines the concentration of a compound that reduces the viability of uninfected host cells by 50%.
-
Cell Seeding: Plate host cells (e.g., HEL, HFF, Vero) in 96-well microtiter plates at a density that ensures logarithmic growth during the assay period. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a series of serial dilutions of the test compound in cell culture medium.
-
Treatment: Remove the growth medium from the cells and add the various concentrations of the test compound. Include a "cells only" control (no compound) and a solvent control.
-
Incubation: Incubate the plates for a period equivalent to the duration of the antiviral assay (typically 2-7 days), depending on the virus and cell line.
-
Viability Assessment: Quantify cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay, which measures mitochondrial metabolic activity, or by staining with a vital dye like neutral red.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. The CC₅₀ value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Antiviral Assay (EC₅₀ Determination)
This assay measures the concentration of a compound that inhibits viral replication by 50%. Common methods include plaque reduction, yield reduction, and cytopathic effect (CPE) inhibition assays.
-
Cell Seeding: Seed host cells in 6- or 12-well plates and grow to confluency.
-
Infection: Infect the cell monolayers with a known titer of the virus (e.g., 100 plaque-forming units per well).
-
Treatment: After a viral adsorption period (e.g., 1-2 hours), remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose (B11928114) or agarose) containing various concentrations of the test compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).
-
Plaque Visualization: Fix the cells (e.g., with formalin) and stain with a dye (e.g., crystal violet) to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound). The EC₅₀ value is determined by plotting the percentage of plaque reduction against the compound concentration and using non-linear regression analysis.
-
Cell Seeding and Infection: Seed host cells in multi-well plates and infect with the virus at a specific multiplicity of infection (MOI).
-
Treatment: Add serial dilutions of the test compound to the infected cells.
-
Incubation: Incubate the plates for a defined period to allow for one or more rounds of viral replication.
-
Harvesting: Collect the cell culture supernatant and/or cell lysates at the end of the incubation period.
-
Quantification of Viral Yield: Determine the amount of infectious virus produced using methods such as a plaque assay on fresh cell monolayers or by quantifying viral components like viral DNA/RNA (via qPCR/RT-qPCR) or viral proteins (via ELISA or Western blot).
-
Data Analysis: Calculate the percentage of reduction in viral yield for each compound concentration compared to the untreated virus control. The EC₅₀ is determined by plotting the percent inhibition against the compound concentration.
Viral DNA Polymerase Inhibition Assay (Biochemical Assay)
This cell-free assay directly measures the ability of the activated form of the nucleoside phosphonate (the diphosphate) to inhibit the activity of the purified viral DNA polymerase.
-
Reaction Mixture: Prepare a reaction mixture containing a buffered solution, a DNA template-primer, purified viral DNA polymerase, the four natural dNTPs (one of which is radiolabeled, e.g., [³H]dTTP), and varying concentrations of the test compound (in its diphosphate form).
-
Initiation and Incubation: Initiate the reaction by adding the enzyme and incubate at the optimal temperature for the polymerase (e.g., 37°C).
-
Termination and Precipitation: Stop the reaction after a defined time and precipitate the newly synthesized, radiolabeled DNA onto filter paper.
-
Quantification: Wash the filters to remove unincorporated radiolabeled dNTPs and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of DNA polymerase activity for each compound concentration relative to the no-inhibitor control. The IC₅₀ (50% inhibitory concentration) is determined from the dose-response curve.
Experimental Workflow Diagram
Figure 2: A generalized workflow for the evaluation of novel nucleoside phosphonate analogs.
Discussion and Conclusion
The available data indicates that structural modifications to the phosphonate side chain of acyclic nucleoside analogs can significantly impact their antiviral activity. In the case of the 2-(2-phosphonoethoxy)ethyl (PEE) series, the ethyl-branched adenine (B156593) analog demonstrated reduced antiviral potency against a panel of DNA viruses compared to the methyl- and benzyl-branched counterparts. This suggests that the size and nature of the substituent on the linker between the nucleobase and the phosphonate group are critical for optimal interaction with the viral polymerase.
While direct and extensive comparative studies on a broad range of this compound-derived nucleoside analogs against other established phosphonates like tenofovir and cidofovir are limited in the currently available literature, the initial findings highlight the importance of systematic structure-activity relationship (SAR) studies. The established phosphonates, such as those with phosphonomethoxypropyl (e.g., cidofovir) and phosphonomethoxy (e.g., adefovir) linkers, have demonstrated potent and broad-spectrum antiviral activity, leading to their successful clinical development.
For researchers in the field, these findings underscore the necessity of fine-tuning the structure of the acyclic side chain to optimize antiviral efficacy and selectivity. Future studies should aim to directly compare novel this compound derivatives with clinically relevant phosphonates across a wide range of viruses to fully elucidate their therapeutic potential. The experimental protocols and workflows outlined in this guide provide a robust framework for conducting such comparative evaluations.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Overview of Biologically Active Nucleoside Phosphonates [frontiersin.org]
- 3. Overview of Biologically Active Nucleoside Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of acyclic nucleoside phosphonate analogs, including (S)-1-(3-hydroxy-2-phosphonylmethoxypropyl)cytosine, on Epstein-Barr virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Potential of the Acyclic Nucleoside Phosphonates Cidofovir, Adefovir, and Tenofovir in Treatment of DNA Virus and Retrovirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of acyclic nucleoside phosphonates against herpes virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Alpha-carboxynucleoside phosphonates: direct-acting inhibitors of viral DNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Evaluation of Nucleoside Phosphonates and Their Analogs and Prodrugs for Inhibition of Orthopoxvirus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of nucleoside phosphonates and their analogs and prodrugs for inhibition of orthopoxvirus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Ethylphosphonic Acid: A Comparative Guide to Corrosion Inhibitor Performance
For researchers and professionals in materials science and chemical engineering, selecting the optimal corrosion inhibitor is a critical decision impacting the longevity and reliability of metallic components. This guide provides a comprehensive comparison of the performance of ethylphosphonic acid (EPA)-based corrosion inhibitors against other common alternatives, supported by experimental data.
Executive Summary
This compound has demonstrated effectiveness as a corrosion inhibitor, particularly for carbon steel. Its performance is often significantly enhanced when used in synergy with other compounds, such as zinc ions (Zn2+). While direct, quantitative comparisons of standalone EPA against a wide array of inhibitors under identical conditions are limited in publicly available research, existing studies provide valuable insights into its relative efficacy. This guide synthesizes available data to offer a comparative benchmark of EPA's performance.
Comparative Performance Data
The following tables summarize key performance indicators for this compound and other commonly used corrosion inhibitors. It is crucial to note that the experimental conditions, such as the corrosive medium, material substrate, and inhibitor concentration, can significantly influence performance. Therefore, these conditions are provided to ensure a nuanced and objective comparison.
Table 1: Performance of this compound-Based Inhibitor System
| Inhibitor Formulation | Metal | Corrosive Medium | Inhibition Efficiency (%) | Linear Polarization Resistance (LPR) (Ω·cm²) | Corrosion Current Density (Icorr) (A/cm²) | Reference |
| 250 ppm EPA + 50 ppm Zn2+ | Carbon Steel | 120 ppm Cl- | 84 | 9600 | 0.494 x 10⁻⁵ | [1] |
Table 2: Comparative Performance of Other Phosphonate-Based Inhibitors (with Zn2+)
| Inhibitor Formulation | Metal | Corrosive Medium | Inhibition Efficiency (%) | Performance Ranking | Reference |
| 2-Chloroethyl phosphonic acid (2-Cl EPA) + Zn2+ | Mild Steel | Neutral aqueous environment | Higher than EPA + Zn2+ | 2-Cl EPA > EPA | [2] |
| Amino(trimethylenephosphonic acid) (ATMP) + Zn2+ | Carbon Steel | Rainwater | Not specified | ATMP > DTPMP > PhPA | |
| Diethylenetriaminepenta(methylenephosphonic acid) (DTPMP) + Zn2+ | Carbon Steel | Rainwater | Not specified | ATMP > DTPMP > PhPA | |
| Phenyl phosphonic acid (PhPA) + Zn2+ | Carbon Steel | Rainwater | Not specified | ATMP > DTPMP > PhPA |
Table 3: Performance Data for Other Common Corrosion Inhibitors (Illustrative Examples)
| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
| 1-Hydroxyethylidene-1,1-diphosphonic acid (HEDP) | Carbon Steel | Not specified | Not specified | Not specified | [3] |
| Amino tris(methylenephosphonic acid) (ATMP) | Carbon Steel | Not specified | Not specified | Not specified | [3] |
Note: Direct quantitative comparison is challenging due to variations in experimental conditions across different studies.
Experimental Protocols
The data presented in this guide is primarily derived from standard electrochemical and weight loss measurement techniques. Understanding these methodologies is essential for interpreting the results accurately.
Weight Loss Method
This gravimetric technique provides a direct measure of corrosion rate.
Methodology:
-
Specimen Preparation: Metal coupons of a defined surface area are cleaned, degreased, and weighed accurately.
-
Exposure: The coupons are immersed in the corrosive solution, both with and without the inhibitor, for a specified duration under controlled temperature.
-
Cleaning: After the exposure period, the corrosion products are removed from the coupon surface using appropriate cleaning agents.
-
Final Weighing: The cleaned and dried coupons are weighed again.
-
Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:
-
CR = (Weight Loss) / (Surface Area × Time)
-
IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100
Where CR_blank is the corrosion rate in the absence of the inhibitor, and CR_inhibitor is the corrosion rate in the presence of the inhibitor.
-
Electrochemical Techniques
Electrochemical methods offer rapid and sensitive measurements of corrosion processes.
a) Potentiodynamic Polarization:
This technique involves polarizing the metal specimen from its open circuit potential (OCP) in both cathodic and anodic directions and measuring the resulting current.
Methodology:
-
Cell Setup: A three-electrode cell is used, consisting of the metal specimen as the working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).
-
Measurement: The potential of the working electrode is scanned, and the resulting current density is recorded.
-
Data Analysis: The potentiodynamic polarization curves (Tafel plots) are used to determine the corrosion potential (Ecorr), corrosion current density (Icorr), and Tafel slopes (βa and βc). The inhibition efficiency is calculated from the Icorr values:
-
IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100
-
b) Electrochemical Impedance Spectroscopy (EIS):
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system.
Methodology:
-
Cell Setup: A three-electrode cell is used, similar to the potentiodynamic polarization setup.
-
Measurement: A small amplitude AC signal is applied to the working electrode at different frequencies, and the impedance response is measured.
-
Data Analysis: The data is often represented as Nyquist and Bode plots. The charge transfer resistance (Rct) is a key parameter obtained from the Nyquist plot, which is inversely proportional to the corrosion rate. The inhibition efficiency can be calculated as:
-
IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100
-
Experimental Workflow and Signaling Pathways
The following diagrams illustrate a typical workflow for evaluating corrosion inhibitors and a simplified representation of the inhibition mechanism.
Caption: A typical workflow for the evaluation of corrosion inhibitors.
Caption: Simplified mechanism of corrosion inhibition.
References
comparative analysis of different synthetic routes to ethylphosphonic acid
For Researchers, Scientists, and Drug Development Professionals
Ethylphosphonic acid is a key building block in the synthesis of various biologically active molecules and materials. Its synthesis is of considerable interest to researchers in medicinal chemistry and materials science. This guide provides an objective comparison of the most common synthetic routes to this compound, supported by experimental data, to aid in the selection of the most suitable method for a given application.
Introduction to Synthetic Pathways
The synthesis of this compound is typically achieved through a two-step process: the formation of a dialkyl ethylphosphonate intermediate, followed by its hydrolysis to the final acid. The two most prominent methods for the formation of the intermediate are the Michaelis-Arbuzov reaction and the Michaelis-Becker reaction. A less common, alternative route involves the reaction of an alkali metal phosphite (B83602) with an ethyl halide. This guide will compare these primary routes based on reaction conditions, yield, and purity.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic routes to this compound.
| Route | Intermediate Step | Starting Materials | Reaction Conditions | Intermediate Yield (%) | Hydrolysis Yield (%) | Overall Yield (%) | Purity (%) | Reference |
| 1. Michaelis-Arbuzov | Diethyl ethylphosphonate formation | Triethyl phosphite, Ethyl iodide | Reflux, 3 hours | 98.5 | ~90 | ~88.7 | High | [1] |
| 2. Michaelis-Becker | Diethyl ethylphosphonate formation | Diethyl phosphite, Sodium, Ethyl bromide | Reflux in dimethylbenzene, 18 hours | Lower than Arbuzov | ~90 | <80 | Variable | [2][3] |
| 3. Alkali Metal Phosphite | Diethyl ethylphosphonate formation | Dimethyl phosphite, Sodium, Ethyl bromide | Reflux in dimethylbenzene, 18 hours | Not specified | Not specified | 67.9 | 95.6 | [2] |
Note: Yields for the hydrolysis step are estimated based on typical acid-catalyzed hydrolysis of dialkyl phosphonates. The overall yield is a product of the intermediate and hydrolysis yields.
Detailed Experimental Protocols
Route 1: Michaelis-Arbuzov Reaction and Hydrolysis
This route is often favored due to its high yield and the commercial availability of the starting materials.
Step 1: Synthesis of Diethyl Ethylphosphonate via Michaelis-Arbuzov Reaction
-
Reaction: Triethyl phosphite is reacted with ethyl iodide. The lone pair of electrons on the phosphorus atom of the phosphite attacks the ethyl group of the ethyl iodide in an SN2 reaction, forming a phosphonium (B103445) intermediate. A subsequent SN2 attack by the iodide ion on one of the ethyl groups of the phosphonium intermediate yields diethyl ethylphosphonate and ethyl iodide.
-
Procedure: A mixture of 332 g (2 moles) of triethyl phosphite and 250 g (1.6 moles) of ethyl iodide is refluxed for 3 hours. After the reaction, the excess ethyl iodide is distilled off. The residue is then fractionated under reduced pressure to yield diethyl ethylphosphonate.[1]
-
Yield: 329 g (98.5%) of diethyl ethylphosphonate.[1]
Step 2: Acid-Catalyzed Hydrolysis of Diethyl Ethylphosphonate
-
Reaction: Diethyl ethylphosphonate is hydrolyzed in the presence of a strong acid, such as hydrochloric acid, to yield this compound and ethanol.
-
Procedure: Diethyl ethylphosphonate is refluxed with concentrated hydrochloric acid (e.g., 6N HCl) for several hours (typically 8-12 hours). After the reaction is complete, the water and excess HCl are removed by distillation, and the crude this compound is purified by recrystallization.[4][5]
-
Yield: Yields for the acid-catalyzed hydrolysis of analogous dialkyl phosphonates are typically in the range of 71-93%.[4]
Route 2: Michaelis-Becker Reaction and Hydrolysis
Step 1: Synthesis of Diethyl Ethylphosphonate via Michaelis-Becker Reaction
-
Reaction: Diethyl phosphite is deprotonated with a strong base (e.g., sodium metal) to form sodium diethyl phosphite. This is followed by a nucleophilic substitution reaction with an ethyl halide.
-
Procedure: 575g (25mol) of sodium is added to 32L of dimethylbenzene at 145°C and refluxed. 2.76kg (25mol) of dimethylphosphite (B8804443) is then added, and the mixture is stirred and refluxed for 12 hours. 3.27kg (30mol) of bromoethane (B45996) is then added, and the reaction is refluxed for another 18 hours. After cooling and filtration, the dimethylbenzene is reclaimed, and the resulting diethyl ethylphosphonate is obtained by vacuum distillation.[2]
-
Yield: Yields for the Michaelis-Becker reaction are generally reported to be lower than the Michaelis-Arbuzov reaction.[3]
Step 2: Hydrolysis of Diethyl Ethylphosphonate
-
The hydrolysis procedure is the same as described for the Michaelis-Arbuzov route.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the primary synthetic routes to this compound.
Caption: Michaelis-Arbuzov synthetic route to this compound.
Caption: Michaelis-Becker synthetic route to this compound.
Conclusion
The Michaelis-Arbuzov reaction is generally the preferred method for the synthesis of this compound due to its high yield and straightforward procedure. The Michaelis-Becker reaction provides a viable alternative, although it often results in lower yields. The choice of synthetic route will ultimately depend on the availability of starting materials, desired yield, and the scale of the synthesis. For both methods, the final hydrolysis step is a critical and well-established procedure. Researchers should carefully consider these factors when selecting the optimal synthetic strategy for their specific needs.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN101429214B - Process for producing alkyl phosphonic acid - Google Patents [patents.google.com]
- 3. Michaelis–Becker reaction - Wikipedia [en.wikipedia.org]
- 4. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
A Comparative Guide to the Biocompatibility of Ethylphosphonic Acid-Functionalized Materials
For Researchers, Scientists, and Drug Development Professionals
The biocompatibility of materials is a critical determinant of in vivo success for medical devices and drug delivery systems. Surface functionalization is a key strategy to modulate biological interactions and enhance biocompatibility. This guide provides an objective comparison of ethylphosphonic acid-functionalized materials with two widely used alternatives: polyethylene (B3416737) glycol (PEG) and zwitterionic coatings. The information presented is based on experimental data from published research, offering a comprehensive overview for material selection and development.
Performance Comparison of Biocompatible Coatings
The choice of surface functionalization significantly impacts protein adsorption, cellular adhesion, and the inflammatory response. While direct quantitative data for this compound is limited, studies on structurally similar short-chain phosphonic acids provide valuable insights into its expected performance.
Table 1: Protein Adsorption
Protein adsorption is the initial event that occurs when a material comes into contact with biological fluids. It plays a crucial role in mediating subsequent cellular interactions. Materials that resist protein adsorption are often considered more biocompatible.
| Functionalization | Substrate | Protein | Adsorption Level/Reduction |
| Phosphonic Acid (general) | Titanium | Fibrinogen | Variable, dependent on surface density |
| Carboxythis compound | Titanium | General Proteins | Enhanced protein immobilization suggested |
| Polyethylene Glycol (PEG) | Titanium | Albumin | ~75% reduction vs. control |
| Zwitterionic (Sulfobetaine) | Polystyrene | Fibrinogen | >90% reduction vs. control |
| Zwitterionic (Phosphorylcholine) | PLA film | General Proteins | Resists protein adsorption |
Table 2: Cytotoxicity
Cytotoxicity assays evaluate the potential for a material to cause cell death. High cell viability is a primary indicator of good biocompatibility.
| Functionalization | Cell Line | Viability/Cytotoxicity |
| Carboxyethylphenylphosphinic Acid | Human Keratinocytes (HaCaT) | Good biocompatibility (77% viability at 5 mM)[1] |
| Carboxyethylphenylphosphinic Acid | Human Osteosarcoma (SAOS-2) | ~55% viability at 5 mM[1] |
| Polyethylene Glycol (PEG) | Caco-2 | No significant toxicity with high molecular weight PEGs |
| Zwitterionic (general) | Fibroblasts | Reduced cell attachment by 86% vs. control |
Table 3: Hemocompatibility
Hemocompatibility is crucial for blood-contacting devices. Key parameters include platelet adhesion and hemolysis (the rupture of red blood cells).
| Functionalization | Test | Result |
| Phosphonic Acid (general) | Platelet Adhesion | Can be influenced by surface chemistry and topography |
| Polyethylene Glycol (PEG) | Platelet Adhesion | Reduced platelet adhesion |
| Zwitterionic (general) | Platelet Adhesion | Significantly reduced platelet adhesion |
| This compound (projected) | Hemolysis | Expected to be low (<2%) |
| Polyethylene Glycol (PEG) | Hemolysis | Generally low |
| Zwitterionic (general) | Hemolysis | Generally low |
Table 4: Inflammatory Response
The inflammatory response to an implanted material is mediated by immune cells, particularly macrophages. The polarization of macrophages towards a pro-inflammatory (M1) or anti-inflammatory (M2) phenotype is a key indicator of the material's biocompatibility.
| Functionalization | Cell Type | Key Markers | Outcome |
| Phosphoric Acid-treated Ti | Blood Mononuclear Cells | IL-2, IL-4, IL-6, IL-10, TNF-α | Increased cytokine production |
| Polyethylene Glycol (PEG) | Macrophages | - | Potent inhibitory effect on macrophage activation[1] |
| Zwitterionic (Sulfobetaine) | Microglia | - | Suppresses microglial encapsulation |
| Carboxylic Acid Surfaces | Macrophages | - | Promotes anti-inflammatory (M2) phenotype |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible evaluation of biocompatibility. Below are protocols for key in vitro assays.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., human osteoblasts) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Material Exposure: Place test materials (this compound-functionalized substrates and controls) in direct contact with the cells in the culture medium. Alternatively, prepare extracts of the materials according to ISO 10993-12 and add them to the wells.
-
Incubation: Incubate the cells with the materials or extracts for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the untreated control cells.
Protein Adsorption Assay (ELISA for Fibrinogen)
Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the amount of a specific protein, such as fibrinogen, adsorbed onto a surface.
-
Material Preparation: Place the test materials in a 24-well plate.
-
Protein Incubation: Add a solution of human fibrinogen (e.g., 1 mg/mL in PBS) to each well and incubate for a specified time (e.g., 1-2 hours) at 37°C.
-
Washing: Gently wash the wells with PBS to remove non-adsorbed protein.
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate to prevent non-specific binding of the antibody.
-
Primary Antibody Incubation: Add a primary antibody specific to fibrinogen (e.g., anti-fibrinogen antibody produced in rabbit) and incubate.
-
Secondary Antibody Incubation: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG) and incubate.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate until a color change is observed.
-
Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄) to stop the reaction.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Quantification: Use a standard curve of known fibrinogen concentrations to determine the amount of adsorbed protein.
Hemocompatibility Assay (Platelet Adhesion)
This assay quantifies the adhesion of platelets to the material surface.
-
Material Preparation: Place test materials in a 24-well plate.
-
Platelet-Rich Plasma (PRP) Preparation: Obtain fresh human blood and prepare PRP by centrifugation.
-
Incubation: Add PRP to the wells containing the test materials and incubate at 37°C for a defined period (e.g., 1 hour).
-
Washing: Gently wash the wells with PBS to remove non-adherent platelets.
-
Cell Lysis: Add a lysis buffer (e.g., Triton X-100) to each well to lyse the adherent platelets.
-
LDH Assay: Quantify the number of adherent platelets by measuring the activity of lactate (B86563) dehydrogenase (LDH) in the lysate using a commercially available kit.
-
Imaging (Optional): Fix and stain the adherent platelets for visualization by scanning electron microscopy (SEM) or fluorescence microscopy.
Inflammatory Response Assay (Macrophage Cytokine Production)
This assay measures the production of inflammatory cytokines by macrophages in response to the material.
-
Macrophage Seeding: Plate macrophage-like cells (e.g., RAW 264.7) in a 24-well plate and allow them to adhere.
-
Material Exposure: Place the test materials in the wells with the macrophages.
-
Incubation: Incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
Cytokine Quantification: Measure the concentration of pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines in the supernatant using ELISA kits.[2][3][4][5]
-
Data Analysis: Compare the cytokine levels from cells exposed to the test materials with those from control surfaces.
Visualizing Biocompatibility Evaluation and Cellular Interactions
Experimental Workflow for Biocompatibility Assessment
The following diagram illustrates a typical workflow for evaluating the biocompatibility of a novel functionalized material.
Signaling Pathways in Macrophage Response to Biomaterials
This diagram depicts potential signaling pathways involved when a macrophage interacts with a biomaterial surface, leading to either a pro-inflammatory or anti-inflammatory response.
Conclusion
This compound functionalization presents a promising approach for modifying biomaterial surfaces. While direct comparative data is still emerging, initial findings from similar phosphonic acid derivatives suggest good cytocompatibility and the potential to modulate cellular responses. In comparison, PEG and zwitterionic coatings are well-established materials with extensive data demonstrating their excellent anti-fouling and biocompatible properties. Zwitterionic surfaces, in particular, often exhibit superior stability and resistance to non-specific protein adsorption in complex biological media.
The selection of an appropriate surface modification strategy will ultimately depend on the specific application, the desired biological response, and the manufacturing considerations. The experimental protocols and comparative data presented in this guide provide a framework for researchers to make informed decisions in the development of next-generation medical devices and therapies. Further studies directly comparing the in vitro and in vivo performance of this compound-functionalized materials with PEG and zwitterionic coatings are warranted to fully elucidate their relative advantages and disadvantages.
References
- 1. The Biological Impact of Some Phosphonic and Phosphinic Acid Derivatives on Human Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interleukin 10 inhibits macrophage microbicidal activity by blocking the endogenous production of tumor necrosis factor alpha required as a costimulatory factor for interferon gamma-induced activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macrophage deactivation by interleukin 10 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IL-10 inhibits cytokine production by activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for Ethylphosphonic Acid in Metal Oxide Functionalization
For Researchers, Scientists, and Drug Development Professionals
The functionalization of metal oxide surfaces is a critical step in a wide array of applications, from drug delivery and biocompatible coatings to catalysis and organic electronics. Ethylphosphonic acid and other phosphonates have long been a popular choice for anchoring organic molecules to these inorganic surfaces due to their strong binding affinity. However, limitations such as moderate stability in aqueous environments have prompted researchers to explore a variety of alternative anchoring groups. This guide provides an objective comparison of the performance of prominent alternatives to this compound, supported by experimental data and detailed protocols.
Comparison of Anchoring Groups for Metal Oxide Functionalization
The selection of an appropriate anchoring group is dictated by the specific application, considering factors like the type of metal oxide, the desired stability of the functional layer under various pH conditions, and the electronic properties of the anchor itself. The following table summarizes the performance of key alternatives to phosphonic acids.
| Anchoring Group | Metal Oxides | Binding Affinity | Stability | Key Advantages | Key Disadvantages |
| Carboxylic Acids | TiO₂, ZnO, Fe₂O₃, ITO, AlOₓ | Moderate | Limited hydrolytic stability, especially at pH > 4.[1] | High surface coverage achievable.[2][3] Good electron injection properties.[1] | Prone to desorption in aqueous and alkaline environments.[2][3][4] Weaker binding than phosphonates in nonpolar solvents.[5] |
| Silanes/Silatranes | TiO₂, ZnO, Fe₂O₃, SiO₂, Al₂O₃ | Strong (Covalent Si-O bond) | High hydrolytic stability (pH 2-11 for silatranes).[1][6] | Forms robust, covalently bound monolayers.[7][8] Silatranes offer a convenient route to stable siloxy linkages.[2][3] | Can form multilayers if not controlled.[9] May have diminished electronic coupling.[4] |
| Hydroxamic Acids | TiO₂, FeOₓ | Strong | High hydrolytic stability across a wide pH range (2-11).[1][4] | Excellent for dye molecules due to good electron injection and stability.[1][4] Forms stable complexes with various metal ions.[10][11] | Can be synthetically more challenging to incorporate. |
| Catechols (e.g., Dopamine) | Fe₃O₄, TiO₂ | Strong | Good stability at physiological and basic pH (6-10).[5] Can be unstable on iron oxides due to redox reactions.[12][13][14] | Strong adhesion in wet environments.[7] Versatile for further functionalization.[15][16] | Weaker binding than phosphonates in nonpolar solvents.[5] Potential for nanoparticle degradation with iron oxides.[12][13][14] |
| N-Heterocyclic Carbenes (NHCs) | Au, Ag, Cu, Pt, Ru, FeOₓ, TiOₓ, CuOₓ | Strong (Covalent C-Metal/O bond) | High thermal and chemical stability.[17][18] | Forms robust, thermally stable monolayers.[17][18] Versatile for various metal and metal oxide surfaces.[17][19] | Can reduce and etch some metal oxide layers.[17][20] |
Experimental Data: A Closer Look
Binding Affinity and Surface Coverage
A study comparing porphyrin sensitizers functionalized with carboxylic acid, phosphonic acid, and silatrane (B128906) anchors on TiO₂ revealed that while all showed comparable performance at similar surface concentrations, the carboxylate-linked dyes achieved approximately double the surface coverage of the other two.[2][3] This higher surface density led to greater current densities in dye-sensitized solar cells (DSSCs).[2][3] However, the stability of these anchors varied significantly, with carboxylates being the most labile, followed by phosphonates, and finally the siloxy-linked porphyrins derived from silatranes, which were the most resistant to leaching.[2][3]
In another quantitative study on TiO₂ nanoparticles, the adsorption, desorption, and exchange behavior of phosphonic acid, carboxylic acid, and catechol derivatives were investigated under neutral pH conditions using thermogravimetric analysis.[21] This method allows for a straightforward determination of adsorption constants and grafting densities, providing a means to compare ligand binding strengths directly.[21]
Stability Across pH Ranges
The hydrolytic stability of the anchoring group is crucial for applications in aqueous environments. Carboxylic acids are known to have limited stability, particularly at neutral to high pH, leading to the loss of the functional molecule from the metal oxide surface.[1][4] Phosphonic acids offer improved stability compared to carboxylates, especially in acidic to neutral conditions (pH < 7).[1][5] For applications requiring broad pH stability, hydroxamic acids and silatranes are superior, demonstrating robustness from pH 2 to 11.[1][4][6] Catechol derivatives also provide excellent stability at physiological and basic pH levels.[5]
Experimental Protocols
General Workflow for Self-Assembled Monolayer (SAM) Formation on Metal Oxides
The formation of a well-ordered self-assembled monolayer is critical for achieving consistent and predictable surface properties. The following is a generalized workflow.
Caption: General experimental workflow for the formation of self-assembled monolayers on metal oxide surfaces.
Detailed Methodologies
1. Preparation of Self-Assembled Monolayers of Organophosphonic Acids on Indium Tin Oxide (ITO)
This protocol is adapted from studies on the effect of solvents and substrate properties on SAM formation.[22][23]
-
Substrate Cleaning: ITO-coated glass substrates are sequentially sonicated in a series of solvents of decreasing polarity, for example, acetone, methanol, and ultrapure water, for 15 minutes each. The substrates are then dried under a stream of dry nitrogen.
-
Surface Activation: To ensure a high density of surface hydroxyl groups, the cleaned substrates are treated with UV-ozone or an oxygen plasma for 10-15 minutes. This step is crucial for achieving a well-packed monolayer.[23]
-
SAM Formation: A 1 mM solution of the desired organophosphonic acid is prepared in a solvent with a low dielectric constant, such as tetrahydrofuran (B95107) (THF), as these have been shown to produce higher quality monolayers.[22] The activated ITO substrates are immersed in this solution for 24-48 hours in a sealed container, preferably under an inert atmosphere to minimize water contamination.
-
Rinsing and Drying: After immersion, the substrates are thoroughly rinsed with fresh solvent to remove any non-covalently bound molecules and then dried with a stream of dry nitrogen.
2. Functionalization of TiO₂ with Silatrane-Containing Molecules
This protocol is based on methods developed for creating highly stable siloxane linkages.[2][3][6]
-
Substrate Preparation: Mesoporous TiO₂ films are prepared on a suitable substrate (e.g., FTO glass). The films are sintered at high temperatures (e.g., 450-500 °C) to ensure good particle necking and remove organic contaminants.
-
Surface Pre-treatment (Optional but Recommended): For room temperature deposition, pre-acidifying the TiO₂ electrode can lead to comparable surface loadings as the traditional heating method.[6] This can be done by dipping the electrode in an acidic solution.
-
Silatrane Deposition: The TiO₂ substrate is immersed in a solution of the silatrane-functionalized molecule. Deposition can be carried out at room temperature, especially with pre-acidified surfaces, or by heating.[6]
-
Removal of Byproducts: The binding of the silatrane to the surface releases triethanolamine, which can also bind to the metal oxide. This byproduct can be removed by electrochemical voltage cycling or by washing with an aqueous acidic solution for one hour.[6][24]
-
Final Rinsing and Drying: The functionalized substrate is rinsed with an appropriate solvent and dried.
Logical Relationships and Binding Modes
The choice of anchoring group influences not only the stability but also the orientation and packing of the functional molecules on the surface.
References
- 1. Anchoring groups for photocatalytic water oxidation on metal oxide surfaces - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Comparison of silatrane, phosphonic acid, and carboxylic acid functional groups for attachment of porphyrin sensitizers to TiO2 in photoelectrochemical cells - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. asu.elsevierpure.com [asu.elsevierpure.com]
- 4. Anchoring groups for photocatalytic water oxidation on metal oxide surfaces - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Mapping out the Aqueous Surface Chemistry of Metal Oxide Nanocrystals: Carboxylate, Phosphonate, and Catecholate Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. (Macro)molecules with anchoring moieties: a versatile chemistry to tune the surface properties - specific polymers [specificpolymers.com]
- 8. usi-chemical.com [usi-chemical.com]
- 9. researchgate.net [researchgate.net]
- 10. A general concept for the introduction of hydroxamic acids into polymers - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Hydroxamic acid - Wikipedia [en.wikipedia.org]
- 12. Reactive nature of dopamine as a surface functionalization agent in iron oxide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. N-Heterocyclic Carbene Monolayers on Metal-Oxide Films: Correlations between Adsorption Mode and Surface Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Covalent Adsorption of N-Heterocyclic Carbenes on a Copper Oxide Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 19. N-heterocyclic carbenes as clickable molecular anchors for electrochemical surface functionalization of metals and glassy carbon - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03908H [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Quantitative Determination and Comparison of the Surface Binding of Phosphonic Acid, Carboxylic Acid, and Catechol Ligands on TiO2 Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Studies on the effect of solvents on self-assembled monolayers formed from organophosphonic acids on indium tin oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Importance of the indium tin oxide substrate on the quality of self-assembled monolayers formed from organophosphonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Ethylphosphonic Acid in a Laboratory Setting
The proper disposal of ethylphosphonic acid is a critical component of laboratory safety and environmental responsibility. Due to its hazardous nature, strict protocols must be followed to ensure the protection of personnel and compliance with regulatory standards. This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2] Therefore, adherence to established disposal procedures is not merely a matter of best practice but a legal and ethical necessity governed by regulations such as the Resource Conservation and Recovery Act (RCRA).[3][4][5][6]
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure and ensures personal safety.
| PPE Category | Specific Recommendations | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and potential aerosols.[7] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) | Prevents skin contact and absorption.[7] |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination.[7] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | Minimizes the inhalation of any dust or vapors.[7][8] |
Step-by-Step Disposal Protocol
The mandated and safest method for disposing of this compound is through your institution's certified hazardous waste management program, typically overseen by the Environmental Health and Safety (EHS) office.[7] Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sewer drain. [3][7][9][10]
Step 1: Waste Identification and Segregation
-
Classify: Treat all forms of this compound—including the pure compound, solutions, and any contaminated materials (e.g., pipette tips, absorbent pads)—as hazardous chemical waste.[7]
-
Segregate: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office. It is particularly important to keep it separate from incompatible materials, such as strong bases.[8]
Step 2: Container Selection and Labeling
-
Choose a Compatible Container: Use a dedicated, leak-proof container that is chemically compatible with the acid.[3][11][12] Plastic containers are often preferred for acid waste.[11] Ensure the container is in good condition, free from damage, and has a secure, tight-fitting lid.[3]
-
Properly Label the Container: The container must be clearly labeled with the words "Hazardous Waste."[7][13] The label must also include the full chemical name ("this compound") and a clear indication of the hazard (e.g., "Corrosive").[13]
Step 3: Waste Accumulation and Storage
-
Point of Generation: Accumulate the waste in a designated "Satellite Accumulation Area" (SAA) that is at or near the location where the waste is generated.[11][13][14]
-
Secure Storage: Keep the waste container tightly closed except when you are adding waste.[7][11]
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container, such as a spill tray, to contain any potential leaks.[12][14]
-
Storage Limits: Be aware of regulatory limits on the amount of waste that can be stored in an SAA. The federal limit is typically 55 gallons of hazardous waste.[11][14]
Step 4: Arranging for Final Disposal
-
Contact EHS: Once the container is full or you have finished the experimental work generating the waste, contact your institution's EHS office to schedule a pickup.
-
Documentation: Complete any required waste disposal forms or tags as instructed by your EHS department. This is part of the "cradle-to-grave" tracking system for hazardous waste.[4][6][15]
-
Professional Disposal: The EHS-contracted waste hauler will transport the waste to a licensed treatment, storage, and disposal facility (TSDF) where it will be managed through methods such as incineration or other approved treatments.[13]
Emergency Procedures: Spill Cleanup
In the event of a spill, prompt and safe cleanup is essential.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Wear Full PPE: Before attempting cleanup, don the full PPE as detailed in the table above.
-
Contain the Spill:
-
Collect Waste: Carefully place all cleanup materials (absorbent, contaminated gloves, etc.) into a designated, leak-proof container.
-
Label and Dispose: Seal the container, label it as "Hazardous Waste" with a description of the contents (e.g., "this compound Spill Debris"), and arrange for disposal through your EHS office.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
- 1. bg.cpachem.com [bg.cpachem.com]
- 2. This compound | C2H7O3P | CID 204482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. danielshealth.com [danielshealth.com]
- 4. youtube.com [youtube.com]
- 5. epa.gov [epa.gov]
- 6. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. arkema.com [arkema.com]
- 10. fishersci.com [fishersci.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. acewaste.com.au [acewaste.com.au]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Hazardous Waste Management - NYSDEC [dec.ny.gov]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Ethylphosphonic Acid
For Immediate Reference: Essential Safety and Handling Information for Ethylphosphonic Acid
This compound is a corrosive compound that can cause severe skin burns and eye damage.[1][2][3] Strict adherence to safety protocols is paramount to ensure the well-being of all laboratory personnel. This guide provides essential, step-by-step procedures for the safe handling, storage, and disposal of this compound, empowering researchers to maintain a secure work environment.
Personal Protective Equipment (PPE)
The appropriate selection and use of personal protective equipment are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specific Recommendations | Rationale |
| Eye Protection | Chemical safety goggles or a face shield conforming to European Standard EN166.[2] | Protects against splashes and aerosols that can cause severe eye damage. |
| Hand Protection | Chemically resistant, impermeable gloves (e.g., nitrile).[4] | Prevents skin contact and absorption, which can lead to severe burns.[1] |
| Body Protection | A laboratory coat or long-sleeved clothing.[2][4] | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended for handling the solid compound and preparing solutions.[4][5] For large-scale or emergency use, a NIOSH/MSHA or European Standard EN 136 approved respirator may be required.[2] | Minimizes the inhalation of any dust or aerosols. |
Emergency First Aid Procedures
Immediate and appropriate first aid is critical in the event of exposure.
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[2][5] Seek immediate medical attention.[2][5]
-
Skin Contact: Take off immediately all contaminated clothing.[1] Rinse skin with water or shower.[1] Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes.[2][5] Call a physician immediately.[2][5]
-
Inhalation: Remove to fresh air.[2][5] If not breathing, give artificial respiration.[2][5] Call a physician or poison control center immediately.[2][5]
-
Ingestion: Rinse mouth.[2][5] Do NOT induce vomiting.[2][5] Call a physician or poison control center immediately.
Handling and Storage
Proper handling and storage practices are essential to prevent accidents and maintain the integrity of the chemical.
-
Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[5] Avoid contact with skin, eyes, or clothing.[5] Do not breathe dust.[5] Wash hands thoroughly after handling.[5]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Store locked up.[1][5] Keep away from incompatible materials such as strong bases.[5]
Spill Management and Disposal Plan
In the event of a spill, a clear and immediate response is necessary. All waste, including contaminated materials, must be treated as hazardous chemical waste.
Spill Response Protocol:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.
-
Don PPE: Wear the full personal protective equipment as outlined in the table above.
-
Containment:
-
Solid Spills: Carefully sweep the material to avoid generating dust.
-
Liquid Spills: Absorb the material with an inert absorbent (e.g., sand, vermiculite).
-
-
Collection: Collect the cleanup materials in a sealed, compatible, and leak-proof container.
-
Labeling: Clearly label the container as "Hazardous Waste" and include the chemical name.
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Dispose of the hazardous waste through your institution's certified hazardous waste management service.
Operational Workflow for this compound Spill
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
